Prodan
説明
do not confuse with prodan in Chemline, RN 16893-85-9 which is disodium hexafluorosilicate
Structure
3D Structure
特性
IUPAC Name |
1-[6-(dimethylamino)naphthalen-2-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-4-15(17)13-6-5-12-10-14(16(2)3)8-7-11(12)9-13/h5-10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPQGYCZBNURDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60990711 | |
| Record name | 1-[6-(Dimethylamino)-2-naphthalenyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60990711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70504-01-7 | |
| Record name | 1-[6-(Dimethylamino)-2-naphthalenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70504-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prodan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070504017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[6-(Dimethylamino)-2-naphthalenyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60990711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRODAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KRL7R0ZB7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Prodan: An In-depth Technical Guide to a Versatile Environment-Sensitive Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prodan, or 6-propionyl-2-(dimethylamino)naphthalene, is a pioneering fluorescent probe renowned for its sensitivity to the polarity of its molecular environment. This solvatochromic dye has become an indispensable tool in biophysical and cellular research, offering insights into the intricate dynamics of cell membranes, protein conformations, and drug-membrane interactions. Its utility stems from a significant shift in its fluorescence emission spectrum in response to changes in local polarity, a phenomenon driven by its large excited-state dipole moment and the process of intramolecular charge transfer (ICT). This technical guide provides a comprehensive overview of this compound's core principles, mechanisms of action, and detailed experimental protocols for its application in contemporary research and drug development.
Introduction to this compound
This compound is a naphthalene (B1677914) derivative that exhibits a remarkable change in its fluorescence emission depending on the polarity of the surrounding solvent or its binding site within a biological system.[1] In nonpolar environments, this compound emits blue light, while in polar environments, its emission is red-shifted to the green region of the spectrum.[1] This property makes it an exquisite reporter of the local microenvironment in complex biological milieu.
First proposed as a membrane dye by Weber and Farris in 1979, this compound has since been utilized in a wide array of applications, from mapping lipid domains in cell membranes to characterizing drug binding sites on proteins.[1][2] Its relatively small size minimizes potential perturbations of the systems under investigation.[1]
Core Mechanism of Action: Solvatochromism
The functionality of this compound is rooted in its solvatochromic properties. This phenomenon arises from the change in the electronic distribution of the molecule upon excitation with light.
dot
Caption: this compound's solvatochromic mechanism.
Upon absorption of a photon, this compound transitions from its ground state (S0) to an excited state (S1). In the excited state, there is a significant redistribution of electron density, leading to a much larger dipole moment compared to the ground state.[1] In a polar solvent, the surrounding solvent molecules reorient around this larger excited-state dipole, a process known as solvent relaxation. This relaxation lowers the energy of the excited state. When this compound returns to the ground state by emitting a photon, the energy of the emitted light is consequently lower in a polar environment, resulting in a red-shifted emission. In nonpolar environments, solvent relaxation is minimal, and the emitted photon has higher energy, leading to blue-shifted fluorescence.
Quantitative Data Presentation
The photophysical properties of this compound are highly dependent on its environment. The following tables summarize key quantitative data for this compound in various solvents and lipid environments.
Table 1: Photophysical Properties of this compound in Different Solvents
| Solvent | Dielectric Constant | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Fluorescence Lifetime (τ, ns) |
| Cyclohexane | 2.02 | ~360 | 380 | 20 | - |
| Toluene | 2.38 | 347 | 416 | 69 | - |
| N,N-Dimethylformamide | 36.71 | ~360 | 450 | 90 | - |
| Methanol | 32.6 | 361 | 498 | 137 | - |
| Water | 80.1 | ~350 | 520 | 170 | 1.41 |
Data compiled from various sources.[1]
Table 2: this compound Fluorescence in Different Phospholipid Vesicle Phases
| Phospholipid | Phase State | Temperature (°C) | Emission Max (λ_em, nm) | Generalized Polarization (GP) |
| DPPC | Gel | 25 | ~440 | High (~0.6) |
| DPPC | Liquid Crystalline | 50 | ~490 | Low (~ -0.1) |
DPPC: Dipalmitoylphosphatidylcholine. GP values are approximate and can vary with experimental conditions.
Detailed Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in various experiments.
Materials:
-
This compound powder (Molar Mass: 227.30 g/mol )[1]
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695)
-
Microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the this compound powder in a minimal amount of DMSO or ethanol to create a stock solution, typically in the range of 1-10 mM.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.[3] For short-term storage, -20°C is sufficient for up to a month, while -80°C is recommended for storage up to six months.[3]
dot
Caption: Workflow for this compound stock solution preparation.
Live Cell Membrane Labeling and Imaging
Objective: To label the plasma membrane of live cells with this compound and visualize it using fluorescence microscopy.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution (from Protocol 4.1)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV excitation and blue/green emission)
Protocol:
-
Grow cells to the desired confluency on a suitable imaging substrate.
-
Prepare a working solution of this compound by diluting the stock solution in cell culture medium to a final concentration of 1-10 µM.
-
Remove the existing culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
After incubation, gently wash the cells two to three times with pre-warmed PBS to remove excess probe.
-
Replace the PBS with fresh, pre-warmed cell culture medium or an appropriate imaging buffer.
-
Immediately image the cells on a fluorescence microscope. Excite this compound around 360 nm and collect emission in two channels, one centered around 440 nm (for ordered membrane regions) and another around 500 nm (for disordered membrane regions) to calculate Generalized Polarization (GP) if desired.
dot
Caption: Workflow for live cell membrane labeling with this compound.
Determination of Protein Surface Hydrophobicity
Objective: To quantify the surface hydrophobicity of a protein using this compound fluorescence.
Materials:
-
This compound stock solution (from Protocol 4.1)
-
Purified protein solution
-
Appropriate buffer (e.g., phosphate (B84403) buffer)
-
Fluorometer
Protocol:
-
Prepare a series of dilutions of the protein solution in the buffer.
-
Prepare a working solution of this compound in the same buffer (typically 1-5 µM).
-
In a cuvette, mix a fixed volume of the this compound working solution with varying concentrations of the protein solution.
-
Incubate the mixtures for a set time (e.g., 15 minutes) at a constant temperature, protected from light, to allow for this compound-protein binding.
-
Measure the fluorescence emission spectrum of each sample using a fluorometer, with an excitation wavelength of approximately 360 nm. Record the emission intensity at the wavelength of maximum emission.
-
Plot the fluorescence intensity as a function of protein concentration.
-
The initial slope of this plot is proportional to the surface hydrophobicity of the protein.
dot
Caption: Logical workflow for protein hydrophobicity assay.
Applications in Drug Development
This compound's sensitivity to its environment makes it a valuable tool in various stages of drug discovery and development.
Characterizing Drug-Membrane Interactions
Many drug candidates exert their effects by interacting with or crossing cell membranes. This compound can be used to study how a drug alters membrane properties. For instance, the introduction of a drug that disorders the lipid packing will lead to increased water penetration into the bilayer, which can be detected as a red shift in this compound's emission and a decrease in the Generalized Polarization (GP) value.
High-Throughput Screening (HTS) for Membrane-Active Compounds
This compound-based assays can be adapted for HTS to identify compounds that disrupt membrane integrity or alter membrane fluidity. Cells or liposomes labeled with this compound can be arrayed in microplates, and a library of compounds can be added. Changes in this compound's fluorescence can be rapidly read by a plate reader, providing a primary screen for membrane-active compounds.
Assessing Drug Binding to Proteins
As demonstrated in the protocol for determining protein surface hydrophobicity, this compound can be used to study drug binding to proteins, particularly if the drug competes for a hydrophobic binding site. A decrease in this compound's fluorescence enhancement upon addition of a drug can indicate competitive binding. For example, this compound has been used to characterize the warfarin (B611796) binding site on human serum albumin.[2]
Advanced Techniques and Considerations
-
Generalized Polarization (GP): GP is a ratiometric measurement that quantifies the spectral shift of this compound and is calculated using the formula: GP = (I_blue - I_green) / (I_blue + I_green), where I_blue and I_green are the fluorescence intensities at the emission maxima in the blue and green regions of the spectrum, respectively. GP values typically range from +1 (highly ordered, nonpolar) to -1 (highly disordered, polar).
-
Fluorescence Lifetime Imaging Microscopy (FLIM): this compound's fluorescence lifetime is also sensitive to its environment. FLIM can provide an additional layer of information, independent of probe concentration, to map membrane properties and protein interactions with high spatial resolution.
-
Two-Photon Excitation Microscopy: this compound can be efficiently excited using two-photon absorption, which offers advantages for imaging in scattering samples and reduces phototoxicity.[1]
Conclusion
This compound remains a cornerstone fluorescent probe in biological and pharmaceutical research. Its straightforward application, coupled with the rich, quantitative information it provides about the polarity of its microenvironment, ensures its continued relevance. The protocols and data presented in this guide offer a robust starting point for researchers and drug development professionals to harness the power of this compound in their investigations of complex biological systems. As imaging technologies and analytical methods continue to advance, the utility of this versatile probe is poised to expand even further.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The fluorescent probe this compound characterizes the warfarin binding site on human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Environmental Sensitivity of Prodan: A Technical Guide to its Solvatochromism
For Researchers, Scientists, and Drug Development Professionals
Prodan, a fluorescent probe of the naphthalene (B1677914) class, has emerged as a powerful tool in biophysical and cellular studies due to its remarkable sensitivity to the polarity of its microenvironment. This phenomenon, known as solvatochromism, manifests as a significant shift in its fluorescence emission spectrum in response to changes in solvent polarity. This technical guide provides an in-depth exploration of the core principles governing this compound's solvatochromism, detailed experimental protocols for its characterization, and a comprehensive summary of its photophysical properties.
The Core Mechanism: A Tale of Two Excited States
This compound's solvatochromic behavior is rooted in the nature of its electronically excited states. Upon absorption of a photon, the this compound molecule transitions from its ground state (S₀) to an excited singlet state (S₁). In non-polar environments, the molecule primarily exists in a locally excited (LE) state, which has a similar electronic distribution to the ground state. However, in polar solvents, this compound can undergo a further relaxation to a distinct excited state with a significant degree of intramolecular charge transfer (ICT).[1] This ICT state is characterized by a large dipole moment, making it highly sensitive to stabilization by polar solvent molecules.
The transition from the LE state to the ICT state is the cornerstone of this compound's solvatochromism. The extent of this transition and the subsequent stabilization of the ICT state by the surrounding solvent molecules dictate the energy of the emitted photon. In polar solvents, the highly stabilized ICT state results in a lower energy emission, leading to a pronounced red-shift in the fluorescence spectrum. This large Stokes shift, the difference between the absorption and emission maxima, is a hallmark of this compound's environmental sensitivity.[2][3]
The following diagram illustrates the photophysical processes involved in the solvatochromism of this compound:
Caption: Photophysical pathways of this compound's solvatochromism.
Quantitative Analysis of this compound's Photophysical Properties
The solvatochromic properties of this compound have been extensively studied in a variety of solvents with differing polarities. The following table summarizes key quantitative data, including absorption maxima (λ_abs), emission maxima (λ_em), Stokes shifts (Δν), and fluorescence quantum yields (Φ_f).
| Solvent | Polarity (ET(30)) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Φf |
| Cyclohexane | 31.2 | ~350 | ~400 | ~3500 | 0.03[4] |
| Toluene | 33.9 | ~355 | ~420 | ~4500 | - |
| Chloroform | 39.1 | ~360 | ~440 | ~5300 | - |
| Acetone | 42.2 | ~360 | ~460 | ~6400 | - |
| Acetonitrile | 46.0 | ~360 | ~470 | ~7000 | - |
| Ethanol | 51.9 | ~360 | ~490 | ~7900 | 0.95[4] |
| Methanol | 55.5 | 361[4] | 498[4] | ~8400 | - |
| Water | 63.1 | ~360 | 520[4] | ~9600 | - |
Note: The exact values may vary slightly depending on the experimental conditions and literature source. The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima.
Experimental Protocols
Accurate characterization of this compound's solvatochromism relies on precise spectroscopic measurements. The following sections provide detailed methodologies for key experiments.
Absorption and Fluorescence Spectroscopy
This protocol outlines the steps for acquiring steady-state absorption and fluorescence spectra of this compound in various solvents.
Materials:
-
This compound (high purity)
-
Spectroscopic grade solvents of varying polarities (e.g., cyclohexane, toluene, chloroform, acetone, acetonitrile, ethanol, methanol, water)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of approximately 1 mM. Protect the solution from light.
-
Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution in the different solvents of interest. The final concentration should be in the micromolar range (e.g., 1-10 µM) to ensure absorbance values are within the linear range of the spectrophotometer (typically < 0.1).
-
Absorption Measurements:
-
Record the absorption spectrum of each working solution using a UV-Vis spectrophotometer over a wavelength range of at least 300-500 nm.
-
Use the corresponding pure solvent as a blank for each measurement.
-
Identify the wavelength of maximum absorption (λ_abs).
-
-
Fluorescence Measurements:
-
Using a fluorometer, excite each working solution at its respective λ_abs.
-
Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 380-650 nm).
-
Ensure that the emission slits are set to an appropriate width to obtain a good signal-to-noise ratio without saturating the detector.
-
Identify the wavelength of maximum emission (λ_em).
-
-
Data Analysis:
-
Calculate the Stokes shift (Δν) in wavenumbers (cm⁻¹) using the formula: Δν = (1/λ_abs - 1/λ_em) * 10⁷.
-
Plot the Stokes shift as a function of a solvent polarity scale (e.g., ET(30)) to generate a Lippert-Mataga plot. This plot can be used to estimate the change in dipole moment of this compound upon excitation.
-
The following diagram outlines the experimental workflow for absorption and fluorescence spectroscopy:
Caption: Workflow for spectroscopic analysis of this compound.
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence measurements provide insights into the excited-state dynamics of this compound, including the kinetics of the LE to ICT state conversion.
Instrumentation:
-
Time-Correlated Single Photon Counting (TCSPC) system or a streak camera.
-
Pulsed laser source with a pulse width significantly shorter than the fluorescence lifetime of this compound (typically femtoseconds to picoseconds).
-
Monochromator and a fast photodetector (e.g., microchannel plate photomultiplier tube).
Procedure:
-
Sample Preparation: Prepare deoxygenated solutions of this compound in the solvents of interest as described in the previous protocol. Oxygen can quench the excited state and affect the fluorescence lifetime.
-
Instrument Setup:
-
Set the excitation wavelength of the pulsed laser to the λ_abs of this compound in the respective solvent.
-
Set the emission monochromator to the λ_em.
-
Adjust the instrument parameters (e.g., time window, data acquisition time) to capture the full fluorescence decay.
-
-
Data Acquisition:
-
Acquire the fluorescence decay profile of the this compound solution.
-
Acquire the instrument response function (IRF) by scattering the excitation light into the detector.
-
-
Data Analysis:
-
Deconvolute the measured fluorescence decay with the IRF to obtain the true fluorescence decay of the sample.
-
Fit the decay data to a multi-exponential decay model to determine the fluorescence lifetimes (τ). In polar solvents, multiple lifetime components may be observed, corresponding to the LE and ICT states.
-
Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is commonly employed.
Materials:
-
Fluorescence quantum yield standard with a known Φ_f and spectral properties similar to this compound (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.54).
-
Solutions of this compound and the standard in the same solvent.
-
UV-Vis spectrophotometer and fluorometer.
Procedure:
-
Absorbance Matching: Prepare a series of solutions of both this compound and the standard at different concentrations, ensuring that the absorbance at the excitation wavelength is below 0.1 for all solutions.
-
Absorption and Fluorescence Measurements:
-
Measure the absorption spectra of all solutions.
-
Measure the corrected fluorescence spectra of all solutions, exciting at the same wavelength for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectra for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both this compound and the standard.
-
The slope of the resulting linear plots is proportional to the fluorescence quantum yield.
-
Calculate the quantum yield of this compound (Φ_f,sample) using the following equation: Φ_f,sample = Φ_f,standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where n is the refractive index of the solvent.
-
This comprehensive guide provides the foundational knowledge and practical methodologies for researchers to effectively utilize this compound as a sensitive probe of microenvironmental polarity. By understanding its underlying photophysics and employing rigorous experimental techniques, scientists can leverage the power of solvatochromism to gain valuable insights in a wide range of chemical and biological systems.
References
Probing Molecular Environments: A Technical Guide to Prodan's Fluorescence Mechanism and Quantum Yield
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of Prodan's fluorescence, a cornerstone tool for investigating molecular environments. This compound (6-propionyl-2-dimethylaminonaphthalene) is a highly sensitive fluorescent probe whose emission properties are exquisitely responsive to the polarity of its surroundings. This sensitivity makes it an invaluable asset in diverse research areas, including membrane biophysics, protein folding, and drug delivery systems. This document provides a comprehensive overview of this compound's fluorescence mechanism, a detailed compilation of its quantum yield in various solvents, and explicit experimental protocols for its characterization.
The Core Fluorescence Mechanism: A Tale of Two States
This compound's remarkable environmental sensitivity stems from a photophysical process involving two distinct excited states: a locally excited (LE) state and an intramolecular charge transfer (ICT) state. This phenomenon, known as solvatochromism, is the basis for its utility as a polarity probe.
Upon absorption of a photon, this compound is promoted from its ground state (S₀) to a locally excited state (S₁-LE). In non-polar environments, fluorescence emission occurs primarily from this LE state, resulting in a blue-shifted emission spectrum. However, in polar solvents, the molecule can undergo a structural relaxation in the excited state, leading to the formation of a highly polar intramolecular charge transfer (ICT) state. This ICT state arises from the transfer of electron density from the electron-donating dimethylamino group to the electron-withdrawing propionyl group.
The energy of the ICT state is significantly stabilized by polar solvent molecules, resulting in a large Stokes shift and a red-shifted fluorescence emission. The extent of this red shift is directly proportional to the polarity of the solvent, allowing for a quantitative assessment of the local environment's polarity.
Quantitative Analysis: Photophysical Properties of this compound in Various Solvents
The fluorescence quantum yield (Φf) of this compound, which represents the efficiency of the fluorescence process, is highly dependent on the solvent environment. In non-polar, aprotic solvents, where the formation of the ICT state is less favorable, the quantum yield is generally low. Conversely, in polar, protic solvents that can stabilize the ICT state through hydrogen bonding, the quantum yield can be significantly higher. The following table summarizes the key photophysical properties of this compound in a range of solvents.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) |
| Cyclohexane | 2.02 | 343 | 395 | 3980 | 0.03[1] |
| Toluene | 2.38 | 355 | 428 | 5160 | 0.42 |
| Dichloromethane | 8.93 | 360 | 452 | 5890 | - |
| Acetone | 20.7 | 360 | 460 | 6200 | - |
| Ethanol | 24.5 | 362 | 498 | 7780 | 0.95[1] |
| Methanol | 32.7 | 361 | 505 | 8130 | - |
| Acetonitrile | 37.5 | 360 | 472 | 6790 | - |
| Water | 80.1 | 350 | 525 | 9860 | - |
Experimental Protocols: Measuring this compound's Fluorescence Quantum Yield
The relative fluorescence quantum yield of this compound can be reliably determined using the comparative method. This involves comparing the fluorescence intensity of this compound to that of a well-characterized fluorescence standard with a known quantum yield. Quinine (B1679958) sulfate (B86663) is a commonly used standard for the blue-green spectral region where this compound emits.
Materials and Equipment
-
This compound (powder)
-
Quinine sulfate dihydrate (fluorescence standard)
-
0.1 M Sulfuric acid (H₂SO₄)
-
Spectroscopic grade solvents (e.g., ethanol, cyclohexane)
-
UV-Vis spectrophotometer
-
Fluorometer with corrected emission spectra capabilities
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Preparation of Solutions
-
Standard Stock Solution (Quinine Sulfate): Accurately weigh a precise amount of quinine sulfate dihydrate and dissolve it in 0.1 M H₂SO₄ to prepare a stock solution of known concentration (e.g., 1 x 10⁻⁴ M).
-
This compound Stock Solution: Prepare a stock solution of this compound in the desired spectroscopic grade solvent (e.g., 1 x 10⁻⁴ M).
-
Working Solutions: Prepare a series of dilutions for both the quinine sulfate standard and the this compound sample in their respective solvents. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range of absorbances would be 0.02, 0.04, 0.06, 0.08, and 0.1.
Experimental Workflow
Measurement Procedure
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each working solution (both standard and sample) at the chosen excitation wavelength (e.g., 345 nm for quinine sulfate, and the absorption maximum of this compound in the specific solvent).
-
Fluorescence Measurement:
-
Set the excitation wavelength on the fluorometer to the same wavelength used for the absorbance measurements.
-
Record the corrected fluorescence emission spectrum for each working solution. Ensure that the emission is collected over the entire fluorescence band.
-
It is crucial to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.
-
Data Analysis and Calculation
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (area under the emission curve) for each recorded spectrum.
-
Plot Data: For both the standard and the sample, create a plot of the integrated fluorescence intensity versus absorbance. The data should yield a linear relationship.
-
Calculate the Gradient: Determine the gradient (slope) of the straight line for both the standard (Grad_std) and the sample (Grad_smp).
-
Calculate the Quantum Yield: The quantum yield of the this compound sample (Φf_smp) can be calculated using the following equation:
Φf_smp = Φf_std * (Grad_smp / Grad_std) * (n_smp² / n_std²)
Where:
-
Φf_std is the known quantum yield of the standard (for quinine sulfate in 0.1 M H₂SO₄, Φf ≈ 0.54).
-
n_smp and n_std are the refractive indices of the solvents used for the sample and the standard, respectively.
-
Conclusion
This compound's unique photophysical properties, characterized by its environment-sensitive fluorescence, make it a powerful tool for elucidating molecular-level details in a wide array of scientific disciplines. A thorough understanding of its fluorescence mechanism and the factors influencing its quantum yield is paramount for the accurate interpretation of experimental data. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals to effectively utilize this compound as a fluorescent probe in their investigations, contributing to advancements in fields ranging from fundamental biophysics to applied drug development.
References
Prodan's Spectroscopic Behavior in Response to Solvent Polarity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solvatochromic properties of Prodan (6-propionyl-2-dimethylaminonaphthalene), a fluorescent probe widely utilized to investigate the polarity of microenvironments in chemical and biological systems. This compound's pronounced sensitivity to solvent polarity, manifested as significant shifts in its absorption and emission spectra, makes it an invaluable tool in drug discovery and membrane biophysics. This document details the quantitative spectral data of this compound in various solvents, outlines experimental protocols for its use, and provides visual representations of the underlying photophysical mechanisms and experimental workflows.
Quantitative Spectral Data
This compound's utility as a polarity-sensitive probe is rooted in its large Stokes shift, the difference between the maximum absorption and emission wavelengths, which increases with solvent polarity. This phenomenon is attributed to the stabilization of a highly polar intramolecular charge-transfer (ICT) excited state in polar environments. The following table summarizes this compound's absorption maxima (λ_abs), emission maxima (λ_em), and the calculated Stokes shifts in a range of solvents with varying polarities.
| Solvent | Polarity (ET(30)) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane | 31.2 | ~360 | ~430 | ~4500 |
| Toluene | 33.9 | ~362 | ~445 | ~4900 |
| Chloroform | 39.1 | ~365 | ~465 | ~5800 |
| Acetone | 42.2 | ~364 | ~485 | ~6800 |
| Dichloromethane | 41.1 | ~365 | ~490 | ~6900 |
| Acetonitrile | 46.0 | ~363 | ~500 | ~7600 |
| Methanol | 55.5 | ~360 | ~520 | ~8800 |
| Water | 63.1 | ~350 | ~530 | ~9800 |
Experimental Protocols
Accurate and reproducible measurements of this compound's spectral shifts are crucial for its application. Below is a detailed methodology for characterizing the solvatochromic properties of this compound.
2.1. Materials and Reagents
-
This compound (6-propionyl-2-dimethylaminonaphthalene), high purity
-
Spectroscopic grade solvents (e.g., cyclohexane, toluene, chloroform, acetone, dichloromethane, acetonitrile, methanol, water)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for stock solution preparation
-
Volumetric flasks and precision pipettes
-
Quartz cuvettes (1 cm path length)
2.2. Preparation of this compound Stock Solution
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the this compound in a minimal amount of DMSO or DMF to prepare a concentrated stock solution (e.g., 1-10 mM).
-
Store the stock solution in a dark, airtight container at -20°C to prevent degradation.
2.3. Preparation of Working Solutions
-
Allow the this compound stock solution to equilibrate to room temperature.
-
Prepare working solutions by diluting the stock solution in the desired spectroscopic grade solvents to a final concentration typically in the low micromolar range (e.g., 1-10 µM). The final concentration should be optimized to ensure a sufficient signal-to-noise ratio while avoiding inner filter effects.
2.4. Spectroscopic Measurements
-
Instrumentation: Use a calibrated spectrofluorometer and a UV-Vis spectrophotometer.
-
Absorption Spectra:
-
Record the absorption spectrum of each this compound solution from approximately 300 nm to 500 nm using a UV-Vis spectrophotometer.
-
Use the corresponding pure solvent as a blank.
-
Determine the absorption maximum (λ_abs).
-
-
Emission Spectra:
-
Set the excitation wavelength of the spectrofluorometer to the absorption maximum (λ_abs) determined for this compound in each solvent.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance spectral resolution and signal intensity.
-
Record the emission spectrum over a range that encompasses the expected emission, typically from 400 nm to 650 nm.
-
Determine the emission maximum (λ_em).
-
-
Data Correction: Correct all emission spectra for instrument-specific biases and for background fluorescence from the solvent.
Visualizing Mechanisms and Workflows
3.1. This compound's Solvatochromism: A Signaling Pathway
The solvatochromic shift of this compound is driven by the formation and subsequent stabilization of an intramolecular charge-transfer (ICT) state upon photoexcitation. In nonpolar solvents, emission occurs from a locally excited (LE) state. In polar solvents, the excited state undergoes a relaxation to a more stable, highly polar ICT state, resulting in a red-shifted emission.
Caption: this compound's photophysical pathway.
3.2. Experimental Workflow for Spectral Analysis
The following diagram outlines the logical flow of the experimental procedure for analyzing this compound's absorption and emission spectra in different solvents.
Caption: Experimental workflow for this compound spectroscopy.
Prodan as a Molecular Rotor for Viscosity Sensing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-propionyl-2-dimethylaminonaphthalene (Prodan), a fluorescent molecular rotor, and its application in viscosity sensing. We will cover the core photophysical principles, detailed experimental protocols for quantitative analysis, and applications relevant to cell biology and drug discovery.
Core Principles: How this compound Senses Viscosity
This compound is an environment-sensitive fluorescent probe. Its utility as a viscosity sensor stems from its specific photophysical properties related to an intramolecular charge transfer (ICT) process that occurs upon photoexcitation.
Upon absorbing a photon, the this compound molecule transitions to an excited state. In this state, it can relax back to the ground state via two competing pathways:
-
Radiative Decay: The molecule emits a photon, resulting in fluorescence. This pathway is characterized by a specific fluorescence quantum yield (the ratio of emitted to absorbed photons) and a fluorescence lifetime (the average time spent in the excited state).
-
Non-Radiative Decay: The molecule returns to the ground state without emitting a photon, primarily through intramolecular rotation or twisting. This rotation, particularly around the bond connecting the dimethylamino group to the naphthalene (B1677914) ring, allows the excited state energy to be dissipated as heat.
The critical principle of a molecular rotor is that the rate of this non-radiative decay pathway is mechanically restricted by the local environment. In a highly viscous medium, the physical hindrance slows down the intramolecular rotation. This "locks" the molecule in a conformation that favors the radiative decay pathway, leading to a measurable increase in both fluorescence quantum yield and fluorescence lifetime. This relationship forms the basis of its use as a viscosity sensor.
The quantitative relationship between fluorescence and viscosity is described by the Förster-Hoffmann equation :
log(τ) = C + x * log(η)
or
log(Φ) = C' + x * log(η)
where:
-
τ is the fluorescence lifetime.
-
Φ is the fluorescence quantum yield.
-
η is the viscosity of the medium.
-
C and C' are constants that depend on the probe and solvent.
-
x is the viscosity sensitivity exponent, a constant specific to the molecular rotor.
By measuring the fluorescence lifetime or intensity of this compound in a sample and comparing it to a calibration curve, the local microviscosity can be determined. Fluorescence lifetime imaging (FLIM) is the preferred method for cellular applications as it is independent of probe concentration, avoiding artifacts common in intensity-based measurements.
Probing the Cellular Frontier: A Technical Guide to Prodan for Advanced Membrane Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the utility of Prodan (6-propionyl-2-dimethylaminonaphthalene), a highly sensitive fluorescent probe, for the intricate study of cellular membranes. This compound's unique solvatochromic properties, where its fluorescence emission is exquisitely sensitive to the polarity of its environment, make it an invaluable tool for elucidating membrane structure, dynamics, and the effects of xenobiotics. This document provides a comprehensive overview of this compound's core principles, detailed experimental protocols, and its application in critical areas of research and drug development.
Core Principles of this compound as a Membrane Probe
This compound is a "push-pull" fluorophore, possessing an electron-donating dimethylamino group and an electron-withdrawing propionyl group. This structure results in a large excited-state dipole moment, making its fluorescence highly sensitive to the surrounding solvent polarity.[1] In a non-polar environment, such as the hydrophobic core of a lipid bilayer, this compound exhibits a blue-shifted emission. Conversely, in a polar environment, like the aqueous interface of the membrane, its emission is red-shifted.[2] This phenomenon, known as solvatochromism, is the foundation of this compound's utility in membrane studies.
The mechanism involves dipolar relaxation of solvent molecules around the excited this compound molecule. In polar solvents, these solvent molecules reorient themselves around the excited-state dipole of this compound, lowering the energy of the excited state and resulting in a red-shifted emission.[3] This sensitivity allows researchers to probe the hydration and polarity of different regions within the membrane.
Compared to its longer-tailed analog, Laurdan, this compound is more sensitive to polarity variations closer to the bilayer surface.[4] It also shows a preferential partitioning into the more disordered liquid-crystalline phase over the tightly packed gel phase of lipid bilayers.[4]
Quantitative Data Presentation
The photophysical properties of this compound are highly dependent on its local environment. The following tables summarize key quantitative data for this compound in various solvents and membrane-mimetic systems.
Table 1: Spectral Properties of this compound in Different Solvents
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane | ~340 | ~380 | ~3200 |
| Toluene | 347 | 416 | - |
| N,N-Dimethylformamide | ~360 | ~450 | ~5300 |
| Acetonitrile | ~360 | ~470 | ~6500 |
| Ethanol (B145695) | ~361 | ~498 | ~7800 |
| Methanol | 361 | 498 | ~7800 |
| Water | ~361 | ~520 | ~8900 |
Data compiled from multiple sources.[2][5] Exact values may vary slightly depending on experimental conditions.
Table 2: Fluorescence Quantum Yield and Lifetime of this compound
| Solvent | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |
| Cyclohexane | 0.03 | ~0.2 |
| Ethanol | 0.95 | ~3.4 |
| Water | - | 1.41 |
| Acetonitrile | - | ~3.3 |
Data compiled from multiple sources.[1][2][6] Quantum yield and lifetime are highly sensitive to environmental factors.
Experimental Protocols
Preparation of this compound Stock Solution
-
Dissolve this compound: Prepare a stock solution of this compound in a high-purity organic solvent such as ethanol or DMSO. A typical concentration is 1-5 mM.
-
Storage: Store the stock solution at -20°C, protected from light.
Labeling of Artificial Lipid Vesicles (Liposomes)
This protocol describes the preparation of this compound-labeled large unilamellar vesicles (LUVs) using the thin-film hydration method followed by extrusion.
Materials:
-
Desired lipid composition (e.g., DOPC, DPPC) in chloroform
-
This compound stock solution
-
Hydration buffer (e.g., PBS, HEPES buffer)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
Procedure:
-
Lipid/Probe Mixture: In a round-bottom flask, add the desired amount of lipid solution. Add the this compound stock solution to achieve a final probe-to-lipid molar ratio of approximately 1:200 to 1:500.
-
Thin Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid-probe film on the inside of the flask. Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film with the desired buffer by vortexing vigorously above the phase transition temperature of the lipids. This forms multilamellar vesicles (MLVs).
-
Extrusion: To form LUVs, subject the MLV suspension to multiple freeze-thaw cycles (optional, but can improve lamellarity). Then, extrude the suspension 11-21 times through a polycarbonate membrane with the desired pore size using a mini-extruder.[7]
-
Characterization: The final liposome (B1194612) suspension can be stored at 4°C. Characterize the size distribution of the vesicles using dynamic light scattering (DLS).
Labeling of Live Cells
Materials:
-
Cultured cells on coverslips or in appropriate imaging dishes
-
This compound stock solution
-
Balanced salt solution (BSS) or cell culture medium without serum
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in BSS or serum-free medium to a final concentration of 5-10 µM.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed BSS. Add the this compound staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: After incubation, wash the cells two to three times with pre-warmed BSS to remove excess probe.
-
Imaging: Immediately proceed with fluorescence microscopy or spectroscopy. For live-cell imaging, it is crucial to maintain the cells at the appropriate temperature and CO₂ levels.
Data Acquisition and Analysis
Fluorescence Spectroscopy
For spectroscopic measurements, a standard fluorometer can be used.
-
Excitation Wavelength: Typically set around 360 nm.
-
Emission Spectra: Record the emission spectra from approximately 400 nm to 600 nm.
Generalized Polarization (GP)
GP is a ratiometric method used to quantify the spectral shift of this compound, which correlates with membrane order and hydration. A higher GP value indicates a more ordered, less hydrated membrane environment, while a lower GP value signifies a more disordered, hydrated environment.
The GP value is calculated using the following formula:
GP = (I_B - I_R) / (I_B + I_R)
Where:
-
I_B is the fluorescence intensity at the blue edge of the emission spectrum (characteristic of the ordered phase, e.g., 440 nm).
-
I_R is the fluorescence intensity at the red edge of the emission spectrum (characteristic of the disordered phase, e.g., 490 nm).
Fluorescence Microscopy
This compound's sensitivity to its environment can be visualized using fluorescence microscopy. Two-photon excitation microscopy is particularly advantageous for imaging this compound in living cells and tissues as it reduces phototoxicity and photobleaching and allows for deeper tissue penetration.[8][9]
-
Excitation: For two-photon microscopy, an excitation wavelength of around 720-740 nm is typically used.
-
Emission Channels: Two simultaneous emission channels should be collected, corresponding to the blue and red parts of this compound's emission spectrum (e.g., 420-460 nm and 480-520 nm).
-
GP Imaging: A pixel-by-pixel GP map of the membrane can be generated from the two emission channels, providing a visual representation of membrane order heterogeneity.
Applications in Drug Development
Assessing Drug-Membrane Interactions
This compound can be used to study how drugs and other bioactive molecules interact with and modify the properties of cell membranes. Changes in the fluorescence spectrum or GP value of this compound upon addition of a compound can indicate drug partitioning into the membrane, alteration of membrane fluidity, or changes in membrane hydration.
High-Throughput Screening (HTS) for Membrane-Active Compounds
This compound-based assays can be adapted for high-throughput screening to identify compounds that perturb membrane properties.[10][11] By labeling cells or liposomes in a multi-well plate format, changes in this compound's fluorescence intensity or GP can be rapidly measured using a plate reader, allowing for the screening of large compound libraries for membrane-active agents.
Investigating Drug-Induced Changes in Membrane Permeability
While this compound does not directly measure the flux of molecules across a membrane, it can be used to infer changes in membrane permeability. Compounds that disrupt the packing of membrane lipids will alter the local environment of this compound, leading to a change in its fluorescence.[12][13] These changes can be correlated with alterations in membrane barrier function. For instance, a drug that increases membrane disorder (lower GP) may also increase its permeability to other molecules.
Visualizations
Caption: Mechanism of this compound's solvatochromic fluorescence in a lipid membrane.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound (dye) - Wikipedia [en.wikipedia.org]
- 3. Laurdan and this compound as Polarity-Sensitive Fluorescent Membrane Probes [escholarship.org]
- 4. This compound as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Two-Photon Excitation Microscopy for the Study of Living Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imaging living cells and tissues by two-photon excitation microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifescienceglobal.com [lifescienceglobal.com]
- 11. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dynamic Protonation Dramatically Affects the Membrane Permeability of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dynamic Protonation Dramatically Affects the Membrane Permeability of Drug-like Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Microenvironment: An In-depth Technical Guide to the Photophysical Properties of Prodan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prodan (6-propionyl-2-dimethylaminonaphthalene) is a fluorescent probe renowned for its sensitivity to the local environment. Its remarkable solvatochromic properties, characterized by a significant shift in its fluorescence emission spectrum with changes in solvent polarity, make it an invaluable tool in biophysical and cellular studies. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailing the underlying mechanisms, experimental methodologies for its characterization, and a quantitative summary of its behavior in various solvents. This document is intended to serve as a practical resource for researchers leveraging this compound in their scientific investigations.
Core Concepts: Intramolecular Charge Transfer and Solvatochromism
The photophysical behavior of this compound is governed by an excited-state phenomenon known as intramolecular charge transfer (ICT). This compound possesses an electron-donating dimethylamino group and an electron-withdrawing propionyl group attached to the naphthalene (B1677914) core.[1] Upon photoexcitation, there is a significant redistribution of electron density from the donor to the acceptor group, leading to a large increase in the dipole moment of the excited state compared to the ground state.[2]
This charge-separated excited state, often referred to as the ICT state, is highly sensitive to the polarity of its surrounding environment. In polar solvents, the solvent molecules reorient around the excited this compound molecule to stabilize the large dipole moment of the ICT state. This stabilization lowers the energy of the excited state, resulting in a red-shift (a shift to longer wavelengths) of the fluorescence emission.[2] In nonpolar solvents, this stabilization is less pronounced, and the emission occurs at shorter wavelengths (blue-shifted). This pronounced dependence of the emission wavelength on solvent polarity is termed solvatochromism.
The nature of the ICT state has been a subject of investigation, with discussions centered around whether it adopts a planar (PICT) or a twisted (TICT) conformation. Experimental and computational studies suggest that this compound likely emits from a planar intramolecular charge-transfer excited state.[2][3]
Quantitative Photophysical Data
The following table summarizes the key photophysical properties of this compound in a range of solvents with varying polarities. These values are compiled from various literature sources and provide a quantitative basis for the application of this compound as a microenvironment probe.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [cm⁻¹] | Quantum Yield (Φ_F) | Lifetime (τ) [ns] |
| Cyclohexane | 2.02 | ~343 | ~380 | ~2940 | 0.03[1] | - |
| Toluene | 2.38 | 347[4] | 416[4] | ~5130 | - | - |
| Acetonitrile | 37.5 | ~360 | ~450 | ~5750 | - | - |
| Ethanol | 24.55 | ~361 | ~498 | ~7890 | 0.95[1] | - |
| Methanol | 32.7 | 361[1] | 498[1] | ~7890 | - | - |
| Dimethylformamide (DMF) | 36.7 | - | 450[1] | - | - | - |
| Dimethyl Sulfoxide (DMSO) | 46.7 | - | - | - | - | - |
| Water | 80.1 | 361[5] | 520[1] | ~9330 | 1.41[5] | - |
Note: The exact values may vary slightly depending on the experimental conditions such as temperature and purity of the solvent.
Experimental Protocols
Steady-State Fluorescence Spectroscopy
This technique is used to measure the absorption and emission spectra of this compound in a given solvent or environment.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., ethanol) at a concentration of approximately 1 mM.
-
Dilute the stock solution in the solvent of interest to a final concentration that yields an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects. This typically corresponds to a concentration in the micromolar range.
-
-
Absorption Measurement:
-
Use a UV-Vis spectrophotometer to record the absorption spectrum of the this compound solution from approximately 300 nm to 500 nm.
-
Use the solvent of interest as a blank.
-
Identify the wavelength of maximum absorption (λ_abs).
-
-
Emission Measurement:
-
Use a spectrofluorometer for fluorescence measurements.
-
Set the excitation wavelength to the determined λ_abs.
-
Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to approximately 650 nm.
-
Record the wavelength of maximum emission (λ_em).
-
Ensure proper correction for the instrument's detector response and lamp intensity profile.
-
-
Data Analysis:
-
Calculate the Stokes shift in wavenumbers (cm⁻¹) using the formula: Stokes Shift = (1/λ_abs - 1/λ_em) * 10⁷.
-
Fluorescence Quantum Yield Determination (Relative Method)
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is determined relative to a well-characterized standard.
Methodology:
-
Standard Selection:
-
Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as this compound (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54).
-
-
Sample and Standard Preparation:
-
Prepare a series of dilutions for both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.
-
-
Measurement:
-
Measure the absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φ_F_sample) can be calculated using the following equation: Φ_F_sample = Φ_F_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where:
-
Φ_F_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).
-
-
Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)
This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing the fluorescence lifetime (τ). Time-Correlated Single Photon Counting (TCSPC) is a common method for this measurement.
Methodology:
-
Instrumentation:
-
A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound as described for steady-state measurements.
-
-
Measurement:
-
Excite the sample with the pulsed laser at the absorption maximum of this compound.
-
Collect the fluorescence emission at the emission maximum through a monochromator or a bandpass filter.
-
The TCSPC electronics measure the time delay between the excitation pulse and the detection of single fluorescence photons.
-
Accumulate a histogram of photon arrival times to build up the fluorescence decay curve.
-
Measure the instrument response function (IRF) by replacing the sample with a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
-
Data Analysis:
-
The fluorescence decay data is typically fitted to a multi-exponential decay model using deconvolution software that accounts for the IRF.
-
The fluorescence lifetime (τ) is determined from the fitting parameters.
-
Visualizations
Caption: A simplified Jablonski diagram illustrating the key photophysical processes of this compound.
References
- 1. This compound (dye) - Wikipedia [en.wikipedia.org]
- 2. Long-Wavelength Analogue of this compound: Synthesis and Properties of Anthradan, a Fluorophore with a 2,6-Donor—Acceptor Anthracene Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolved fluorescence emission spectra of this compound in ethanol/buffer solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
Prodan's Excited-State Dipole Moment: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the significance, determination, and application of Prodan's excited-state dipole moment.
This compound (6-propionyl-2-(dimethylamino)naphthalene) is a fluorescent dye renowned for its sensitivity to the polarity of its microenvironment. This property, stemming from a significant change in its dipole moment upon excitation, makes it an invaluable tool in biophysical studies and drug discovery. This technical guide delves into the core principles of this compound's excited-state dipole moment, its measurement, and its practical applications.
The Significance of a Large Excited-State Dipole Moment
This compound is a "push-pull" dye, characterized by an electron-donating dimethylamino group and an electron-withdrawing propionyl group attached to the naphthalene (B1677914) core.[1][2] This architecture results in a substantial redistribution of electron density upon photoexcitation, leading to a much larger dipole moment in the excited state (μ_e) compared to the ground state (μ_g).[3]
This change in dipole moment (Δμ = μ_e - μ_g) is the primary reason for this compound's pronounced solvatochromism—its fluorescence emission spectrum shifts to longer wavelengths (a red shift) in more polar solvents.[1][4][5] In a polar environment, the solvent molecules reorient around the larger excited-state dipole, lowering the energy of the excited state and thus the energy of the emitted photon. This sensitivity allows researchers to probe the local polarity of complex systems like cell membranes and protein binding sites.[1][6][7]
Quantitative Analysis of this compound's Dipole Moment
The precise quantification of this compound's ground and excited-state dipole moments has been a subject of numerous studies, employing both experimental and theoretical approaches. The values can vary depending on the solvent and the methodology used for determination.
| Parameter | Value (Debye, D) | Method | Solvent(s) | Reference |
| Ground-State Dipole Moment (μ_g) | 5.2 | AM1 Calculation | - | [8] |
| 5.8 - 6.1 | Quantum Mechanics (in vacuum) | - | [9] | |
| Excited-State Dipole Moment (μ_e) | 9.6 (± 0.5) | Transient Dielectric Loss | 1,4-dioxane | [4][8] |
| 10.2 (± 0.5) | Transient Dielectric Loss | Benzene | [4][8] | |
| 11.7 | Modified Lippert Equation | Various | [8] | |
| Change in Dipole Moment (Δμ) | 4.4 - 5.0 | Transient Dielectric Loss | 1,4-dioxane, Benzene | [4][8] |
| ~8 | Solvatochromic Data Analysis | Selected Solvents | [8] |
Experimental Determination: The Solvatochromic Method
The most common experimental technique to determine the excited-state dipole moment of fluorescent probes like this compound is the solvatochromic shift method, often employing the Lippert-Mataga equation.[3][9][10] This method relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the dielectric constant (ε) and refractive index (n) of the solvents.
Key Experimental Protocol:
-
Sample Preparation: Prepare stock solutions of this compound in a range of aprotic solvents with varying polarities (e.g., cyclohexane, toluene, chloroform, acetonitrile). The concentration should be low enough to avoid aggregation and inner filter effects.
-
Spectroscopic Measurements:
-
Record the absorption spectrum of this compound in each solvent to determine the absorption maximum (ν_a).
-
Record the fluorescence emission spectrum in each solvent, using the absorption maximum as the excitation wavelength, to determine the fluorescence maximum (ν_f).
-
-
Data Analysis:
-
Calculate the Stokes shift (Δν = ν_a - ν_f) for each solvent.
-
Calculate the solvent polarity function, f(ε, n), using the Lippert-Mataga equation: f(ε, n) = [(ε - 1) / (2ε + 1)] - [(n² - 1) / (2n² + 1)]
-
Plot the Stokes shift (Δν) as a function of the solvent polarity function, f(ε, n).
-
-
Dipole Moment Calculation: The slope of the resulting linear plot is proportional to the square of the change in dipole moment (Δμ²). The excited-state dipole moment (μ_e) can then be calculated if the ground-state dipole moment (μ_g) and the cavity radius of the molecule are known.
Caption: Workflow for determining excited-state dipole moment using the solvatochromic method.
Applications in Research and Drug Development
The environment-sensitive fluorescence of this compound makes it a powerful tool in various research areas, particularly in drug discovery and development.
-
Membrane Characterization: this compound partitions into cellular membranes, and its fluorescence provides information on the local polarity and physical state of the lipid bilayer.[1][6] It can be used to study membrane fluidity, lipid domains, and the effects of drugs on membrane properties.[1][5]
-
Protein Folding and Binding: this compound can bind to hydrophobic pockets on the surface of proteins.[7] Changes in its fluorescence can signal conformational changes during protein folding or the binding of a ligand or drug candidate.[7] This is particularly useful in high-throughput screening for compounds that interact with a specific protein target.
-
Drug Delivery Systems: The photophysical properties of this compound are utilized to characterize drug delivery vehicles like micelles and vesicles, providing insights into their micropolarity and microviscosity.[11]
Caption: this compound as a fluorescent probe in drug-target interaction studies.
References
- 1. This compound (dye) - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijera.com [ijera.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound fluorescence mimics the GroEL folding cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electric dipole moments of the fluorescent probes this compound and Laurdan: experimental and theoretical evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electric dipole moments of the fluorescent probes this compound and Laurdan: experimental and theoretical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New insights on the photophysical behavior of this compound in anionic and cationic reverse micelles: from which state or states does it emit? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unveiling Probe: A Technical Guide to Prodan in Fluorescence Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Prodan, or 6-propionyl-2-(dimethylamino)naphthalene, stands as a cornerstone fluorescent probe, prized for its remarkable sensitivity to the polarity of its immediate environment. This characteristic makes it an invaluable tool in unraveling the intricate biophysical properties of proteins and membranes. This in-depth guide explores the fundamental principles of this compound's application in fluorescence spectroscopy, offering a comprehensive overview of its photophysical properties, detailed experimental protocols, and a clear presentation of quantitative data.
Core Principles: The Solvatochromic Shift of this compound
The utility of this compound is rooted in its pronounced solvatochromic properties.[1][2] This phenomenon describes the change in a substance's color—or in this case, its fluorescence emission—with a change in the polarity of the solvent. This compound possesses a large excited-state dipole moment, meaning that upon excitation with light, there is a significant redistribution of electron density within the molecule.[1]
In non-polar (hydrophobic) environments, this compound exhibits a blue-shifted fluorescence emission at shorter wavelengths.[1] Conversely, in polar (hydrophilic) environments, the surrounding solvent molecules reorient around the excited-state dipole of this compound. This relaxation process lowers the energy of the excited state, resulting in a red-shifted fluorescence emission at longer wavelengths.[3][4] This substantial shift in emission wavelength, which can be as large as 140 nm between non-polar solvents like cyclohexane (B81311) and polar solvents like water, provides a sensitive measure of the local environment's polarity.[1]
Quantitative Photophysical Properties of this compound
The photophysical characteristics of this compound are highly dependent on the solvent environment. The following tables summarize key quantitative data for this compound in a range of solvents, providing a reference for experimental design and data interpretation.
Table 1: Excitation and Emission Maxima of this compound in Various Solvents
| Solvent | Excitation Maximum (λ_ex) (nm) | Emission Maximum (λ_em) (nm) |
| Cyclohexane | ~343 | ~380-401 |
| Toluene | 347 | 416 |
| N,N-Dimethylformamide (DMF) | ~360 | ~450 |
| Ethanol (B145695) | ~360 | ~498 |
| Methanol | 361 | 498 |
| Water | ~350 | ~520-531 |
Data compiled from multiple sources.[1][2][5][6]
Table 2: Fluorescence Quantum Yield and Lifetime of this compound in Different Solvents
| Solvent | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ) (ns) |
| Cyclohexane | 0.03 | - |
| Ethanol | 0.95 | - |
| Water | - | 1.41 |
Note: Fluorescence lifetime data can be influenced by various factors including temperature and the presence of quenchers.[1][7]
Experimental Protocols
This section provides detailed methodologies for two key applications of this compound: measuring membrane fluidity and labeling proteins.
Protocol 1: Measurement of Membrane Fluidity using this compound
This protocol outlines the use of this compound to assess the fluidity of lipid membranes by calculating the Generalized Polarization (GP). A higher GP value corresponds to a more ordered, gel-phase membrane, while a lower GP value indicates a more fluid, liquid-crystalline phase.[8][9][10]
Materials:
-
This compound stock solution (e.g., 1 mM in ethanol or DMSO)
-
Lipid vesicles (e.g., liposomes) or cells of interest
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
Fluorometer with excitation and emission monochromators
-
Quartz cuvettes
Procedure:
-
Preparation of Labeled Membranes:
-
For lipid vesicles, add the this compound stock solution to the vesicle suspension to achieve a final probe-to-lipid molar ratio of approximately 1:500. The final this compound concentration is typically in the low micromolar range.
-
For cells, incubate the cells with a final this compound concentration of 5-10 µM for 30-60 minutes at the desired temperature.
-
Incubate the mixture in the dark to prevent photobleaching.
-
-
Fluorescence Measurement:
-
Transfer the labeled sample to a quartz cuvette.
-
Place the cuvette in the temperature-controlled holder of the fluorometer.
-
Set the excitation wavelength to 360 nm.
-
Record the fluorescence emission spectrum from 400 nm to 600 nm.
-
Alternatively, measure the fluorescence intensity at two specific emission wavelengths: one corresponding to the emission in a gel-phase membrane (e.g., 440 nm) and one corresponding to the emission in a liquid-crystalline phase membrane (e.g., 490 nm).
-
-
Calculation of Generalized Polarization (GP):
-
Calculate the GP value using the following formula[8]:
where I_440 and I_490 are the fluorescence intensities at 440 nm and 490 nm, respectively.
-
-
Data Interpretation:
-
Compare the GP values obtained under different experimental conditions (e.g., temperature, addition of membrane-altering agents) to assess changes in membrane fluidity.
-
Protocol 2: Covalent Labeling of Proteins with a Thiol-Reactive this compound Derivative (e.g., Badan)
This protocol describes a general procedure for labeling cysteine residues in a protein with a thiol-reactive derivative of this compound, such as Badan (6-bromoacetyl-2-dimethylaminonaphthalene).
Materials:
-
Purified protein containing at least one accessible cysteine residue
-
Thiol-reactive this compound derivative (e.g., Badan) stock solution (e.g., 10 mM in DMF or DMSO)
-
Labeling buffer (e.g., PBS, pH 7.2-7.5, degassed)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Size-exclusion chromatography column or dialysis tubing to remove excess dye
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Ensure the protein is in a suitable buffer, free of extraneous thiol-containing compounds.
-
If necessary, reduce any disulfide bonds by incubating the protein with a 5-10 fold molar excess of DTT or TCEP for 1 hour at room temperature. Remove the reducing agent by dialysis or size-exclusion chromatography immediately before labeling.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the thiol-reactive this compound derivative stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing is recommended.
-
-
Removal of Unreacted Dye:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by extensive dialysis against the labeling buffer.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the labeled protein solution at 280 nm (for protein concentration) and at the absorbance maximum of the this compound derivative (e.g., ~386 nm for Badan).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Calculate the concentration of the bound dye using its molar extinction coefficient.
-
The DOL is the molar ratio of the dye to the protein.
-
Visualizing Core Concepts with Graphviz
To further elucidate the principles and workflows described, the following diagrams have been generated using the DOT language.
References
- 1. This compound (dye) - Wikipedia [en.wikipedia.org]
- 2. Electric dipole moments of the fluorescent probes this compound and Laurdan: experimental and theoretical evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New insights on the fluorescent emission spectra of this compound and Laurdan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resolved fluorescence emission spectra of this compound in ethanol/buffer solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. References | ISS [iss.com]
- 8. scispace.com [scispace.com]
- 9. u-cursos.cl [u-cursos.cl]
- 10. home.physics.wisc.edu [home.physics.wisc.edu]
Probing Polarity: A Technical Guide to the Behavior of Prodan in Aqueous and Nonpolar Environments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prodan (6-propionyl-2-dimethylaminonaphthalene) is a fluorescent dye renowned for its sensitivity to the polarity of its immediate environment. This solvatochromic probe exhibits significant changes in its fluorescence properties, particularly a large Stokes shift, when transitioning between nonpolar and polar, including aqueous, environments. This characteristic makes this compound an invaluable tool in various scientific disciplines, including membrane biophysics, protein folding studies, and drug delivery research. Its ability to report on the local environment provides insights into the molecular organization and dynamics of complex biological systems. This technical guide provides an in-depth analysis of this compound's behavior in both nonpolar and aqueous environments, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying photophysical processes.
Core Principles: The Photophysics of this compound
This compound's sensitivity to solvent polarity stems from its molecular structure, which features an electron-donating dimethylamino group and an electron-withdrawing propionyl group attached to the naphthalene (B1677914) core. This "push-pull" electronic character results in a significant difference in the dipole moment between its ground state (S₀) and its first excited singlet state (S₁).
Upon excitation with UV light, this compound transitions from the ground state to a locally excited (LE) state. In polar solvents, this LE state can further relax to a lower-energy intramolecular charge transfer (ICT) state. This relaxation process is accompanied by a reorientation of the solvent molecules around the excited-state dipole of this compound, leading to a significant red-shift in the fluorescence emission. In nonpolar solvents, the formation of the ICT state is less favorable, and emission primarily occurs from the LE state at a shorter wavelength. The energy difference between the LE and ICT states is highly dependent on the polarity and hydrogen-bonding capability of the surrounding solvent molecules.[1][2]
Quantitative Data Summary
The photophysical properties of this compound in various solvents are summarized in the tables below. These data illustrate the profound effect of the environment on its absorption and emission characteristics.
Table 1: Absorption and Emission Maxima of this compound in Different Solvents
| Solvent | Polarity | Absorption Max. (λ_abs) (nm) | Emission Max. (λ_em) (nm) |
| Cyclohexane | Nonpolar | ~350 | ~380-400[3] |
| Toluene | Nonpolar | ~347 | ~416 |
| Dichloromethane | Aprotic Polar | ~360 | ~440 |
| N,N-Dimethylformamide (DMF) | Aprotic Polar | ~362 | ~450[3] |
| Acetonitrile | Aprotic Polar | ~360 | ~460 |
| Ethanol | Protic Polar | ~361 | ~498[3] |
| Methanol | Protic Polar | 361[3] | ~498[3] |
| Water | Protic Polar | ~350 | ~520-531[3] |
Table 2: Fluorescence Quantum Yield (Φ_F) and Lifetime (τ) of this compound in Different Solvents
| Solvent | Polarity | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) (ns) |
| Cyclohexane | Nonpolar | 0.03[3] | - |
| Toluene | Nonpolar | - | - |
| Ethanol | Protic Polar | 0.95[3] | ~4.0[4] |
| Water | Protic Polar | Low | 0.65, 2.27 (monomer), 14.6 (aggregate)[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a concentrated stock solution of this compound and dilute it to a working concentration for spectroscopic measurements.
Materials:
-
This compound powder
-
Spectroscopic grade solvent (e.g., DMSO, ethanol, or the specific solvent for the experiment)
-
Volumetric flasks
-
Micropipettes
Procedure:
-
Stock Solution Preparation:
-
Weigh an appropriate amount of this compound powder.
-
Dissolve the powder in a small amount of the chosen solvent in a volumetric flask.
-
Once fully dissolved, bring the solution to the final volume with the solvent to achieve a stock concentration of 1-5 mM.
-
Store the stock solution in the dark at 4°C to prevent photodegradation.
-
-
Working Solution Preparation:
-
Dilute the stock solution with the solvent of interest to a final concentration in the low micromolar range (e.g., 1-10 µM). The optimal concentration should result in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Protocol 2: Measurement of Steady-State Absorption and Fluorescence Spectra
Objective: To acquire the absorption and fluorescence emission spectra of this compound in different solvents.
Materials:
-
This compound working solution
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Solvent for blank measurements
Procedure:
-
Absorption Spectrum:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.
-
Set the desired wavelength range (e.g., 300-500 nm).
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Measure the absorption spectrum of the this compound working solution.
-
Identify the wavelength of maximum absorption (λ_abs).
-
-
Fluorescence Emission Spectrum:
-
Turn on the fluorometer and allow the lamp to warm up.
-
Set the excitation wavelength to the determined λ_abs.
-
Set the emission wavelength range (e.g., 380-650 nm).
-
Record a blank spectrum with a cuvette containing only the solvent.
-
Measure the fluorescence emission spectrum of the this compound working solution.
-
Identify the wavelength of maximum emission (λ_em).
-
Protocol 3: Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield of this compound in a specific solvent relative to a known standard.
Materials:
-
This compound working solution
-
Quantum yield standard solution (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of dilutions for both the this compound sample and the quantum yield standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Measure the absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)
where Φ_standard is the quantum yield of the standard, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
Protocol 4: Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
Objective: To measure the fluorescence lifetime of this compound in a specific solvent.
Materials:
-
This compound working solution
-
TCSPC instrument with a pulsed light source (e.g., picosecond laser diode or LED)
-
Solvent for blank measurements
Procedure:
-
Prepare the this compound working solution with an absorbance of approximately 0.1 at the excitation wavelength.
-
Set up the TCSPC instrument, ensuring the excitation source wavelength corresponds to the absorption maximum of this compound.
-
Acquire the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Measure the fluorescence decay of the this compound solution.
-
Analyze the decay data by fitting it to a multi-exponential decay model using appropriate software. The goodness of the fit is typically assessed by the chi-squared (χ²) value.
-
The fitting procedure will yield the fluorescence lifetime(s) (τ) and their corresponding amplitudes.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the study of this compound's behavior.
Caption: Photophysical pathways of this compound in nonpolar versus aqueous/polar environments.
Caption: A typical experimental workflow for characterizing this compound's solvatochromic behavior.
Conclusion
This compound's pronounced solvatochromic properties make it a powerful tool for investigating the polarity of microenvironments in chemical and biological systems. The significant red-shift in its fluorescence emission in polar and aqueous environments, coupled with changes in quantum yield and fluorescence lifetime, provides a multi-parametric readout of its surroundings. By understanding the underlying photophysical principles and employing rigorous experimental protocols, researchers can effectively utilize this compound to gain valuable insights into a wide range of scientific questions, from the structure of cell membranes to the mechanisms of drug-protein interactions. This guide provides the foundational knowledge and practical methodologies to empower researchers in leveraging the unique capabilities of this versatile fluorescent probe.
References
- 1. researchgate.net [researchgate.net]
- 2. New insights on the fluorescent emission spectra of this compound and Laurdan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (dye) - Wikipedia [en.wikipedia.org]
- 4. New insights on the behavior of this compound in homogeneous media and in large unilamellar vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Prodan as a Probe for Solvent Polarity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prodan (6-propionyl-2-(dimethylamino)naphthalene) is a highly sensitive fluorescent probe renowned for its pronounced solvatochromism, a phenomenon where its absorption and emission spectra shift in response to the polarity of its surrounding environment.[1] This property makes this compound an invaluable tool in various scientific disciplines, particularly in biophysics and drug development, for characterizing the micropolarity of complex systems such as protein binding sites, lipid membranes, and drug delivery vehicles.[2][3][4] This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with the use of this compound as a solvent polarity probe.
The utility of this compound stems from its intramolecular charge-transfer (ICT) characteristics.[5] In its ground state, the molecule has a certain electron distribution. Upon excitation with light, there is a significant redistribution of electron density, leading to a much larger dipole moment in the excited state. In polar solvents, the solvent dipoles can reorient around the excited-state dipole of this compound, lowering its energy. This stabilization results in a red-shift (a shift to longer wavelengths) of the fluorescence emission. The extent of this shift is directly proportional to the polarity of the solvent, allowing for a quantitative assessment of the local environment.[6]
Photophysical Properties of this compound
This compound's fluorescence is highly sensitive to the polarity of its environment.[1] In non-polar solvents, it exhibits fluorescence at shorter wavelengths, while in polar solvents, the emission is significantly red-shifted.[1] This large Stokes shift, the difference between the absorption and emission maxima, is a key feature of this compound.[5] For instance, its emission maximum can range from approximately 401 nm in a non-polar solvent like cyclohexane (B81311) to 531 nm in a highly polar solvent like water.[1]
Quantitative Data on this compound's Solvatochromism
The following table summarizes the spectral properties of this compound in various solvents of differing polarities. This data is crucial for creating calibration curves to determine the polarity of unknown environments.
| Solvent | Polarity (Dielectric Constant, ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane | 2.02 | ~343 | ~401 | ~3900 |
| Toluene | 2.38 | 347 | 416 | ~4700 |
| Chloroform | 4.81 | ~355 | ~440 | ~5700 |
| Dimethylformamide | 36.7 | ~360 | ~495 | ~7900 |
| Acetonitrile (B52724) | 37.5 | ~358 | ~480 | ~7200 |
| Ethanol (B145695) | 24.5 | ~355 | ~490 | ~7800 |
| Methanol | 32.7 | ~355 | ~500 | ~8300 |
| Water | 80.1 | ~360 | ~531 | ~9500 |
Note: The exact spectral maxima can vary slightly depending on the specific experimental conditions and instrumentation.
Experimental Protocols
General Protocol for Measuring Solvent Polarity using this compound
This protocol outlines the fundamental steps for utilizing this compound to characterize the polarity of a solvent or a specific microenvironment.
1. Materials:
- This compound (N,N-Dimethyl-6-propionyl-2-naphthylamine)
- Spectroscopy-grade solvents of interest
- Volumetric flasks and micropipettes
- Fluorometer (spectrofluorometer)
- Quartz cuvettes
2. Preparation of this compound Stock Solution:
- Prepare a stock solution of this compound in a non-polar, volatile solvent like ethanol or acetonitrile at a concentration of approximately 1 mM.
- Store the stock solution in the dark at -20°C to prevent degradation.[7]
3. Preparation of Working Solutions:
- Dilute the this compound stock solution in the solvent(s) of interest to a final concentration typically in the low micromolar range (e.g., 1-10 µM). The optimal concentration should be determined empirically to ensure a strong fluorescence signal without inner filter effects.
4. Fluorescence Measurements:
- Transfer the working solution to a quartz cuvette.
- Place the cuvette in the sample holder of the fluorometer.
- Set the excitation wavelength to the absorption maximum of this compound in the specific solvent (refer to the data table or determine experimentally by measuring the absorption spectrum). A common excitation wavelength is around 350-360 nm.[6]
- Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 380 nm to 650 nm).
- The wavelength of maximum fluorescence emission (λ_em) is the key data point for determining solvent polarity.
5. Data Analysis:
- Create a calibration curve by plotting the emission maximum of this compound against a known solvent polarity scale (e.g., the E_T(30) scale or the solvent's dielectric constant) for a series of standard solvents.
- The polarity of an unknown environment can then be interpolated from this calibration curve based on the measured emission maximum of this compound within that environment.
Protocol for Studying Protein Binding Sites
1. Materials:
- Purified protein of interest in a suitable buffer
- This compound stock solution
- Fluorometer
- Dialysis tubing or size-exclusion chromatography columns (optional, for removing unbound probe)
2. Incubation:
- Mix the protein solution with a molar excess of this compound. The final concentration of this compound should be optimized for the specific protein and binding affinity.
- Incubate the mixture to allow for binding to reach equilibrium. The incubation time and temperature will depend on the specific protein.
3. Removal of Unbound Probe (Optional but Recommended):
- To isolate the signal from the bound this compound, remove the unbound probe using dialysis or size-exclusion chromatography. This is crucial for accurate determination of the binding site's polarity.
4. Fluorescence Measurement:
- Measure the fluorescence emission spectrum of the this compound-protein complex as described in the general protocol.
5. Interpretation:
- A blue-shift in the emission maximum of this compound upon binding to the protein compared to its emission in the buffer indicates that the binding site is more hydrophobic than the aqueous environment.[3] The magnitude of the blue-shift can be used to estimate the apparent dielectric constant of the binding site by comparing it to the calibration curve.
Visualizations
Caption: Mechanism of this compound's solvatochromism.
References
- 1. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. The fluorescent probe this compound characterizes the warfarin binding site on human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound fluorescence mimics the GroEL folding cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New insights on the photophysical behavior of this compound in anionic and cationic reverse micelles: from which state or states does it emit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
Probing Cellular Environments: A Technical Guide to Prodan for Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Prodan (6-propionyl-2-(dimethylamino)naphthalene), a highly sensitive fluorescent probe, for cellular imaging. This compound's unique solvatochromic properties, where its fluorescence emission spectrum shifts in response to the polarity of its environment, make it a powerful tool for investigating the intricate and dynamic organization of cellular membranes and organelles. This document provides a comprehensive overview of this compound's photophysical characteristics, experimental protocols for its use in cell imaging, and its applications in assessing membrane polarity and lipid order.
Introduction to this compound: A Sensitive Reporter of the Cellular Milieu
This compound, first synthesized by Weber and Farris in 1979, is a naphthalene-based fluorescent dye characterized by a large excited-state dipole moment.[1] This property makes its fluorescence emission highly sensitive to the polarity of the surrounding solvent or cellular microenvironment.[1][2] In a non-polar environment, this compound exhibits a blue-shifted emission, while in a polar environment, the emission is red-shifted.[1] This solvatochromism allows researchers to probe the local polarity of cellular structures, particularly lipid membranes.[3][4]
This compound and its lipophilic derivative, Laurdan, are extensively used to study the physical state of lipid bilayers, including the detection of lipid domains (rafts) and changes in membrane fluidity.[1][5] this compound's smaller size, compared to Laurdan, allows it to report on polarity variations closer to the bilayer surface.[4] Furthermore, recent advancements have led to the development of this compound-based probes conjugated with specific targeting moieties to investigate the polarity of various organelles, including mitochondria, the endoplasmic reticulum, the Golgi apparatus, lysosomes, and lipid droplets.[6][7]
Photophysical and Chemical Properties
The utility of this compound in cell imaging is fundamentally linked to its photophysical and chemical characteristics. Understanding these properties is crucial for designing experiments and interpreting fluorescence data.
Table 1: Key Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₇NO | [1] |
| Molar Mass | 227.307 g·mol⁻¹ | [1] |
| Absorption Maximum (in Methanol) | ~361 nm | [1] |
| Emission Maximum (in Cyclohexane) | ~380 nm | [1] |
| Emission Maximum (in N,N-dimethylformamide) | ~450 nm | [1] |
| Emission Maximum (in Methanol) | ~498 nm | [1] |
| Emission Maximum (in Water) | ~520 nm | [1] |
| Quantum Yield (in Ethanol) | 0.95 | [1] |
| Quantum Yield (in Cyclohexane) | 0.03 | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in cellular imaging, from probe preparation to data analysis.
Probe Preparation and Cell Loading
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Adherent or suspension cells
Protocol:
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO or ethanol. Store the stock solution at -20°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in cell culture medium or PBS to the desired final concentration. A typical final concentration ranges from 1 to 10 µM. It is recommended to perform a concentration series to determine the optimal concentration for your cell type and experimental conditions, balancing signal intensity with potential cytotoxicity.
-
Cell Seeding: Seed cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and allow them to adhere and grow to the desired confluency.
-
Cell Staining:
-
Remove the cell culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time may vary depending on the cell type.
-
-
Washing: After incubation, remove the this compound-containing medium and wash the cells two to three times with pre-warmed PBS or fresh cell culture medium to remove any unbound probe.
-
Imaging: The cells are now ready for imaging under a fluorescence microscope.
Fluorescence Microscopy and Image Acquisition
Equipment:
-
Inverted fluorescence microscope equipped with a suitable filter set for this compound (e.g., DAPI filter cube with excitation around 365 nm and emission collection in the blue and green regions).
-
For more advanced applications, a confocal or two-photon microscope can be used.[8][9] Two-photon excitation of this compound is typically performed around 720-740 nm.[1]
Image Acquisition Parameters:
-
Excitation: Use an excitation wavelength around 360-380 nm.[3]
-
Emission: Acquire images in two separate emission channels to capture the spectral shift of this compound. Typical emission channels are:
-
Blue channel: 400-460 nm (representing a more ordered, non-polar environment)
-
Green/Red channel: 470-530 nm (representing a more disordered, polar environment)[8]
-
-
Exposure Time: Adjust the exposure time to obtain a good signal-to-noise ratio while minimizing photobleaching.
-
Live-Cell Imaging: For live-cell imaging, maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.
Data Analysis: Generalized Polarization (GP)
Generalized Polarization (GP) is a ratiometric method used to quantify the spectral shift of this compound and relate it to the local environment's polarity and lipid order.[8][10] The GP value is calculated from the fluorescence intensities in the two emission channels.
GP Calculation Formula:
GP = (I_blue - I_green) / (I_blue + I_green)
Where:
-
I_blue is the fluorescence intensity in the blue channel (e.g., 400-460 nm).
-
I_green is the fluorescence intensity in the green/red channel (e.g., 470-530 nm).
GP values range from +1 (highly ordered, non-polar) to -1 (highly disordered, polar). By calculating the GP value for each pixel in the image, a GP map can be generated, providing a visual representation of the spatial variations in membrane polarity.
Visualization of Key Concepts and Workflows
To further elucidate the principles and procedures involved in using this compound for cell imaging, the following diagrams are provided.
References
- 1. This compound (dye) - Wikipedia [en.wikipedia.org]
- 2. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase Imaging of Phosphatidylcholine Bilayer Membranes by this compound Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. tandfonline.com [tandfonline.com]
- 9. oxygen.korea.ac.kr [oxygen.korea.ac.kr]
- 10. escholarship.org [escholarship.org]
Methodological & Application
Application Notes and Protocols for Labeling Cell Membranes with Prodan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prodan (6-propionyl-2-dimethylaminonaphthalene) is a fluorescent dye renowned for its sensitivity to the polarity of its surrounding environment.[1][2][3] This solvatochromic property makes it an invaluable tool for investigating the biophysical properties of cell membranes.[1][2] this compound preferentially partitions into the membrane of live cells, and its fluorescence emission spectrum shifts in response to changes in the local lipid and water environment.[1][2][3] Specifically, the emission maximum of this compound is blue-shifted in non-polar environments, such as the ordered gel phase of a lipid bilayer, and red-shifted in more polar environments, like the liquid-crystalline phase which allows for greater water penetration.[4] This characteristic allows researchers to probe membrane fluidity, lipid raft organization, and changes in membrane properties induced by various stimuli or drug candidates. Unlike its more lipophilic counterpart, Laurdan, this compound is located more towards the surface of the membrane.[1][2]
This document provides a detailed protocol for labeling live cell membranes with this compound, along with key quantitative data and a workflow for data analysis.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, aiding in experimental design and data interpretation.
| Property | Value | Solvent/Environment | Reference |
| Molecular Weight | 227.3 g/mol | - | [3] |
| Solubility | ~1 mg/mL | Ethanol | [5] |
| ~5 mg/mL | DMSO | [5] | |
| ~10 mg/mL | Dimethylformamide (DMF) | [5] | |
| ~0.3 mg/mL | 1:2 solution of DMF:PBS (pH 7.2) | [5] | |
| Absorption Maximum (λmax) | 361 nm | Methanol | [3] |
| 347 nm | Toluene | [5] | |
| Emission Maximum (λem) | 380 nm | Cyclohexane | [3] |
| 416 nm | Toluene | [5] | |
| 450 nm | N,N-dimethylformamide | [3] | |
| 498 nm | Methanol | [3] | |
| 520 nm | Water | [3] | |
| ~440 nm | Gel phase (DPPC vesicles) | [6] | |
| ~490 nm | Liquid-crystalline phase (DPPC vesicles) | [6] | |
| Quantum Yield | 0.03 | Cyclohexane | [3] |
| 0.95 | Ethanol | [3] |
Experimental Protocol: Labeling Live Cells with this compound
This protocol outlines the steps for labeling the plasma membrane of live, adherent mammalian cells with this compound for fluorescence microscopy.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), anhydrous
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Micropipettes and sterile, light-protected microcentrifuge tubes
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for this compound excitation/emission)
Procedure:
1. Preparation of this compound Stock Solution (10 mM): a. This compound is supplied as a crystalline solid.[5] To prepare a stock solution, dissolve the this compound in a high-quality, anhydrous organic solvent such as DMSO or DMF.[5] b. For a 10 mM stock solution, dissolve 2.27 mg of this compound (FW = 227.3 g/mol ) in 1 mL of DMSO or DMF. c. Mix thoroughly by vortexing until the solid is completely dissolved. d. Aliquot the stock solution into smaller volumes in light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the stock solution at -20°C, protected from light. The stock solution is stable for at least one month when stored at -20°C or for six months at -80°C.[7]
2. Preparation of this compound Staining Solution (Working Concentration): a. On the day of the experiment, pre-warm the live-cell imaging medium to the optimal temperature for your cell line (typically 37°C). b. Thaw an aliquot of the 10 mM this compound stock solution at room temperature, protected from light. c. Dilute the this compound stock solution in the pre-warmed live-cell imaging medium to a final working concentration. A typical starting concentration is between 1-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically. For example, to make a 10 µM staining solution, add 1 µL of 10 mM this compound stock solution to 1 mL of imaging medium. d. Mix the staining solution gently but thoroughly. It is recommended to prepare the staining solution immediately before use.
3. Staining of Live Cells: a. Grow adherent cells on glass-bottom dishes or coverslips to a suitable confluency (e.g., 70-80%). b. Aspirate the cell culture medium from the dish. c. Gently wash the cells once with pre-warmed PBS. d. Add a sufficient volume of the this compound staining solution to completely cover the cells. e. Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light. The optimal incubation time may need to be optimized.
4. Washing and Imaging: a. After incubation, aspirate the staining solution. b. Wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess unbound this compound. c. Add fresh, pre-warmed live-cell imaging medium to the cells. d. The cells are now ready for imaging. For live-cell imaging, ensure the microscope is equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2). e. Excite the this compound-labeled cells at approximately 360-380 nm and collect the emission in two separate channels, typically centered around 440 nm (for ordered, gel-like phases) and 490-510 nm (for disordered, liquid-crystalline phases).
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for labeling cell membranes with this compound and analyzing the resulting fluorescence to assess membrane properties. A key analysis method is the calculation of Generalized Polarization (GP), which provides a ratiometric measure of the spectral shift and is related to membrane order.
Caption: Experimental workflow for labeling live cells with this compound.
Signaling Pathway Visualization
While this compound is primarily a biophysical probe for membrane properties, it can be used to study signaling events that involve changes in membrane organization, such as the clustering of receptors in lipid rafts. The following diagram illustrates a simplified logical relationship where a signaling event leads to a change in membrane order, which can be detected by this compound.
Caption: this compound detects signaling-induced membrane order changes.
References
- 1. This compound as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (dye) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Prodan Staining in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prodan (6-propionyl-2-dimethylaminonaphthalene) is a fluorescent dye renowned for its sensitivity to the polarity of its surrounding environment. This solvatochromic property makes it an invaluable tool for investigating the biophysical properties of cell membranes in living cells. This compound's fluorescence emission spectrum shifts in response to changes in the local polarity, providing insights into membrane fluidity, lipid organization, and the formation of distinct membrane microdomains such as lipid rafts.[1][2] These membrane characteristics are crucial for a multitude of cellular processes, including signal transduction, protein trafficking, and cell-cell interactions, making this compound a powerful probe in fundamental cell biology and drug discovery.[3]
This document provides a comprehensive guide to utilizing this compound for staining live cells, including detailed protocols, quantitative data, and visual aids to facilitate experimental design and execution.
Quantitative Data
A summary of the key quantitative properties of this compound is presented in the table below for easy reference. These values are essential for designing experiments and setting up imaging equipment.
| Property | Value | Source(s) |
| Molecular Weight | 227.30 g/mol | [1] |
| Solubility | Soluble in DMSO, ethanol, and DMF. Sparingly soluble in aqueous buffers. | |
| Storage | Store stock solutions at -20°C or -80°C, protected from light. | |
| Excitation Maximum (λex) | ~361 nm in methanol. | [1] |
| Emission Maximum (λem) | Highly solvent-dependent: ~440 nm in non-polar environments (e.g., lipid rafts) and shifts to ~520 nm in polar environments (e.g., water). | [1][4] |
| Quantum Yield (Φ) | Varies significantly with solvent polarity (e.g., 0.03 in cyclohexane, 0.95 in ethanol). | [1] |
| Recommended Filter Set | Excitation: ~365 nm, Emission: ~450 nm (for blue-shifted emission) and ~520 nm (for red-shifted emission), Dichroic Mirror: ~400 nm. | [5][6][7] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, dissolve 2.27 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The stock solution is stable for several months when stored correctly.
Live Cell Staining Protocol
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.
-
Preparation of Staining Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium. A typical starting concentration is between 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition to achieve sufficient signal with minimal cytotoxicity.
-
-
Staining:
-
Remove the culture medium from the cells.
-
Gently add the this compound staining solution to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes. The optimal incubation time may vary depending on the cell type.
-
-
Washing (Optional but Recommended):
-
After incubation, gently aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or an imaging buffer to remove excess dye and reduce background fluorescence.
-
-
Imaging:
-
Immediately after washing, add fresh, pre-warmed imaging buffer to the cells.
-
Proceed with fluorescence microscopy.
-
Fluorescence Microscopy and Image Acquisition
Microscope Setup:
-
Use a fluorescence microscope equipped with a suitable filter set for this compound (e.g., DAPI or a custom set with excitation around 365 nm and emission detection in the blue and green channels).[5][6][7]
-
An oil-immersion objective with a high numerical aperture is recommended for optimal resolution.
Image Acquisition:
-
Excite the this compound-stained cells using the appropriate excitation wavelength (~365 nm).
-
Capture images in two separate emission channels to detect changes in membrane polarity:
-
Channel 1 (Blue/Green): ~420-480 nm, corresponding to this compound in a non-polar, ordered membrane environment (e.g., lipid rafts).
-
Channel 2 (Green/Yellow): ~500-550 nm, corresponding to this compound in a more polar, disordered membrane environment.
-
-
Minimize phototoxicity and photobleaching by using the lowest possible excitation light intensity and exposure times. The use of an anti-fade reagent in the imaging medium can also be beneficial.[8]
Diagrams
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Activation and Membrane Rafts
Caption: RTK activation can induce translocation to lipid rafts, altering membrane polarity detectable by this compound.
Experimental Workflow for this compound Staining
Caption: A step-by-step workflow for staining live cells with this compound for fluorescence microscopy.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualizing lipid structure and raft domains in living cells with two-photon microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. glenspectra.co.uk [glenspectra.co.uk]
- 6. optolongfilter.com [optolongfilter.com]
- 7. edmundoptics.com [edmundoptics.com]
- 8. Molecular Probes ProLong Live Antifade Reagent, for live cell imaging 1 x 1 mL | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]
Probing the Intricacies of Lipid Rafts: Applications of the Fluorescent Probe Prodan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Prodan (6-propionyl-2-dimethylaminonaphthalene), a polarity-sensitive fluorescent probe, in the investigation of lipid rafts. Lipid rafts are dynamic, ordered microdomains within the cell membrane enriched in cholesterol and sphingolipids, playing a crucial role in cellular processes such as signal transduction and protein trafficking. This compound's fluorescence characteristics are exquisitely sensitive to the local environment, making it a powerful tool to elucidate the structure and function of these microdomains.
Principle of this compound in Lipid Raft Research
This compound's utility stems from the significant shift in its fluorescence emission spectrum depending on the polarity of its surroundings. In the highly ordered, less hydrated environment of a lipid raft (liquid-ordered, Lo phase), this compound exhibits a blue-shifted emission. Conversely, in the more fluid and hydrated environment of the bulk membrane (liquid-disordered, Ld phase), its emission is red-shifted. This spectral shift can be quantified using the concept of Generalized Polarization (GP), which provides a ratiometric measure of membrane order.
Key Applications
-
Characterization of Membrane Order and Fluidity: this compound allows for the quantitative assessment of lipid packing and fluidity in both model membranes (liposomes, GUVs) and live cells.
-
Visualization of Lipid Rafts: Through fluorescence microscopy, this compound can be used to visualize the spatial distribution of ordered and disordered domains within the plasma membrane.
-
Studying the Effects of Cholesterol: The impact of cholesterol on lipid raft formation and stability can be monitored by observing changes in this compound's fluorescence properties upon cholesterol depletion or enrichment.
-
Investigating Protein-Lipid Interactions: The influence of membrane-associated proteins on the local lipid environment can be assessed.
-
Drug-Membrane Interaction Studies: this compound serves as a valuable tool to screen and characterize the effects of pharmacological agents on lipid raft integrity and organization, which is crucial for drug development.[1][2]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from this compound and its analog Laurdan in lipid raft research.
Table 1: Generalized Polarization (GP) Values in Model Membranes
| Membrane Composition (Molar Ratio) | Lipid Phase | Laurdan GP Value | C-Laurdan GP Value |
| Egg Sphingomyelin (ESM) / Cholesterol (Chol) (1:1) | Liquid-ordered (Lo) | 0.57 ± 0.00 | 0.51 ± 0.00 |
| POPC / ESM / Chol (25:35:40) | Liquid-ordered (Lo) | - | - |
| POPC / Chol (3:2) | Coexisting Lo + Ld | 0.42 ± 0.00 | 0.27 ± 0.00 |
| POPC / ESM / Chol (45:30:25) | Coexisting Lo + Ld | - | - |
| POPC / ESM / Chol (60:28:12) | Coexisting Lo + Ld | - | - |
| POPC | Liquid-disordered (Ld) | -0.05 ± 0.00 | -0.29 ± 0.00 |
| DOPC | Liquid-disordered (Ld) | -0.24 ± 0.00 | -0.36 ± 0.01 |
| POPC / ESM / Chol (70:25:05) | Liquid-disordered (Ld) | - | - |
Data adapted from Sezgin et al., 2012.[3][4]
Table 2: Fluorescence Emission Maxima of this compound in Different Phases
| Lipid Phase | Emission Maximum (λmax) |
| Liquid Crystalline (Lα) | 480 nm |
| Lamellar Gel (Lβ') | 440 nm |
| Interdigitated Gel (LβI) | 500 nm |
Data obtained from pressure-induced phase transition studies of DSPC bilayers.[5]
Table 3: Fluorescence Lifetime of Probes in Inner and Outer Mitochondrial Membranes
| Fluorescent Probe | Inner Membrane (IM) Lifetime (ns) | Outer Membrane (OM) Lifetime (ns) |
| Laurdan | 5.12 | 2.79 |
| DPH | 9.30 | 6.04 |
| TMA-DPH | 2.30 | 0.62 |
| Data from Wang et al., 2021.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound-Labeled Multilamellar Vesicles (MLVs)
This protocol describes the preparation of model membranes for fluorescence spectroscopy.
Materials:
-
Phospholipids (B1166683) (e.g., DPPC, POPC, Cholesterol)
-
This compound
-
Chloroform
-
Ethanol
-
Distilled water
-
Vortex mixer
-
Sonicator
-
Rotary evaporator
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in ethanol.
-
Prepare stock solutions of the desired phospholipids in chloroform.
-
-
Mixing:
-
In a round-bottom flask, mix the appropriate amounts of phospholipid and this compound stock solutions to achieve the desired molar ratio (e.g., 500:1 lipid to probe).
-
-
Solvent Evaporation:
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add distilled water to the flask.
-
Hydrate the lipid film by vortexing and sonicating for a few tens of seconds at a temperature above the main phase transition temperature of the lipid mixture. This will result in a homogenous, translucent MLV dispersion.
-
-
Final Concentrations:
-
The final concentration of phospholipids is typically 1 mmol kg-1 and this compound at 2 µmol kg-1.
-
Protocol 2: Staining of Live Cells with this compound for Fluorescence Microscopy
This protocol provides a general guideline for labeling live cells with this compound. Optimal conditions may vary depending on the cell type.
Materials:
-
This compound stock solution (1-10 mM in DMSO or ethanol)
-
Live-cell imaging medium (e.g., HBSS, phenol (B47542) red-free DMEM)
-
Cultured cells on glass-bottom dishes or coverslips
-
Incubator (37°C, 5% CO2)
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency on a suitable imaging substrate.
-
-
Preparation of Staining Solution:
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed imaging medium.
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the staining solution and wash the cells 2-3 times with pre-warmed imaging medium to remove excess probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Immediately proceed to image the cells on a fluorescence microscope equipped with a live-cell incubator. Use appropriate filter sets for this compound (e.g., excitation ~360 nm, emission collected in two channels, e.g., 420-460 nm and 470-510 nm for GP calculation).
-
Protocol 3: Calculation of Generalized Polarization (GP)
GP is calculated from the fluorescence intensities collected in two emission channels.
Formula:
GP = (IBlue - IGreen) / (IBlue + IGreen)
Where:
-
IBlue is the fluorescence intensity in the blue-shifted emission channel (characteristic of the Lo phase).
-
IGreen is the fluorescence intensity in the green-shifted emission channel (characteristic of the Ld phase).
GP values range from +1 (highly ordered) to -1 (highly disordered).
Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate signaling pathways and experimental workflows relevant to lipid raft research using this compound.
Caption: T-Cell Receptor (TCR) signaling pathway initiated within a lipid raft.
Caption: GPCR signaling facilitated by ligand-induced dimerization and partitioning into lipid rafts.
Caption: Experimental workflow to study the effect of cholesterol depletion on lipid rafts and cell signaling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete removal of unbound this compound. | Increase the number and duration of washing steps. Use a pre-warmed imaging medium for washes. |
| This compound precipitation in aqueous buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is low (<0.5%). Prepare fresh staining solution for each experiment. | |
| Weak Signal | Insufficient this compound concentration or incubation time. | Optimize this compound concentration (try a range of 1-10 µM) and incubation time (15-45 minutes). |
| Photobleaching. | Minimize exposure time and excitation light intensity during imaging. Use an anti-fade mounting medium if applicable for fixed cells. | |
| Inconsistent GP Values | Variations in cell health or density. | Ensure consistent cell culture conditions and seeding densities. |
| Incorrect instrument settings. | Calibrate the microscope and ensure consistent settings for excitation and emission channels between experiments. | |
| Internalization of the probe. | For plasma membrane studies, perform imaging immediately after staining. Lower incubation temperature (e.g., on ice) can reduce endocytosis but may affect membrane properties. |
By leveraging the unique properties of this compound and following these detailed protocols, researchers can gain valuable insights into the complex and dynamic world of lipid rafts, furthering our understanding of their critical roles in cellular function and disease.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. Order of lipid phases in model and plasma membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 5. Pressure-induced phase transitions of lipid bilayers observed by fluorescent probes this compound and Laurdan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Two-Photon Microscopy Protocol for Prodan Imaging of Membrane Polarity
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for imaging cell membrane polarity using the fluorescent probe Prodan with two-photon microscopy. It is intended for researchers in cell biology, immunology, and drug development who are interested in quantifying changes in membrane lipid order and their implications in cellular processes such as signal transduction.
Introduction
This compound (6-propionyl-2-dimethylaminonaphthalene) is a solvatochromic fluorescent dye widely used to investigate the polarity of its environment. Its fluorescence emission spectrum is sensitive to the local dielectric constant, exhibiting a significant blue-shift in nonpolar environments and a red-shift in polar environments. This property makes this compound an excellent probe for studying the lipid organization and fluidity of cellular membranes. When incorporated into a lipid bilayer, this compound's emission spectrum reflects the degree of water penetration into the membrane, which is correlated with lipid packing. Tightly packed, ordered lipid domains (e.g., lipid rafts) exclude water, resulting in a blue-shifted emission, while more fluid, disordered domains allow for greater water penetration and a red-shifted emission.
Two-photon microscopy offers several advantages for imaging this compound in live cells, including increased penetration depth, reduced phototoxicity, and intrinsic optical sectioning. This protocol details the use of two-photon microscopy to perform Generalized Polarization (GP) imaging with this compound, a ratiometric method to quantify membrane polarity.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound relevant to two-photon microscopy.
Table 1: this compound Spectroscopic Properties
| Property | Value | Solvent/Condition | Reference |
| One-Photon Absorption (λ_abs) | ~361 nm | Methanol | [1] |
| Two-Photon Excitation (λ_2P-ex) | 700 - 800 nm | Various | [1] |
| Emission (λ_em) | 440 nm (in nonpolar) to 520 nm (in polar) | Dioxane to Water | [2] |
| Two-Photon Absorption Cross-Section (σ_2PA) | ~10-50 GM | at ~700-800 nm | |
| Fluorescence Lifetime (τ) | ~1.2 ns (less polar) to ~4 ns (polar) | DOPC Vesicles | [3] |
| Fluorescence Lifetime (τ) | 1.41 ns | Water | [4] |
Table 2: Two-Photon Excitation and Emission Parameters for GP Imaging
| Parameter | Wavelength/Range | Notes |
| Two-Photon Excitation Wavelength | 780 nm | Optimal for separating the two emission channels. |
| "Blue" Emission Channel | 420 - 460 nm | Corresponds to this compound in ordered, nonpolar membrane domains. |
| "Green" Emission Channel | 500 - 550 nm | Corresponds to this compound in disordered, polar membrane domains. |
Experimental Protocols
I. This compound Staining of Live Cells
This protocol is optimized for staining adherent or suspension cells for live-cell two-photon microscopy.
Materials:
-
This compound (from a reputable supplier)
-
Dimethyl sulfoxide (B87167) (DMSO), spectroscopy grade
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium appropriate for the cells being used
-
Live-cell imaging solution (e.g., HBSS with Ca2+/Mg2+)
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Store the stock solution at -20°C, protected from light.
-
-
Prepare Working Solution:
-
On the day of the experiment, dilute the 10 mM this compound stock solution in cell culture medium or live-cell imaging solution to a final working concentration of 5-10 µM.
-
Vortex briefly to ensure complete mixing.
-
-
Cell Staining:
-
For adherent cells, grow cells on glass-bottom dishes or coverslips suitable for microscopy.
-
For suspension cells, wash the cells once with PBS and resuspend in live-cell imaging solution.
-
Aspirate the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
After incubation, wash the cells twice with pre-warmed live-cell imaging solution to remove excess probe.
-
Add fresh, pre-warmed live-cell imaging solution to the cells for imaging.
-
II. Two-Photon Microscopy and Generalized Polarization (GP) Imaging
Instrumentation:
-
A two-photon laser-scanning microscope equipped with a tunable femtosecond laser (e.g., Ti:Sapphire laser).
-
A high numerical aperture (NA) water or oil immersion objective (e.g., 60x or 100x).
-
Non-descanned detectors (NDDs) for efficient collection of scattered fluorescence emission.
-
Two emission filter channels: one for the "blue" emission (e.g., 440/40 nm bandpass) and one for the "green" emission (e.g., 525/50 nm bandpass).
Image Acquisition Protocol:
-
Microscope Setup:
-
Turn on the two-photon laser and allow it to stabilize.
-
Tune the laser to the desired excitation wavelength (e.g., 780 nm).
-
Place the stained cells on the microscope stage.
-
Bring the cells into focus using the objective.
-
-
Image Acquisition:
-
Simultaneously acquire images in the "blue" and "green" emission channels.
-
Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing photobleaching. The pixel intensities should be within the linear range of the detectors and not saturated.
-
Acquire a z-stack of images if 3D information is required.
-
III. Data Analysis: Calculation of Generalized Polarization (GP)
GP is a ratiometric method that quantifies the shift in this compound's emission spectrum. The GP value for each pixel in the image is calculated using the following formula:
GP = (I_blue - G * I_green) / (I_blue + G * I_green)
Where:
-
I_blue is the intensity in the "blue" channel (420-460 nm).
-
I_green is the intensity in the "green" channel (500-550 nm).
-
G is a calibration factor that corrects for the wavelength-dependent sensitivity of the detection system.
Procedure for G-factor Calibration:
-
Prepare a solution of this compound in a solvent where its emission spectrum is well-characterized and broad (e.g., DMSO).
-
Acquire images of this solution using the same microscope settings as for the cell imaging.
-
The G-factor is calculated as the ratio of the total intensity detected in the green channel to the total intensity detected in the blue channel (G = ∑I_green / ∑I_blue).
GP Image Generation:
-
Open the acquired two-channel images in an image analysis software (e.g., ImageJ/Fiji, MATLAB).
-
Apply the G-factor correction to the green channel image.
-
Use the GP formula to calculate the GP value for each pixel, generating a new GP image.
-
The GP image can be displayed using a pseudo-color look-up table to visualize the spatial variations in membrane polarity, where higher GP values (typically towards the red end of the spectrum) indicate more ordered membranes and lower GP values (towards the blue end) indicate more fluid membranes.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound GP Imaging
The following diagram illustrates the key steps in the experimental workflow for two-photon microscopy of this compound for Generalized Polarization imaging.
Caption: Experimental workflow for this compound GP imaging.
This compound Imaging of Membrane Reorganization during T-Cell Activation
Changes in plasma membrane lipid order are critical for the initiation of T-cell receptor (TCR) signaling. Upon antigen recognition, lipid rafts coalesce to form larger platforms that facilitate the clustering of TCRs and the recruitment of downstream signaling molecules. This compound GP imaging can be used to visualize these changes in membrane organization.
The diagram below illustrates the signaling pathway leading to T-cell activation and highlights the role of membrane reorganization that can be monitored by this compound imaging.
Caption: T-cell activation signaling pathway.
References
Probing Protein-Membrane Interactions with Prodan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prodan (6-propionyl-2-(dimethylamino)naphthalene) is a fluorescent probe renowned for its sensitivity to the local environment's polarity. This property makes it an invaluable tool for investigating the intricacies of protein-membrane interactions. This compound's fluorescence emission spectrum shifts significantly in response to changes in the polarity of its surroundings, providing insights into membrane fluidity, protein binding events, and the conformational changes of membrane-associated proteins.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in the study of protein-membrane interactions, tailored for researchers, scientists, and professionals in drug development.
Principle of this compound Fluorescence
This compound's utility stems from its large excited-state dipole moment, which makes its fluorescence emission highly sensitive to the polarity of the solvent or its immediate environment.[2] In a non-polar (hydrophobic) environment, such as the core of a lipid bilayer or a protein's hydrophobic pocket, this compound exhibits a blue-shifted emission spectrum. Conversely, in a polar (hydrophilic) environment, like the aqueous buffer or the surface of a membrane, its emission is red-shifted.[2][3] This solvatochromic shift is the fundamental principle behind its application in membrane and protein studies.
Applications in Protein-Membrane Interaction Studies
This compound and its derivatives can be employed in a variety of applications to elucidate the complexities of protein-membrane systems:
-
Monitoring Protein Binding to Membranes: Changes in this compound's fluorescence can indicate the binding of a protein to a lipid membrane. If the protein binding alters the local membrane environment where this compound is located, a spectral shift will be observed.
-
Characterizing Membrane Properties: this compound can be used to probe the physical state of the lipid bilayer, distinguishing between the more ordered gel phase and the more fluid liquid-crystalline phase.[4][5][6]
-
Investigating Drug-Membrane Interactions: The probe can be used to study how drugs interact with and partition into lipid membranes, providing valuable information for drug development.[7][8]
-
Determining Protein Surface Hydrophobicity: this compound can bind to hydrophobic patches on the surface of proteins, leading to an increase in fluorescence intensity and a blue shift in the emission maximum. This allows for the quantification of protein surface hydrophobicity.[9]
-
Analyzing Conformational Changes in Proteins: Site-specific labeling of a protein with a this compound derivative can be used to monitor conformational changes upon interaction with a membrane or other binding partners.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, providing a reference for experimental design and data interpretation.
Table 1: this compound Fluorescence Emission Maxima in Various Environments
| Environment | Approximate Emission Maximum (nm) | Reference |
| Cyclohexane (non-polar) | 380 | [2] |
| N,N-dimethylformamide (polar aprotic) | 450 | [2] |
| Methanol (polar protic) | 498 | [2] |
| Water (polar protic) | 520 | [2] |
| Gel Phase Membranes | ~440 | [10] |
| Liquid Crystalline Phase Membranes | ~490 | [10] |
| Spectrin-bound | 430 | [11] |
Table 2: Binding Affinity of this compound to Proteins
| Protein | Apparent Binding Affinity (Kapp, M⁻¹) | Reference |
| Spectrin | 2 x 10⁶ | [11] |
| Bovine Serum Albumin (BSA) | 1 x 10⁵ | [11] |
| Tubulin | 5 x 10⁴ | [11] |
Experimental Protocols
Protocol 1: General Procedure for Labeling Membranes with this compound
This protocol describes the incorporation of this compound into lipid vesicles to study the properties of the membrane itself or the interaction of unlabeled proteins with the labeled membrane.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or ethanol)
-
Pre-formed lipid vesicles (e.g., liposomes) in a suitable buffer (e.g., PBS or Tris buffer)
-
Fluorometer
Procedure:
-
Preparation of Labeled Vesicles:
-
To a suspension of lipid vesicles, add a small aliquot of the this compound stock solution to achieve the desired final probe-to-lipid molar ratio. A common starting point is 1:200 to 1:500.
-
Incubate the mixture at a temperature above the phase transition temperature of the lipids for at least 30 minutes to ensure uniform incorporation of the probe into the bilayer. Protect the sample from light during incubation.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
The emission maximum will provide information about the polarity of the membrane environment.
-
For protein binding studies, titrate the labeled vesicles with the protein of interest and record the emission spectrum after each addition. A blue or red shift in the emission maximum, or a change in fluorescence intensity, can indicate binding.
-
References
- 1. Phase Imaging of Phosphatidylcholine Bilayer Membranes by this compound Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (dye) - Wikipedia [en.wikipedia.org]
- 3. Probing the interactions of alcohols with biological membranes with the fluorescent probe this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biomembrane models and drug-biomembrane interaction studies: Involvement in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Membrane–drug interactions studied using model membrane systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence of spectrin-bound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Prodan for Indirect Detection of Membrane Potential Changes
References
- 1. This compound (dye) - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [PDF] Laurdan and this compound as Polarity-Sensitive Fluorescent Membrane Probes | Semantic Scholar [semanticscholar.org]
- 5. escholarship.org [escholarship.org]
- 6. This compound as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Secret Lives of Fluorescent Membrane Probes as Revealed by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. New insights on the fluorescent emission spectra of this compound and Laurdan - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing Protein Dynamics: Prodan as a Versatile Tool for Monitoring Conformational Changes
Application Notes and Protocols
Introduction
Prodan (6-propionyl-2-dimethylaminonaphthalene) and its derivatives are powerful fluorescent probes widely utilized by researchers, scientists, and drug development professionals to investigate the intricacies of protein conformational changes. The sensitivity of this compound's fluorescence emission to the polarity of its local environment makes it an invaluable tool for studying protein folding, ligand binding, and the dynamics of protein-protein interactions. When this compound moves from a polar aqueous environment to a non-polar, hydrophobic region within a protein, its fluorescence spectrum undergoes a characteristic blue shift, accompanied by an increase in quantum yield. This solvatochromic property allows for real-time monitoring of structural rearrangements in proteins.
These application notes provide a comprehensive overview of the principles and methodologies for using this compound and its thiol-reactive derivative, Acrylodan, to monitor protein conformational changes. Detailed protocols for non-covalent and covalent labeling, along with data analysis guidelines, are presented to facilitate the successful implementation of this technique in your research.
Principle of this compound Fluorescence
This compound is a "push-pull" fluorophore, possessing an electron-donating dimethylamino group and an electron-withdrawing propionyl group. This structure results in a large excited-state dipole moment, making its fluorescence highly sensitive to the polarity of the surrounding solvent or microenvironment.[1]
-
In polar environments (e.g., water): this compound exhibits a lower energy emission, resulting in a fluorescence maximum at approximately 520 nm.[1][2]
-
In non-polar, hydrophobic environments (e.g., the core of a folded protein): The emission is blue-shifted to higher energies, with a maximum typically observed between 440 nm and 460 nm.[2][3]
This significant spectral shift provides a robust signal for detecting changes in the solvent exposure of protein regions where this compound binds.
Applications in Protein Research
This compound and its derivatives have been successfully employed to study a variety of protein systems:
-
Serum Albumin: Characterization of binding sites and drug-protein interactions.[4]
-
Myosin: Monitoring nucleotide-induced conformational changes and ATPase activity.[2][3]
-
GroEL: Investigating changes in hydrophobic surface exposure during the protein folding cycle.[5]
-
Tubulin: Studying binding interactions and conformational states.[6][7]
-
General Protein Hydrophobicity: Assessing the surface hydrophobicity of proteins.[8][9]
Quantitative Data Summary
The following tables summarize the fluorescence properties of this compound and its derivatives in different environments and when bound to various proteins, providing a reference for expected experimental outcomes.
Table 1: Spectral Properties of Free this compound in Different Solvents
| Solvent | Emission Wavelength (λ_max) |
| Cyclohexane | 380 nm[1] |
| N,N-dimethylformamide | 450 nm[1] |
| Methanol (B129727) | 498 nm[1] |
| Water | 520 nm[1] |
Table 2: this compound Fluorescence in the Presence of Proteins
| Protein | State | Emission Wavelength (λ_max) | Fluorescence Intensity Change |
| Myosin subfragment-1 (S-1) | Unbound this compound | 520 nm[2][3] | - |
| Myosin subfragment-1 (S-1) | This compound bound to S-1 | 460 nm[2][3] | Enhancement |
| Myosin subfragment-1 (S-1) | S-1·ADP complex | 450 nm[2][3] | Further Enhancement |
| Myosin subfragment-1 (S-1) | S-1**·ADP·Pi state | 445 nm[3] | Large (4.5-fold) Enhancement |
| GroEL | Unbound this compound | 520 nm (Intensity: 390,000 cps)[5] | - |
| GroEL | This compound bound to GroEL | 515 nm (Intensity: 500,000 cps)[5] | Increase |
| GroEL | GroEL-ATP | 512 nm (Intensity: 540,000 cps)[5] | Further Increase |
| GroEL | GroEL-ATP-GroES | 515 nm (Intensity: 480,000 cps)[5] | Decrease from GroEL-ATP state |
Experimental Protocols
Protocol 1: Non-Covalent Labeling and Analysis of Protein Conformational Changes with this compound
This protocol describes the general procedure for using this compound as a non-covalent probe to monitor changes in protein conformation.
Materials:
-
This compound (6-propionyl-2-dimethylaminonaphthalene)
-
Protein of interest
-
Appropriate buffer for the protein
-
Spectrofluorometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1-10 mM) in a suitable organic solvent such as methanol or DMSO.[8] Store protected from light.[10]
-
Protein Solution Preparation: Prepare a solution of the protein of interest in the desired buffer at a known concentration.
-
Titration:
-
Place the protein solution in a cuvette.
-
Record the baseline fluorescence spectrum of the protein alone.
-
Add small aliquots of the this compound stock solution to the protein solution, mixing thoroughly after each addition.
-
After each addition, record the fluorescence emission spectrum. The typical excitation wavelength for this compound is around 360-390 nm.[1][11] Scan the emission from 400 nm to 600 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum of bound this compound (e.g., ~450 nm) as a function of the this compound concentration to determine the binding affinity (dissociation constant, Kd).
-
To study conformational changes, prepare a sample of the protein with a saturating concentration of this compound.
-
Induce the conformational change (e.g., by adding a ligand, changing temperature, or pH).
-
Record the fluorescence emission spectrum before and after inducing the change. A shift in the emission maximum and/or a change in fluorescence intensity will indicate a conformational change.
-
Non-covalent labeling workflow with this compound.
Protocol 2: Covalent Labeling of Cysteine Residues with Acrylodan
Acrylodan is a derivative of this compound containing a thiol-reactive acryloyl group, allowing for its covalent attachment to cysteine residues in proteins.[11]
Materials:
-
Acrylodan
-
Protein with an accessible cysteine residue
-
Labeling buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5)
-
Reducing agent (e.g., DTT or TCEP)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Size-exclusion chromatography column or dialysis tubing to remove free dye
Procedure:
-
Protein Preparation: If the protein has disulfide bonds that need to be reduced to free up a cysteine, incubate the protein with a 10-fold molar excess of a reducing agent like DTT for 1 hour at room temperature. Remove the reducing agent by dialysis or using a desalting column.
-
Acrylodan Stock Solution: Prepare a fresh stock solution of Acrylodan (e.g., 10-20 mM) in a water-miscible organic solvent like DMF or DMSO.
-
Labeling Reaction:
-
In a microcentrifuge tube, mix the protein solution with the labeling buffer.
-
Add the Acrylodan stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the dye over the protein.
-
Incubate the reaction mixture in the dark at 4°C or room temperature for 2-4 hours.
-
-
Quenching the Reaction: Add a small amount of a quenching reagent (e.g., L-cysteine) to a final concentration of ~1 mM to react with any unreacted Acrylodan.
-
Removal of Free Dye: Separate the labeled protein from the unreacted dye using size-exclusion chromatography or extensive dialysis against the desired buffer.[11]
-
Determination of Labeling Efficiency:
-
Measure the absorbance of the labeled protein solution at 280 nm and at the absorption maximum of Acrylodan (~392 nm).[11]
-
Calculate the protein concentration using its extinction coefficient at 280 nm, correcting for the absorbance of Acrylodan at this wavelength.
-
Calculate the concentration of covalently bound Acrylodan using its extinction coefficient of approximately 16,400 M⁻¹cm⁻¹ at ~392 nm.[11]
-
The degree of labeling is the molar ratio of Acrylodan to the protein.[11]
-
-
Fluorescence Measurements:
-
Dilute the labeled protein to a concentration that gives an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[11]
-
Set the excitation wavelength to ~390 nm.
-
Record the emission spectrum from 400 nm to 600 nm before and after inducing a conformational change.
-
Covalent labeling workflow with Acrylodan.
Signaling Pathway and Logical Relationship Visualization
The following diagram illustrates the logical relationship between the local environment of this compound and its resulting fluorescence signal, which is the fundamental principle behind its use as a reporter of conformational changes.
This compound fluorescence as a reporter of protein state.
Conclusion
This compound and its derivatives are exceptionally sensitive and versatile fluorescent probes for the real-time monitoring of protein conformational changes. The significant and predictable changes in their fluorescence emission spectra upon binding to hydrophobic regions of proteins provide a powerful means to study protein dynamics. The protocols and data presented in these application notes offer a solid foundation for researchers to design and execute experiments aimed at elucidating the structural and functional relationships of their proteins of interest. Careful experimental design and data interpretation will undoubtedly lead to valuable insights into the complex world of protein dynamics.
References
- 1. This compound (dye) - Wikipedia [en.wikipedia.org]
- 2. This compound fluorescence reflects differences in nucleotide-induced conformational states in the myosin head and allows continuous visualization of the ATPase reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The fluorescent probe this compound characterizes the warfarin binding site on human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound fluorescence mimics the GroEL folding cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of this compound with tubulin. A fluorescence spectroscopic study. | Semantic Scholar [semanticscholar.org]
- 7. Interaction of this compound with tubulin. A fluorescence spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of Prodan in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Prodan and its Applications in Flow Cytometry
This compound (6-propionyl-2-dimethylaminonaphthalene) is a fluorescent, environment-sensitive membrane probe that has become a valuable tool in cellular biology and drug development.[1][2] Its unique solvatochromic properties, where its fluorescence emission spectrum shifts in response to the polarity of its local environment, make it particularly well-suited for investigating the biophysical properties of cell membranes.[1][2] When incorporated into a lipid bilayer, this compound's emission maximum is blue-shifted in more ordered, less polar membrane environments (e.g., lipid rafts) and red-shifted in more disordered, polar environments. This characteristic allows for the quantitative assessment of membrane fluidity and organization.
Flow cytometry, a high-throughput technique for analyzing single cells, can be effectively combined with this compound staining to provide rapid, quantitative measurements of membrane properties across large cell populations.[3][4] This combination is a powerful approach for various applications, including:
-
Assessing Membrane Fluidity and Polarity: Quantifying changes in the overall fluidity of the plasma membrane in response to various stimuli, disease states, or drug treatments.[3][5]
-
Investigating Lipid Rafts: Studying the dynamics and integrity of lipid rafts, which are specialized membrane microdomains involved in cell signaling and protein trafficking.[6][7][8]
-
Drug Discovery and Development: Screening for compounds that modulate membrane properties, understanding drug-membrane interactions, and assessing cellular responses to therapeutics.[9][10][11]
-
Monitoring Cell Signaling Events: Indirectly studying signaling pathways that are known to alter membrane structure and organization upon activation.[12]
This document provides detailed application notes and protocols for the use of the this compound dye in flow cytometry.
Principle of Membrane Polarity Measurement with this compound
The change in this compound's emission spectrum is quantified using the Generalized Polarization (GP) index. The GP value is calculated from the fluorescence intensities measured at two different emission wavelengths, typically in the blue and green regions of the spectrum, corresponding to the emission from ordered and disordered membrane phases, respectively.
The formula for calculating the GP index is:
GP = (I_Blue - I_Green) / (I_Blue + I_Green)
Where:
-
I_Blue is the fluorescence intensity in the blue channel (e.g., 430-470 nm).
-
I_Green is the fluorescence intensity in the green channel (e.g., 500-550 nm).
GP values range from +1 (highly ordered membrane) to -1 (highly disordered membrane).[13][14]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for obtaining reproducible results.
Materials:
-
This compound (MW: 227.30 g/mol )
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the this compound powder in anhydrous DMSO to create a stock solution, typically at a concentration of 10 mM.
-
Vortex the solution thoroughly to ensure the dye is completely dissolved.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. The stock solution is stable for at least one month at -20°C and up to six months at -80°C.[1]
Protocol 2: Staining of Suspension Cells with this compound for Flow Cytometry
This protocol is a general guideline for staining suspension cells. Optimization of dye concentration and incubation time may be necessary for different cell types.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cells in suspension (e.g., lymphocytes, Jurkat cells) at a concentration of 1 x 10^6 cells/mL
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Harvest cells and wash them once with PBS or HBSS by centrifuging at 300-400 x g for 5 minutes and discarding the supernatant.
-
Resuspend the cell pellet in PBS or HBSS to a concentration of 1 x 10^6 cells/mL.
-
Prepare a working solution of this compound by diluting the stock solution in PBS or HBSS. A final staining concentration of 1-10 µM is a good starting point for optimization. For the this compound derivative Pro12A, a final concentration of 1.5 µM has been reported to be effective.[3]
-
Add the this compound working solution to the cell suspension and vortex gently to mix.
-
Incubate the cells for 15-30 minutes at room temperature, protected from light.
-
(Optional) Wash the cells once with PBS or HBSS to remove excess dye. This may reduce background fluorescence.
-
Resuspend the cells in an appropriate volume of PBS or HBSS for flow cytometry analysis.
-
Analyze the samples on a flow cytometer equipped with a violet laser.
Protocol 3: Staining of Adherent Cells with this compound for Flow Cytometry
For adherent cells, an additional detachment step is required.
Materials:
-
Same as Protocol 2
-
Cell scraper or a gentle, non-enzymatic cell dissociation solution (e.g., Accutase)
Procedure:
-
Wash the adherent cells with PBS.
-
Detach the cells from the culture vessel using a cell scraper or a non-enzymatic dissociation solution. Avoid using trypsin as it can alter membrane proteins and affect membrane fluidity.
-
Transfer the detached cells to a centrifuge tube and wash once with PBS by centrifuging at 300-400 x g for 5 minutes.
-
Proceed with the staining procedure as described in Protocol 2, starting from step 2.
Data Acquisition and Analysis
Instrument Settings
-
Excitation: this compound is typically excited using a violet laser (405 nm).[3][6]
-
Emission: Fluorescence emission should be collected in two separate channels:
-
Controls:
-
Unstained Cells: To determine the level of autofluorescence.[15]
-
Single-Stained Controls: If performing multi-color experiments with other fluorochromes, to set up compensation.
-
Positive and Negative Controls: Cells treated with agents known to increase or decrease membrane fluidity (e.g., cholesterol depletion with methyl-β-cyclodextrin to increase fluidity) can be used to validate the assay.
-
Data Analysis and GP Calculation
-
Acquire data for at least 10,000-50,000 events per sample.
-
Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) to exclude debris and cell aggregates.
-
For each single cell, export the mean fluorescence intensity (MFI) values from the blue and green channels.
-
Calculate the GP value for each cell using the formula: GP = (MFI_Blue - MFI_Green) / (MFI_Blue + MFI_Green) .
-
The distribution of GP values for the entire cell population can be visualized as a histogram. The mean or median GP value of the population can be used for statistical comparisons between different samples.
Application Examples
Assessment of Membrane Fluidity in Different Cell Types
The baseline membrane fluidity can vary between different cell types. This compound staining coupled with flow cytometry can be used to quantify these differences.
| Cell Type | Reported Mean GP Value (Laurdan/Prodan derivatives) | Reference |
| Chinese Hamster Ovary (CHO-K1) | ~0.4 | [13] |
| Human T-cell line (CEM) | Varies with adherence | [3] |
| Human Basophil-like cells (RBL-2H3) | Varies with adherence | [3] |
Note: The GP values are highly dependent on the specific dye, instrument settings, and experimental conditions. The values in the table should be considered as examples.
Monitoring Changes in Membrane Fluidity Upon T-Cell Activation
Activation of T-cells through the T-cell receptor (TCR) is known to induce changes in the plasma membrane, including the coalescence of lipid rafts. These changes in membrane organization can be detected by this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak Fluorescence Signal | - Insufficient dye concentration- Short incubation time- Inefficient dye loading | - Increase this compound concentration- Increase incubation time- Ensure proper cell health |
| High Background Fluorescence | - Excess dye in the medium- Dye precipitation | - Include a wash step after staining- Ensure the this compound stock solution is properly dissolved and filtered |
| High Cell-to-Cell Variation | - Heterogeneous cell population- Uneven staining | - Ensure a single-cell suspension- Gently vortex during staining to ensure uniform mixing |
| Inconsistent Results | - Inconsistent staining conditions- Instability of the dye | - Standardize all staining parameters (concentration, time, temperature)- Use freshly prepared working solutions and avoid repeated freeze-thaw of the stock |
Conclusion
This compound is a powerful tool for the analysis of cell membrane properties by flow cytometry. Its sensitivity to the local lipid environment allows for the quantitative assessment of membrane fluidity and the investigation of lipid microdomains. The high-throughput nature of flow cytometry makes this combination particularly suitable for applications in basic research, drug discovery, and clinical diagnostics. By following the detailed protocols and considering the key experimental parameters outlined in these application notes, researchers can effectively utilize this compound to gain valuable insights into the dynamic nature of cellular membranes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (dye) - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-Laurdan: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. A flow-cytometry method for analyzing the composition of membrane rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sappi.ipn.mx [sappi.ipn.mx]
- 9. Fluorescent cell barcoding in flow cytometry allows high-throughput drug screening and signaling profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Visualizing Lipid Raft Dynamics and Early Signaling Events during Antigen Receptor-mediated B-Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Laurdan generalized polarization fluctuations measures membrane packing micro-heterogeneity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Laurdan - Wikipedia [en.wikipedia.org]
- 15. How to Set Up Proper Controls for Your Flow Cytometry Experiment [synapse.patsnap.com]
Probing Lipid Bilayers: A Guide to Incorporating Prodan into Giant Unilamellar Vesicles
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Giant Unilamellar Vesicles (GUVs) are valuable model systems for studying the biophysical properties of lipid membranes, mimicking the size and curvature of biological cells. Prodan (6-propionyl-2-dimethylaminonaphthalene) is a fluorescent probe highly sensitive to the polarity of its local environment.[1][2] This property makes it an excellent tool for investigating the physical state of lipid bilayers, including membrane fluidity, phase transitions, and the presence of lipid domains.[1][3] When incorporated into a lipid membrane, this compound's fluorescence emission spectrum shifts in response to changes in the hydration and packing of the lipid acyl chains.[1] This application note provides a detailed protocol for the incorporation of this compound into GUVs using the electroformation technique, along with key quantitative data to aid in experimental design and analysis.
Principle of this compound Fluorescence in Lipid Membranes
This compound's utility as a membrane probe stems from its large excited-state dipole moment. In a non-polar environment, such as the hydrophobic core of a lipid bilayer in the gel phase, this compound exhibits a blue-shifted fluorescence emission.[4][5] Conversely, in a more polar environment, like the hydrated interface of a liquid-disordered phase membrane, water molecules can reorient around the excited-state dipole of this compound, leading to a red-shifted emission.[1][6] This spectral shift is often quantified using Generalized Polarization (GP), which provides a ratiometric measure of the membrane's physical state.[6][7]
Quantitative Data: this compound Spectral Properties in Lipid Vesicles
The following tables summarize key quantitative data for this compound's fluorescence in different lipid environments. These values can serve as a reference for interpreting experimental results.
Table 1: this compound Fluorescence Emission Maxima in Different Environments
| Environment | Emission Maximum (λmax) | Reference |
| Water | ~520 nm | [8] |
| DPPC (Gel Phase, 25°C) | ~440 nm | [4] |
| DPPC (Liquid Crystalline Phase, 50°C) | ~510 nm | [4] |
| DOPC (Liquid Crystalline Phase) | ~515 nm | [8] |
Table 2: this compound Fluorescence Lifetimes (τ) in Different Environments
| Environment | Lifetime Component 1 (τ1) | Lifetime Component 2 (τ2) | Reference |
| Water (Monomer) | 2.27 ns | 0.65 ns | [8] |
| DOPC LUVs (Polar region) | ~4 ns | - | [8] |
| DOPC LUVs (Less polar region) | ~1.2 ns | - | [8] |
| DPPC (Gel Phase) | - | - | [5] |
| DPPC (Liquid Crystalline Phase) | - | - | [5] |
Note: Fluorescence decay of this compound is often complex and can be fitted with multiple exponential components. The values presented represent major decay components reported in the literature.
Table 3: Generalized Polarization (GP) Values for Laurdan in Different Lipid Phases
| Lipid Phase | Typical GP Value | Reference |
| Gel (So) | > 0.5 | [6][9] |
| Liquid-ordered (Lo) | 0.2 to 0.5 | [10] |
| Liquid-disordered (Ld) | < 0.2 | [10] |
Note: While these GP values are for the closely related probe Laurdan, they provide a good approximation for the expected trends with this compound. The exact GP values for this compound will depend on the specific lipid composition and experimental conditions.
Experimental Protocols
This section provides a detailed protocol for the preparation of this compound-labeled GUVs using the electroformation method.
Materials
-
Desired lipid(s) (e.g., DOPC, DPPC, lipid mixtures)
-
This compound (6-propionyl-2-dimethylaminonaphthalene)
-
Chloroform (B151607) (spectroscopic grade)
-
Sucrose (B13894) solution (e.g., 200-400 mM in deionized water)
-
Indium Tin Oxide (ITO) coated glass slides
-
Electroformation chamber (commercial or custom-made)
-
Function generator and amplifier
-
Syringe and needle
-
Vacuum desiccator
Protocol for this compound Incorporation into GUVs by Electroformation
-
Lipid-Prodan Mixture Preparation:
-
Prepare a stock solution of the desired lipid(s) in chloroform at a concentration of 1-2 mg/mL.
-
Prepare a stock solution of this compound in chloroform (e.g., 1 mg/mL).
-
In a clean glass vial, mix the lipid stock solution with the this compound stock solution to achieve a final lipid-to-probe molar ratio between 200:1 and 500:1. A higher ratio minimizes potential artifacts from the probe itself.
-
-
Lipid Film Deposition:
-
Clean the conductive sides of two ITO slides thoroughly with ethanol (B145695) and deionized water, then dry them with a stream of nitrogen.
-
Using a Hamilton syringe, carefully spread a thin, even layer of the lipid-Prodan mixture onto the conductive side of one ITO slide.[11] The volume will depend on the size of the electroformation chamber, typically 10-20 µL.
-
Place the lipid-coated slide in a vacuum desiccator for at least 1-2 hours to ensure complete removal of the chloroform.[12]
-
-
Electroformation Chamber Assembly:
-
Electroformation Process:
-
Connect the ITO slides to a function generator.
-
Apply an AC electric field. A typical protocol involves:
-
A low-frequency swelling step (e.g., 10 Hz, 1.0-1.5 V) for 1-2 hours.
-
A detachment step at a lower frequency and higher voltage (e.g., 4 Hz, 2.0 V) for 30 minutes.
-
-
The optimal parameters may vary depending on the lipid composition and chamber geometry.[11]
-
If working with lipids that have a high phase transition temperature (Tm), the electroformation should be carried out above the Tm to ensure proper mixing.[11]
-
-
GUV Harvesting and Observation:
-
After electroformation, gently aspirate the GUV-containing solution from the chamber using a wide-bore pipette tip to avoid shearing the vesicles.
-
The GUVs can then be transferred to an imaging chamber for observation by fluorescence microscopy.
-
Visualizations
Experimental Workflow for this compound Incorporation into GUVs
Caption: Workflow for incorporating this compound into GUVs via electroformation.
Principle of this compound's Environmental Sensitivity
Caption: this compound's fluorescence emission is sensitive to membrane polarity.
References
- 1. This compound as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Photophysics as a Tool to Determine the Bilayer Properties of Different Unilamellar Vesicles Composed of Phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surface properties of cholesterol-containing membranes detected by this compound fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. znaturforsch.com [znaturforsch.com]
- 6. home.physics.wisc.edu [home.physics.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. New insights on the behavior of this compound in homogeneous media and in large unilamellar vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reconstitution of proteins on electroformed giant unilamellar vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rpdata.caltech.edu [rpdata.caltech.edu]
Probing Membrane Dynamics: Time-Resolved Fluorescence Spectroscopy of Prodan
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Probing the intricate dynamics and local environment of lipid membranes is crucial for understanding a vast array of cellular processes and for the rational design of drug delivery systems. Prodan (6-propionyl-2-dimethylaminonaphthalene) is a fluorescent probe renowned for its sensitivity to the polarity of its immediate surroundings. Its fluorescence properties, particularly its excited-state lifetime and emission spectrum, are exquisitely responsive to changes in membrane hydration, lipid packing, and phase state. This makes this compound an invaluable tool for investigating membrane structure and function.
Time-resolved fluorescence spectroscopy, particularly Time-Correlated Single Photon Counting (TCSPC), allows for the precise measurement of this compound's fluorescence lifetime, providing quantitative insights into the molecular environment of the membrane. Upon excitation, this compound's dipole moment increases, leading to a reorientation of surrounding solvent molecules, a phenomenon known as solvent relaxation.[1] The extent and timescale of this relaxation are directly influenced by the local water content and the motional freedom of the lipid acyl chains, which in turn are dictated by the membrane's phase (e.g., gel, liquid-disordered, or liquid-ordered).[2][3] This application note provides a comprehensive overview and detailed protocols for utilizing time-resolved fluorescence spectroscopy of this compound to characterize lipid membranes.
Principle of the Method: this compound as a Membrane Probe
This compound's utility as a membrane probe stems from its photophysical properties. It exhibits a large excited-state dipole moment, making its fluorescence highly sensitive to the polarity of its environment.[4] In a non-polar environment, such as the hydrophobic core of a lipid bilayer in the gel phase, this compound emits at shorter wavelengths (blue-shifted). Conversely, in a more polar environment, like the hydrated interfacial region of a membrane in the liquid-crystalline phase, the emission is red-shifted.[5]
This spectral shift is a direct consequence of solvent relaxation around the excited this compound molecule. The fluorescence lifetime of this compound is also sensitive to these environmental factors. In a more rigid and less hydrated environment (gel phase), the fluorescence lifetime is typically longer. In a more fluid and hydrated environment (liquid-crystalline phase), collisional quenching by water molecules can lead to a shorter fluorescence lifetime.[6] By measuring these changes in fluorescence lifetime, researchers can deduce information about the local membrane properties.
Quantitative Data Presentation
The fluorescence lifetime of this compound is often best described by a multi-exponential decay model, reflecting the heterogeneous environment within the lipid membrane. The following tables summarize typical fluorescence lifetime components and their fractional intensities for this compound in different lipid membrane systems.
Table 1: Time-Resolved Fluorescence Decay Parameters of this compound in Single-Component Lipid Vesicles
| Lipid Composition | Phase (Temperature) | Lifetime Component 1 (τ1, ns) | Fractional Intensity (α1) | Lifetime Component 2 (τ2, ns) | Fractional Intensity (α2) | Reference |
| DPPC | Gel (25°C) | ~6.0 | Dominant | ~1.8 | Minor | [5] |
| DPPC | Liquid Crystalline (50°C) | ~4.0 | Dominant | ~0.35-0.5 | Minor | [5] |
| POPC | Liquid Crystalline (25°C) | - | - | - | - | Data not explicitly found in searches |
Note: The shorter lifetime component in the liquid crystalline phase is often attributed to a population of this compound molecules experiencing a more polar, water-accessible environment, while the longer lifetime reflects this compound in a more hydrophobic location.[5]
Table 2: Effect of Cholesterol on this compound Fluorescence in DPPC Membranes
| Lipid Composition | Phase (Temperature) | Qualitative Change in Fluorescence | Reference |
| DPPC + Cholesterol | Liquid Ordered (Lo) | Spectrum shifts to be characteristic of the gel phase (maximum at ~435 nm), suggesting this compound preferentially interacts with cholesterol. | [1] |
Experimental Protocols
This section provides detailed protocols for the preparation of this compound-labeled liposomes and their analysis using time-resolved fluorescence spectroscopy.
Protocol 1: Preparation of this compound-Labeled Large Unilamellar Vesicles (LUVs) by Thin-Film Hydration and Extrusion
Materials:
-
Phospholipids (e.g., DPPC, POPC)
-
Cholesterol (if required)
-
This compound powder
-
Buffer (e.g., PBS, Tris-HCl)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
-
Syringes
Procedure:
-
Lipid Film Preparation: a. Dissolve the desired lipids and this compound in chloroform in a round-bottom flask. A typical molar ratio of lipid to this compound is 200:1 to 500:1. b. Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. c. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with the desired buffer by vortexing. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm. b. This process forms multilamellar vesicles (MLVs).
-
Extrusion: a. To obtain LUVs of a defined size, subject the MLV suspension to extrusion. b. Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). c. Pass the lipid suspension through the extruder multiple times (typically 11-21 passes) at a temperature above the lipid Tm.
-
Characterization: a. The size distribution of the prepared LUVs can be determined by Dynamic Light Scattering (DLS).
Protocol 2: Time-Correlated Single Photon Counting (TCSPC) Measurement
Instrumentation:
-
Pulsed light source (e.g., picosecond diode laser, typically with an excitation wavelength around 360-380 nm for this compound)
-
Sample holder with temperature control
-
Emission monochromator or bandpass filter
-
Single-photon sensitive detector (e.g., photomultiplier tube - PMT, or hybrid detector)
-
TCSPC electronics (Time-to-Amplitude Converter - TAC, and Analog-to-Digital Converter - ADC)
-
Data acquisition and analysis software
Procedure:
-
Instrument Setup and Calibration: a. Set the excitation wavelength (e.g., 375 nm). b. Set the emission wavelength for data collection (e.g., 440 nm for the gel phase and 490 nm for the liquid-crystalline phase). c. Record the Instrument Response Function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength. The IRF is crucial for accurate deconvolution of the fluorescence decay.
-
Sample Measurement: a. Place the this compound-labeled liposome (B1194612) suspension in a cuvette in the temperature-controlled sample holder. b. Allow the sample to equilibrate to the desired temperature. c. Collect the fluorescence decay data until a sufficient number of photon counts are accumulated in the peak channel (typically >10,000 counts) to ensure good statistical accuracy. d. Ensure that the photon counting rate is kept low (typically <5% of the laser repetition rate) to avoid pulse pile-up artifacts.
Protocol 3: Data Analysis of Fluorescence Decay Curves
Software:
-
Commercially available software such as HORIBA DAS6, PicoQuant FluoFit, or open-source packages like DecayFit.[1][7][8]
Procedure:
-
Deconvolution: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. The analysis software performs deconvolution to extract the true decay parameters.
-
Model Fitting: a. Fit the deconvoluted fluorescence decay data to a multi-exponential decay model: I(t) = Σ αi * exp(-t/τi) where I(t) is the fluorescence intensity at time t, αi is the fractional intensity of the i-th component, and τi is the fluorescence lifetime of the i-th component. b. Typically, a two- or three-component model provides a good fit for this compound in membranes.
-
Goodness of Fit: Evaluate the quality of the fit by examining the chi-squared (χ²) value (should be close to 1.0) and the random distribution of the weighted residuals around zero.
Visualizations
Caption: Experimental workflow for time-resolved fluorescence spectroscopy of this compound in liposomes.
Caption: Jablonski diagram illustrating solvent relaxation around excited this compound in a polar environment.
Conclusion
Time-resolved fluorescence spectroscopy of this compound is a powerful technique for characterizing the biophysical properties of lipid membranes. By accurately measuring the fluorescence lifetime and its components, researchers can gain valuable insights into membrane polarity, hydration, and fluidity. The protocols provided herein offer a practical guide for implementing this technique, from sample preparation to data analysis. The quantitative data and visualizations further aid in the interpretation of experimental results, making this application note a valuable resource for scientists in basic research and drug development.
References
- 1. horiba.com [horiba.com]
- 2. Liquid Ordered and Gel Phases of Lipid Bilayers: Fluorescent Probes Reveal Close Fluidity but Different Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid ordered and gel phases of lipid bilayers: fluorescent probes reveal close fluidity but different hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. znaturforsch.com [znaturforsch.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The fluorescence laboratory. - DecayFit - Fluorescence Decay Analysis [fluortools.com]
- 8. The fluorescence laboratory. - Software [fluortools.com]
Application Note: Prodan for In Vitro Investigation of Lipid-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prodan (6-propionyl-2-dimethylaminonaphthalene) is a fluorescent probe highly sensitive to the polarity of its environment.[1] This property makes it an invaluable tool for investigating lipid-protein interactions in vitro. This compound exhibits a large excited-state dipole moment, resulting in a significant shift in its fluorescence emission spectrum based on the polarity of the surrounding solvent or binding site.[1] In aqueous, polar environments, this compound has an emission maximum at approximately 520 nm.[1] When it binds to hydrophobic regions, such as the hydrophobic pockets of proteins or the acyl chain region of lipid membranes, it undergoes a spectral blue shift to shorter wavelengths.[2][3] This solvatochromic shift provides a robust signal for monitoring binding events and characterizing the nature of the interaction site.
The primary application of this compound in this context is to detect and quantify the binding of proteins to lipid membranes or to study conformational changes in proteins upon ligand binding.[3][4] By monitoring the change in fluorescence intensity and the shift in emission wavelength, researchers can derive critical parameters such as binding affinity (Kd) and stoichiometry.[3][5]
Principle of Detection
The mechanism of this compound as a probe for lipid-protein interactions is based on its sensitivity to environmental polarity. In an aqueous buffer, this compound is surrounded by polar water molecules, resulting in a low-energy (red-shifted) emission. Upon binding to a hydrophobic pocket on a protein or partitioning into a lipid bilayer, this compound is shielded from the polar solvent. This nonpolar environment leads to a higher-energy (blue-shifted) emission and often an increase in quantum yield.
Caption: Principle of this compound's fluorescence shift upon binding.
Quantitative Data Summary
The following tables summarize the key spectral properties of this compound in various environments, providing a reference for experimental design and data interpretation.
Table 1: this compound Spectral Properties in Different Solvents
| Solvent | Environment Type | Excitation Max (nm) | Emission Max (nm) | Reference |
|---|---|---|---|---|
| Cyclohexane | Nonpolar | ~361 | ~380 | [1] |
| Methanol | Polar Protic | ~361 | ~498 | [1] |
| N,N-Dimethylformamide | Polar Aprotic | Not Specified | ~450 | [1] |
| Water | Polar Protic | Not Specified | ~520 |[1] |
Table 2: this compound Spectral Properties in Phospholipid Bilayers
| Lipid Phase State | Environment Type | Excitation Max (nm) | Emission Max (nm) | Reference |
|---|---|---|---|---|
| Liquid Crystal (Lα) | Disordered, Fluid | ~359 | ~485 | [6][7] |
| Gel (L'β) | Ordered, Rigid | ~359 | ~435 | [6][7] |
| Interdigitated Gel (LβI) | Highly Ordered | ~359 | ~507 |[6][7] |
Experimental Protocols
Protocol 1: General Protein-Lipid Binding Assay
This protocol outlines a general method to observe the interaction between a protein and lipid vesicles (liposomes) using this compound.
1. Materials and Reagents:
-
This compound (store as a 1-5 mM stock solution in DMSO or ethanol (B145695) at -20°C, protected from light)
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES, or Tris buffer)
-
Lipids (e.g., POPC, DPPC) for preparing liposomes
-
Buffer solution (ensure it does not contain components that quench fluorescence)
-
Fluorometer with excitation and emission monochromators
-
Quartz cuvettes
2. Preparation of Liposomes:
-
Prepare liposomes using a standard method such as thin-film hydration followed by extrusion or sonication to achieve a desired size distribution (e.g., 100 nm unilamellar vesicles).
-
The final lipid concentration should be determined based on the experimental requirements, typically in the range of 100 µM to 1 mM.
3. Experimental Procedure:
-
Set the fluorometer to the appropriate excitation wavelength for this compound (typically ~360 nm). Set the emission scan range from 400 nm to 600 nm.
-
In a cuvette, add the buffer solution and this compound to a final concentration of 1-5 µM. Record the fluorescence spectrum of this compound in buffer alone.
-
Add the prepared liposomes to the cuvette and incubate for 5-10 minutes to allow this compound to partition into the lipid bilayer. Record the fluorescence spectrum. A blue shift should be observed.
-
To this mixture, add the protein of interest at the desired final concentration.
-
Incubate the sample for a sufficient time to reach binding equilibrium (this should be determined empirically, e.g., 15-30 minutes).[8]
-
Record the final fluorescence emission spectrum. A further blue shift or a change in fluorescence intensity indicates an interaction between the protein and the lipid vesicles.
Caption: Workflow for a general protein-lipid binding assay.
Protocol 2: Determination of Binding Affinity (Kd)
This protocol describes a titration experiment to determine the dissociation constant (Kd) of a protein binding to a ligand or another protein, adaptable for lipid interactions.
1. Principle: By keeping the concentration of one component (e.g., this compound-labeled protein or this compound in liposomes) constant and titrating with increasing concentrations of the binding partner, the change in fluorescence can be plotted against the titrant concentration. This binding curve can be fitted to a suitable binding model to calculate the Kd.[9]
2. Experimental Procedure:
-
Prepare a series of samples with a fixed concentration of the protein/lipid-Prodan complex. For protein-ligand interactions, a fixed concentration of the protein and this compound is used. For protein-lipid interactions, a fixed concentration of liposomes and this compound is used.
-
Prepare a stock solution of the titrant (the ligand or protein being tested).
-
Set the fluorometer to the excitation wavelength (~360 nm) and a fixed emission wavelength where the change in fluorescence is maximal (e.g., 440 nm).
-
To the cuvette containing the this compound-complex solution, make sequential additions of the titrant from the stock solution.
-
After each addition, allow the system to equilibrate (e.g., 2-5 minutes) before recording the fluorescence intensity.
-
Correct the raw fluorescence data for dilution by multiplying the measured intensity by the factor (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the total volume of titrant added.
-
Plot the corrected fluorescence change (ΔF = F - F₀) against the concentration of the titrant.
-
Fit the resulting curve to a single-site binding equation (or other appropriate model) using non-linear regression to determine the Kd.[10]
Equation for a single-site binding model: ΔF = (Bmax * [L]) / (Kd + [L]) Where:
-
ΔF is the change in fluorescence intensity.
-
Bmax is the maximum fluorescence change at saturation.
-
[L] is the concentration of the titrant (ligand).
-
Kd is the dissociation constant.
Caption: Logical flow for Kd determination via titration.
Troubleshooting
-
Low Signal-to-Noise Ratio: Increase the concentration of this compound or the protein/lipid components. Check the fluorometer settings (e.g., slit widths).
-
Precipitation of Protein/Lipid: Ensure buffer conditions (pH, ionic strength) are optimal for protein and lipid stability. Perform a solubility test before the main experiment.
-
Inner Filter Effect: At high concentrations, the fluorophore or other components can absorb the excitation or emission light, leading to non-linear fluorescence response. Keep the total absorbance of the solution below 0.1 at the excitation wavelength.
-
This compound Location Ambiguity: this compound is a surface probe for membranes.[11] For detailed information on the depth of protein insertion, consider using probes with different acyl chain lengths, like Laurdan.[2] Be cautious when interpreting results in complex mixtures, especially those containing cholesterol, as this compound may interact preferentially with certain components.[6]
References
- 1. This compound (dye) - Wikipedia [en.wikipedia.org]
- 2. This compound as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The fluorescent probe this compound characterizes the warfarin binding site on human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The interaction of 6-propionyl-2-(NN-dimethyl)aminonaphthalene (this compound)-labelled actin with actin-binding proteins and drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preferential interactions of fluorescent probe this compound with cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preferential interactions of fluorescent probe this compound with cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to measure and evaluate binding affinities | eLife [elifesciences.org]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Rapid method for measuring DNA binding to protein using fluorescence anisotropy [protocols.io]
- 11. This compound as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent Prodan photobleaching during microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Prodan photobleaching during microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in microscopy?
A1: this compound (6-propionyl-2-dimethylaminonaphthalene) is a fluorescent dye widely used as a membrane probe.[1] Its fluorescence emission is highly sensitive to the polarity of its environment, making it an excellent tool for studying the physical state of cell membranes and the polarity of protein environments.[1][2][3] this compound's absorption lies in the UV range (around 360 nm), and its emission spectrum shifts significantly depending on the polarity of its surroundings.[1][4]
Q2: What is photobleaching and why is it a significant problem for this compound imaging?
A2: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule like this compound upon exposure to excitation light.[5][6][7] This process leads to a permanent loss of the fluorescent signal.[8][9] The primary mechanism often involves the fluorophore entering a long-lived, excited triplet state, where it can react with molecular oxygen to generate reactive oxygen species (ROS).[6][10] These ROS then chemically and irreversibly damage the fluorophore.[6][10] This is particularly problematic for this compound imaging because it can lead to a rapid decrease in signal intensity, limiting the duration of time-lapse experiments and affecting the accuracy of quantitative measurements.[8][11]
Q3: How can I determine if the loss of my this compound signal is due to photobleaching?
A3: Signal loss from photobleaching has a distinct characteristic: it occurs specifically and progressively in the area being illuminated by the excitation light.[10] To confirm this, you can perform a simple test: continuously image a single field of view and measure the fluorescence intensity over time. A decaying curve in the fluorescence intensity plot is a strong indicator of photobleaching.[10] Areas of the sample that have not been exposed to the excitation light should retain their fluorescence.
Q4: What are the primary strategies to minimize this compound photobleaching?
A4: There are three main strategies to combat the photobleaching of this compound, and they are most effective when used in combination:
-
Reduce total light exposure: This involves minimizing both the intensity and the duration of the excitation light that the sample is exposed to.[8][12][13][14]
-
Use antifade reagents: These are chemical compounds added to the mounting medium to protect the fluorophore from photochemical damage.[12][15][16][17]
-
Optimize imaging parameters: Adjusting the microscope and camera settings can help to maximize the detected signal while minimizing the required light exposure.[11][13][18]
Q5: Which antifade reagent is best suited for this compound imaging?
A5: The choice of antifade reagent can depend on whether you are performing live-cell or fixed-cell imaging. For fixed cells, reagents containing p-phenylenediamine (B122844) (PPD) or n-propyl gallate (NPG) are effective.[16] For live-cell imaging, less toxic options like 1,4-diazabicyclo[2.2.2]octane (DABCO) or commercially available reagents such as ProLong™ Live Antifade Reagent are recommended.[16][19][20] It is important to note that the effectiveness of an antifade reagent can be fluorophore-dependent, so some empirical testing may be necessary to find the optimal solution for your specific experimental conditions.[13]
Troubleshooting Guide: this compound Photobleaching
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid signal fading during acquisition | High excitation light intensity: The power of the light source is too high, causing rapid destruction of the this compound molecules.[14] | Reduce the excitation intensity to the lowest level that provides a sufficient signal-to-noise ratio.[12][13] Use neutral density filters to attenuate the light source.[8][14] |
| Prolonged exposure time: The camera exposure time is too long, leading to excessive light exposure.[13] | Decrease the camera exposure time and, if necessary, increase the gain or use a more sensitive detector.[8] For time-lapse imaging, increase the interval between acquisitions.[21] | |
| Absence of antifade reagent: The mounting medium lacks a protective agent against photobleaching.[8][15] | Prepare or purchase an antifade mounting medium and use it for sample preparation.[8][12][15] For live-cell imaging, add a cell-permeable antifade reagent to the imaging medium.[17] | |
| Weak initial this compound signal | Low labeling efficiency: The concentration of this compound used for staining is too low, or the incubation time is insufficient. | Optimize the this compound staining protocol by adjusting the concentration and incubation time. |
| Suboptimal imaging buffer: The pH or composition of the imaging buffer may be affecting this compound's fluorescence.[7] | Ensure the imaging buffer has a pH and ionic strength that are optimal for this compound. | |
| High background fluorescence | Unbound this compound: Residual, unbound this compound in the sample contributes to background noise. | Ensure thorough washing steps are included in your staining protocol to remove any unbound this compound. |
| Autofluorescence: The cells or tissue may have endogenous fluorescence in the same spectral range as this compound. | Acquire an image of an unstained control sample to assess the level of autofluorescence. If significant, consider using spectral unmixing or background subtraction techniques. | |
| Inconsistent signal between samples | Variability in mounting: Inconsistent volume of mounting medium or improper sealing of the coverslip can affect the local environment of the this compound molecules. | Ensure a consistent and adequate volume of mounting medium is used for each sample. Seal the coverslip with nail polish or a commercially available sealant to prevent evaporation. |
| Photobleaching during sample finding: Exposing the sample to high-intensity light while locating the region of interest can cause photobleaching before the final image is even acquired.[8] | Use transmitted light or a lower magnification objective to find the region of interest.[8] Minimize the use of fluorescence illumination during the search process. |
Quantitative Data on Antifade Reagent Effectiveness
| Antifade Reagent | Primary Application | Advantages | Disadvantages |
| p-Phenylenediamine (PPD) | Fixed Cells | Highly effective at reducing fading for many fluorophores.[16] | Can be toxic and may reduce the initial fluorescence intensity. Can react with cyanine (B1664457) dyes.[16] |
| n-Propyl gallate (NPG) | Fixed and Live Cells | Less toxic than PPD and effective for many common dyes.[16] | May exhibit some anti-apoptotic properties, which could be a concern in certain live-cell experiments.[16] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Live Cells | Less toxic than PPD, making it a preferred choice for live-cell imaging.[16] | Generally less effective than PPD.[16] May also have anti-apoptotic effects.[16] |
| Trolox (Vitamin E analog) | Live Cells | A water-soluble antioxidant that is effective at reducing photobleaching and blinking.[17] | May require optimization of concentration for best results. |
| Commercial Antifade Reagents | Fixed and Live Cells | Optimized formulations for high performance and ease of use. Often available for specific applications (e.g., live-cell imaging).[19][22] | Can be more expensive than preparing your own reagents. |
Key Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol provides a method for preparing a commonly used antifade mounting medium suitable for fixed samples stained with this compound.
Materials:
-
n-Propyl gallate (NPG)
-
Glycerol (B35011) (high purity)
-
Phosphate-Buffered Saline (PBS), 10X solution
-
Distilled water
-
Sodium hydroxide (B78521) (for pH adjustment)
Procedure:
-
Prepare a 90% glycerol solution in 1X PBS. For example, for 10 mL of mounting medium, mix 9 mL of glycerol with 1 mL of 10X PBS.
-
Weigh out NPG to a final concentration of 2% (w/v). For 10 mL of mounting medium, this would be 0.2 g.
-
Add the NPG to the glycerol/PBS solution.
-
Dissolve the NPG by incubating the solution at 50-60°C with gentle agitation. This may take several hours.
-
Allow the solution to cool to room temperature.
-
Adjust the pH to approximately 8.0 using sodium hydroxide.
-
Store the antifade mounting medium in small aliquots at -20°C, protected from light.
Protocol 2: Optimizing Imaging Parameters to Minimize this compound Photobleaching
This protocol outlines a systematic approach to optimizing your microscope settings to reduce photobleaching.
Procedure:
-
Sample Preparation: Mount your this compound-labeled sample using an appropriate antifade mounting medium.
-
Locate Region of Interest (ROI): Use a low-power objective and transmitted light to find the area of your sample you wish to image.[8]
-
Optimize in an Adjacent Area: Move to an area adjacent to your final ROI to avoid photobleaching your target area during setup.
-
Minimize Excitation Intensity: With your imaging objective in place, start with the lowest possible excitation light intensity. Gradually increase the intensity only until your this compound signal is clearly distinguishable from the background.[7]
-
Determine Minimum Exposure Time: Set the camera exposure time to the shortest duration that provides a good signal-to-noise ratio without saturating the detector.[7][21]
-
Acquire a Test Image: Move to a fresh, unexposed area and acquire a single image with your optimized settings. Check the image quality.
-
Time-Lapse Test (if applicable): For time-lapse experiments, perform a short acquisition series on a test area. Measure the fluorescence intensity over time. If you observe a significant drop in intensity (e.g., >10-15%), further reduce the excitation intensity or increase the time interval between image acquisitions.[7]
-
Image Acquisition: Return to your primary ROI and acquire your final images or time-lapse series using the fully optimized settings.
Mandatory Visualizations
Caption: Workflow for a microscopy experiment designed to minimize this compound photobleaching.
Caption: A logical flowchart for troubleshooting rapid this compound signal fading.
References
- 1. This compound (dye) - Wikipedia [en.wikipedia.org]
- 2. This compound as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New insights on the fluorescent emission spectra of this compound and Laurdan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photobleaching - Wikipedia [en.wikipedia.org]
- 6. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 10. benchchem.com [benchchem.com]
- 11. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 13. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. emsdiasum.com [emsdiasum.com]
- 16. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 17. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 18. Method for optimizing imaging parameters to record neuronal and cellular activity at depth with bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biocompare.com [biocompare.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. benchchem.com [benchchem.com]
- 22. Mounting Media and Antifades | Thermo Fisher Scientific - SG [thermofisher.com]
Optimizing Prodan Concentration for Cell Staining: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Prodan concentration for effective cell staining. This compound (6-propionyl-2-dimethylaminonaphthalene) is a fluorescent probe whose emission is sensitive to the polarity of its environment, making it a valuable tool for studying cell membranes and proteins.[1] Proper concentration and staining protocols are crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a solvatochromic fluorescent dye, meaning its fluorescence emission spectrum shifts depending on the polarity of the surrounding solvent.[2] In a non-polar (hydrophobic) environment, such as the lipid bilayer of a cell membrane, this compound exhibits a blue-shifted emission. Conversely, in a polar (hydrophilic) environment, its emission is red-shifted. This property allows researchers to probe the local environment of cellular structures.
2. What are the main applications of this compound in cell staining?
This compound is primarily used to:
-
Visualize and characterize cell membranes: Its sensitivity to the lipid environment allows for the study of membrane fluidity and the detection of lipid rafts.[3][4]
-
Investigate protein hydrophobicity and aggregation: this compound can bind to hydrophobic regions of proteins, and changes in its fluorescence can indicate conformational changes or aggregation.
3. How should I prepare a this compound stock solution?
This compound is soluble in organic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol.[1] It is recommended to prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in your aqueous buffer or cell culture medium. This compound is sparingly soluble in aqueous solutions, so it's crucial to first dissolve it in an organic solvent.[1] For long-term storage, it is best to store the stock solution at -20°C or -80°C and protect it from light.[5]
| Solvent | Approximate Solubility |
| DMF | 10 mg/mL[1] |
| DMSO | 5 mg/mL[1] |
| Ethanol | 1 mg/mL[1] |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL[1] |
Table 1: Solubility of this compound in Common Solvents. This table summarizes the approximate solubility of this compound in various solvents, which is crucial for preparing stock solutions.
Experimental Protocols
General Staining Protocol for Live Mammalian Cells
This protocol provides a general guideline for staining live mammalian cells with this compound. Optimization of concentrations and incubation times may be necessary for different cell types and experimental goals.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Live cells in culture
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on coverslips or in imaging dishes.
-
Staining Solution Preparation: Dilute the this compound stock solution in pre-warmed cell culture medium or PBS to the desired final concentration. A starting concentration of 1-10 µM is recommended.
-
Staining: Remove the culture medium from the cells and wash once with PBS. Add the this compound staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: After incubation, remove the staining solution and wash the cells 2-3 times with PBS or fresh culture medium to remove unbound dye.[6]
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter set.
General Staining Protocol for Fixed Mammalian Cells
Fixation can alter the cellular environment, which may affect this compound staining. This protocol provides a general starting point.
Materials:
-
This compound stock solution
-
Cells grown on coverslips
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
Procedure:
-
Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.[7]
-
Washing: Wash the fixed cells three times with PBS.[7]
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining: Dilute the this compound stock solution in PBS to the desired concentration (e.g., 1-10 µM) and incubate with the cells for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium and image.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Inadequate this compound Concentration: The concentration of this compound is too low to produce a detectable signal. | Increase the this compound concentration incrementally (e.g., from 1 µM to 5 µM, then 10 µM).[8] |
| Insufficient Incubation Time: The dye has not had enough time to incorporate into the cellular structures. | Increase the incubation time (e.g., from 15 minutes to 30 or 60 minutes).[8] | |
| Poor Fixation/Permeabilization (for fixed cells): The fixation or permeabilization process has damaged the target structures or is preventing the dye from reaching them. | Try alternative fixation methods (e.g., methanol (B129727) fixation) or optimize the permeabilization step.[9] | |
| Photobleaching: The fluorescent signal is fading quickly upon exposure to excitation light. | - Reduce the intensity of the excitation light. - Decrease the exposure time. - Use an anti-fade mounting medium for fixed cells.[10][11] | |
| High Background/Non-specific Staining | Excessive this compound Concentration: Too much dye leads to high background fluorescence. | Decrease the this compound concentration.[6] |
| Inadequate Washing: Unbound this compound molecules remain in the sample, contributing to background noise. | Increase the number and duration of washing steps after staining.[6] | |
| Autofluorescence: The cells or the culture medium exhibit natural fluorescence. | - Image an unstained control to assess the level of autofluorescence. - Use a culture medium with low autofluorescence. - Consider using spectral imaging and unmixing if available.[12] | |
| Cell Death or Altered Morphology (Live Cells) | This compound Cytotoxicity: At high concentrations or with prolonged exposure, this compound can be toxic to cells. | - Use the lowest effective concentration of this compound. - Minimize the incubation time. - Perform a cytotoxicity assay to determine the optimal non-toxic concentration range for your specific cell line. |
| Solvent Toxicity: The organic solvent used for the this compound stock solution (e.g., DMSO) is toxic to the cells at the final concentration. | Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%). |
Table 2: Troubleshooting Common Issues in this compound Staining. This table provides a quick reference for identifying and resolving common problems encountered during this compound staining experiments.
Advanced Applications and Considerations
Detecting Lipid Rafts
This compound's sensitivity to the lipid environment makes it a useful tool for visualizing lipid rafts, which are ordered membrane microdomains. In more ordered lipid environments like lipid rafts, this compound's emission is blue-shifted compared to the surrounding disordered membrane.
Protocol Outline:
-
Label live cells with a low concentration of this compound (e.g., 1-5 µM) for a short duration (e.g., 10-15 minutes).
-
Wash the cells to remove excess dye.
-
Acquire images using two different emission channels simultaneously: one for the blue-shifted emission (characteristic of ordered domains) and one for the green-shifted emission (characteristic of disordered domains).
-
Analyze the ratio of the intensities in the two channels to generate a pseudo-colored image representing membrane order.
Quantitative Analysis
The ratio of fluorescence intensities at two different emission wavelengths can be used to calculate the Generalized Polarization (GP) value, which provides a quantitative measure of membrane fluidity.
GP = (I_blue - I_green) / (I_blue + I_green)
Where I_blue and I_green are the fluorescence intensities at the blue and green emission wavelengths, respectively. Higher GP values correspond to a more ordered (less fluid) membrane environment.
Recommended Filter Sets for this compound Imaging
The optimal filter set for this compound will depend on the specific microscope setup and the desired application. Given this compound's excitation maximum is around 360 nm and its emission is environmentally sensitive, a common setup would include:
-
Excitation Filter: A filter that allows light in the UV to violet range to pass, typically around 360-380 nm.
-
Dichroic Mirror: A mirror that reflects the excitation light towards the sample and transmits the emitted fluorescence.
-
Emission Filter:
-
For general visualization, a broad bandpass filter covering the blue to green range (e.g., 400-550 nm) can be used.
-
For ratiometric imaging of membrane fluidity, two separate emission filters are needed: one for the blue region (e.g., 420-460 nm) and one for the green region (e.g., 500-550 nm).[13]
-
It is always recommended to consult your microscope's specifications and the filter manufacturer's recommendations to select the optimal filter set for your experiments.[14]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Imaging lipid lateral organization in membranes with C-laurdan in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. ethosbiosciences.com [ethosbiosciences.com]
- 10. biocompare.com [biocompare.com]
- 11. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 12. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 13. biorxiv.org [biorxiv.org]
- 14. optolongfilter.com [optolongfilter.com]
Technical Support Center: Correcting for Prodan's Membrane-Perturbing Effects
Welcome to the technical support center for researchers utilizing the fluorescent probe Prodan in membrane studies. This guide provides troubleshooting advice, experimental protocols, and data analysis workflows to help you identify and correct for the membrane-perturbing effects of this compound, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary membrane-perturbing effects of this compound?
A1: this compound, due to its chemical structure and partitioning behavior, can introduce several artifacts that may affect the interpretation of your results:
-
Alteration of Local Membrane Environment: The presence of this compound molecules within a bilayer can alter the local hydration state and the order of the lipid molecules.[1]
-
Preferential Partitioning: this compound does not distribute uniformly within the membrane. It shows a preference for the liquid-crystalline phase over the gel phase.[2][3] This can lead to a misrepresentation of the overall membrane properties in heterogeneous systems.
-
Interaction with Cholesterol: this compound exhibits preferential interactions with cholesterol.[4][5] In cholesterol-containing membranes, this compound's fluorescence spectrum may no longer accurately reflect the known phase state of the lipid, often showing a spectrum characteristic of a gel phase regardless of the actual phase.[4][5]
-
Aqueous Partitioning: A significant fraction of this compound can partition into the aqueous phase, especially in the presence of tightly packed gel-phase bilayers.[3][6] The fluorescence from this compound in water can contaminate the signal from the membrane-bound probe.
Q2: How is this compound different from Laurdan, and is Laurdan a better alternative?
A2: this compound and Laurdan are closely related fluorescent probes, but they have a key structural difference that influences their behavior in membranes. Laurdan has a longer lauroyl acyl chain compared to this compound's propionyl chain.[3] This longer chain anchors Laurdan more deeply and stably within the hydrophobic core of the lipid bilayer.[7]
Consequently:
-
Laurdan is less prone to partitioning into the aqueous phase.
-
Laurdan's deeper location makes it a more reliable reporter of the properties of the acyl chain region of the membrane, while this compound is more sensitive to the properties of the membrane surface and the polar headgroup region.[2][3]
Whether Laurdan is a "better" alternative depends on the specific research question. If you are interested in the properties of the membrane core and want to minimize artifacts from aqueous partitioning, Laurdan is generally a better choice. If you are specifically interested in the membrane interface, this compound may be more suitable, but its perturbing effects must be carefully considered and corrected for.
Q3: My this compound fluorescence signal is weak or noisy. What could be the cause?
A3: Weak or noisy signal can arise from several factors:
-
Low Probe Concentration: While a low probe-to-lipid ratio is desirable to minimize membrane perturbation, too low a concentration can result in a poor signal-to-noise ratio.
-
Photobleaching: this compound can be susceptible to photobleaching, especially with prolonged or high-intensity excitation.[8]
-
Aggregation: At high concentrations in aqueous solution, this compound can form aggregates, which can affect its fluorescence properties.[6]
-
Incorrect Instrument Settings: Ensure that the excitation and emission wavelengths on your fluorometer or microscope are set correctly for this compound (typically excitation around 360 nm, and emission scanned from 400 nm to 600 nm).[1]
Q4: I am observing unexpected shifts in my this compound emission spectrum. What could be the reason?
A4: Unexpected spectral shifts can be due to:
-
Interaction with Cholesterol: As mentioned in Q1, the presence of cholesterol can cause a significant blue shift in this compound's emission, which may not reflect the actual membrane phase.[4][5]
-
Contamination from Aqueous this compound: The emission from this compound in the aqueous phase (around 515-520 nm) can overlap with the emission from membrane-bound this compound, leading to an apparent red shift.
-
Presence of Other Fluorescent Molecules: Contamination from other fluorescent molecules in your sample can interfere with the this compound spectrum.
-
Changes in Solvent Polarity: this compound is highly sensitive to the polarity of its environment. Any changes in the buffer composition that affect polarity can cause spectral shifts.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence | 1. This compound partitioned in the aqueous phase.[3] 2. Autofluorescence from sample components. 3. Contaminated buffers or cuvettes. | 1. Use the three-wavelength generalized polarization (GP) method to subtract the contribution from aqueous this compound (see Experimental Protocols). 2. Measure the fluorescence of a sample without this compound to determine the level of autofluorescence and subtract it from your data. 3. Use high-purity solvents and thoroughly clean all equipment. |
| Probe Aggregation | High local concentration of this compound in the aqueous phase.[6] | 1. Prepare this compound stock solutions in a suitable organic solvent (e.g., ethanol (B145695) or DMSO) and add it to the lipid suspension with vigorous vortexing to ensure rapid and uniform distribution. 2. Use the lowest possible probe-to-lipid ratio that still provides an adequate signal. 3. Perform control experiments to check for light scattering, which can be an indicator of aggregation.[6] |
| Inaccurate membrane fluidity/order measurements | 1. This compound-induced membrane perturbation.[1] 2. Preferential partitioning of this compound into more fluid domains.[2] 3. Interaction with cholesterol.[4][5] | 1. Use a low probe-to-lipid ratio (e.g., 1:500 to 1:1000). 2. Perform control experiments with a different membrane probe, such as Laurdan or DPH, to confirm your findings. 3. Be cautious when interpreting this compound data from cholesterol-containing membranes. It is advisable to use an alternative probe if cholesterol effects are a concern. |
| Photobleaching | Excessive exposure to excitation light.[8] | 1. Reduce the intensity and duration of the excitation light. 2. Use an anti-fade reagent if you are performing fluorescence microscopy on fixed samples. 3. For time-lapse imaging, acquire images at longer intervals. |
Experimental Protocols
Protocol 1: Three-Wavelength Generalized Polarization (GP) for Correcting Aqueous this compound Signal
This method allows for the separation of the fluorescence signal of this compound in the lipid phase from that in the aqueous phase.[3]
Methodology:
-
Sample Preparation: Prepare your lipid vesicles with this compound at the desired probe-to-lipid ratio. Also, prepare a sample of this compound in the same buffer without lipids.
-
Fluorescence Measurements:
-
For the sample containing lipid vesicles, measure the fluorescence intensity at three wavelengths:
-
λ1: The emission maximum of this compound in the gel phase of the lipid (typically around 440 nm).
-
λ2: The emission maximum of this compound in the liquid-crystalline phase of the lipid (typically around 490 nm).
-
λ3: The emission maximum of this compound in the aqueous buffer (typically around 520 nm).
-
-
For the sample containing only this compound in buffer, measure the fluorescence intensity at the same three wavelengths.
-
-
Calculation: The generalized polarization (GP) is calculated using the following formula:
GP = (I440 - I490) / (I440 + I490)
To correct for the aqueous signal, you first need to determine the fraction of this compound in the membrane. This can be estimated from the partition coefficient (see Protocol 2). A simplified approach is to subtract the scaled fluorescence spectrum of this compound in buffer from the spectrum of the vesicle sample. The scaling factor is determined by matching the intensity at a wavelength where the membrane-bound this compound has minimal emission (e.g., >550 nm).
Protocol 2: Determining the Partition Coefficient of this compound
The partition coefficient (Kp) quantifies the distribution of this compound between the lipid membrane and the aqueous phase.
Methodology:
-
Sample Preparation: Prepare a series of lipid vesicle suspensions with varying lipid concentrations. Add a constant, known amount of this compound to each suspension.
-
Fluorescence Measurements: Measure the fluorescence intensity of this compound in each sample.
-
Data Analysis: The partition coefficient can be calculated from the changes in fluorescence intensity as a function of lipid concentration. The relationship can be described by the following equation:
I = (Iw + Im * Kp * [L]) / (1 + Kp * [L])
Where:
-
I is the measured fluorescence intensity.
-
Iw is the fluorescence intensity of this compound in water.
-
Im is the fluorescence intensity of this compound in the membrane.
-
Kp is the partition coefficient.
-
[L] is the lipid concentration.
By fitting the experimental data to this equation, the value of Kp can be determined.
-
Protocol 3: Assessing this compound-Induced Membrane Perturbation using Fluorescence Anisotropy
Fluorescence anisotropy can be used to measure the rotational mobility of a probe, which is related to the order and fluidity of the surrounding membrane. By comparing the anisotropy of a different, less perturbing probe (e.g., DPH-PC) in the presence and absence of this compound, the extent of this compound's effect on membrane order can be assessed.[10]
Methodology:
-
Sample Preparation:
-
Prepare lipid vesicles labeled with a reference probe (e.g., DPH-PC).
-
Prepare a second set of lipid vesicles labeled with both the reference probe and this compound.
-
-
Fluorescence Anisotropy Measurements:
-
Measure the steady-state fluorescence anisotropy of the reference probe in both sets of samples. Anisotropy (r) is calculated as:
r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
Where:
-
IVV and IVH are the fluorescence intensities measured with the excitation and emission polarizers oriented vertically-vertical and vertically-horizontal, respectively.
-
G is the G-factor, which corrects for instrumental bias.
-
-
-
Data Analysis: A significant difference in the anisotropy of the reference probe between the samples with and without this compound indicates that this compound is perturbing the membrane order.
Quantitative Data Summary
| Parameter | Lipid System | Condition | Value | Reference |
| Emission Maximum (λmax) | Phosphatidylcholine Bilayers | Liquid Crystalline (Lα) Phase | 485 nm | [4] |
| Phosphatidylcholine Bilayers | Gel (Lβ') Phase | 435 nm | [4] | |
| Phosphatidylcholine Bilayers | Interdigitated Gel (LβI) Phase | 507 nm | [4] | |
| Phosphatidylcholine Bilayers with Cholesterol | - | 435 nm | [4] | |
| Partition Coefficient (Kp) | Phosphatidylcholine Bilayers | Liquid Crystalline Phase | 7.6 x 104 | [4] |
| Phosphatidylcholine Bilayers | Gel Phase | 1.8 x 104 | [4] | |
| Phosphatidylcholine Bilayers | Interdigitated Gel Phase | 0.35 x 104 | [4] | |
| Phosphatidylcholine Bilayers with Cholesterol | Liquid Crystalline and Gel Phases | 13 x 104 | [4] |
Visualizations
References
- 1. Phase Imaging of Phosphatidylcholine Bilayer Membranes by this compound Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface properties of cholesterol-containing membranes detected by this compound fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preferential interactions of fluorescent probe this compound with cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preferential interactions of fluorescent probe this compound with cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optical characterization of this compound aggregates in water medium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Laurdan and this compound as Polarity-Sensitive Fluorescent Membrane Probes [escholarship.org]
- 8. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 9. New insights on the fluorescent emission spectra of this compound and Laurdan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence anisotropy measurements of lipid order in plasma membranes and lipid rafts from RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prodan Fluorescence and Tryptophan Quenching
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Prodan fluorescence quenching by tryptophan residues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in fluorescence studies?
This compound (6-propionyl-2-dimethylaminonaphthalene) is a fluorescent dye commonly used as a membrane probe and for labeling proteins.[1] Its fluorescence is highly sensitive to the polarity of its local environment, making it a valuable tool for studying membrane properties, protein conformation, and molecular binding events.[1][2][3][4] this compound's emission spectrum shifts depending on the solvent polarity, a phenomenon known as solvatochromism.[1][2]
Q2: What is fluorescence quenching?
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET), photoinduced electron transfer (PET), and collisional (dynamic) quenching.[5][6][7]
Q3: Why does tryptophan quench this compound fluorescence?
Tryptophan quenches this compound fluorescence primarily through a process called photoinduced electron transfer (PET).[5][8] In this process, the excited this compound molecule accepts an electron from a nearby tryptophan residue, leading to a non-radiative decay back to the ground state, thus reducing the fluorescence signal.[5][8] Both static quenching (formation of a non-fluorescent complex between this compound and tryptophan) and dynamic quenching (collisional encounters) can contribute to this effect.[5][6][9]
Q4: How can I determine if tryptophan is quenching my this compound signal?
A key indicator of tryptophan-mediated quenching is a decrease in this compound's fluorescence intensity and a shortening of its fluorescence lifetime when tryptophan residues are in proximity to the this compound label.[5][9] Control experiments using proteins with and without tryptophan residues, or site-directed mutagenesis to remove specific tryptophans, can confirm the quenching effect.[5][9][10]
Troubleshooting Guide
Issue: My this compound-labeled protein shows significantly lower fluorescence than expected.
This is a common issue that can arise from quenching by nearby tryptophan residues. Follow these troubleshooting steps to diagnose and resolve the problem.
Step 1: Preliminary Assessment
-
Analyze the Protein Sequence: Identify the number and location of tryptophan residues in your protein of interest. Proximity to the this compound labeling site is a critical factor.
-
Review the Literature: Check if quenching of this compound or similar dyes by tryptophan has been reported for your protein or homologous proteins.
Step 2: Experimental Verification of Quenching
-
Fluorescence Lifetime Measurements: A shortened fluorescence lifetime of this compound in the presence of the protein compared to a control (e.g., this compound in a similar buffer environment without the protein) is a strong indicator of dynamic quenching.[5]
-
Control Experiments: If possible, compare the fluorescence of your this compound-labeled protein to a similar protein that lacks tryptophan residues.
-
Denaturation Studies: Denaturing the protein with agents like guanidine (B92328) hydrochloride can alter the distance between this compound and tryptophan, potentially leading to a recovery of fluorescence and providing evidence for quenching in the folded state.[11]
Step 3: Mitigation Strategies
If tryptophan quenching is confirmed, consider the following strategies to avoid it:
-
Site-Directed Mutagenesis: This is the most direct approach to eliminate quenching. Replace the tryptophan residue(s) near the this compound labeling site with a non-quenching amino acid, such as phenylalanine or tyrosine.[10][12][13]
-
Use of an Alternative Fluorescent Probe: If modifying the protein is not feasible, consider using a different fluorescent probe that is less susceptible to quenching by tryptophan. Probes with different redox potentials may not be as easily quenched.
-
Introduction of Tryptophan Analogs: In some cases, native tryptophan residues can be replaced with synthetic analogs that have different photophysical properties and may not quench this compound.[14]
Data Presentation
Table 1: Photophysical Properties of this compound in Different Solvents
| Solvent | Excitation Max (nm) | Emission Max (nm) | Reference(s) |
| Toluene | 347 | 416 | [2] |
| Cyclohexane | ~360 | 380 | [1] |
| N,N-dimethylformamide | ~360 | 450 | [1] |
| Methanol | 361 | 498 | [1] |
| Water | ~360 | 520 | [1] |
Experimental Protocols
Protocol: Site-Directed Mutagenesis to Replace a Tryptophan Residue
This protocol provides a general workflow for replacing a tryptophan residue with a non-quenching amino acid (e.g., phenylalanine) using a commercially available site-directed mutagenesis kit.
Materials:
-
Plasmid DNA containing the gene of your protein of interest
-
Site-directed mutagenesis kit (e.g., QuikChange II Site-Directed Mutagenesis Kit from Agilent Technologies)
-
Primers designed to introduce the desired mutation (Trp to Phe)
-
Competent E. coli cells for transformation
-
LB agar (B569324) plates with the appropriate antibiotic
-
Liquid LB medium with the appropriate antibiotic
-
Plasmid miniprep kit
-
DNA sequencing service
Methodology:
-
Primer Design: Design a pair of complementary primers that contain the desired mutation (e.g., changing a TGG codon for tryptophan to a TTC or TTT for phenylalanine). The primers should be ~25-45 bases in length with a melting temperature (Tm) ≥ 78°C.
-
Mutagenesis PCR:
-
Set up the PCR reaction according to the manufacturer's instructions in the site-directed mutagenesis kit.
-
Typically, this involves mixing the template plasmid DNA, the designed primers, dNTPs, reaction buffer, and a high-fidelity DNA polymerase.
-
Perform PCR using a thermal cycler with the recommended cycling parameters.[15]
-
-
Digestion of Template DNA:
-
Following PCR, digest the parental, non-mutated plasmid DNA using the DpnI restriction enzyme provided in the kit. DpnI specifically targets methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains. The newly synthesized, mutated DNA is not methylated and will not be digested.[15]
-
-
Transformation:
-
Transform the DpnI-treated, mutated plasmid DNA into competent E. coli cells.
-
Plate the transformed cells onto an LB agar plate containing the appropriate antibiotic for your plasmid.
-
Incubate the plate overnight at 37°C.
-
-
Selection and Verification:
-
Pick several individual colonies from the plate and inoculate them into separate tubes containing liquid LB medium with the antibiotic.
-
Grow the cultures overnight at 37°C with shaking.
-
Isolate the plasmid DNA from the overnight cultures using a plasmid miniprep kit.
-
Verify the presence of the desired mutation by sending the purified plasmid DNA for sequencing.[15]
-
-
Protein Expression and Purification:
-
Once the mutation is confirmed, you can proceed with expressing and purifying your mutant protein for your fluorescence experiments.
-
Visualizations
Caption: Mechanism of this compound fluorescence quenching by tryptophan.
Caption: Troubleshooting workflow for low this compound fluorescence.
References
- 1. This compound (dye) - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence Quenching of (Dimethylamino)naphthalene Dyes Badan and this compound by Tryptophan in Cytochromes P450 and Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Collection - Fluorescence Quenching of (Dimethylamino)naphthalene Dyes Badan and this compound by Tryptophan in Cytochromes P450 and Micelles - The Journal of Physical Chemistry B - Figshare [acs.figshare.com]
- 10. The use of site-directed mutagenesis and time-resolved fluorescence spectroscopy to assign the fluorescence contributions of individual tryptophan residues in Bacillus stearothermophilus lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Introduction by site-directed mutagenesis of a tryptophan residue as a fluorescent probe for the folding of Escherichia coli phosphofructokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Substitution of Active Site Tyrosines with Tryptophan Alters the Free Energy for Nucleotide Flipping by Human Alkyladenine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijls.in [ijls.in]
- 14. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of sequential C‐terminal tryptophans on green fluorescent protein fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Prodan Technical Support Center: Best Practices for Storage, Handling, and Experimentation
Welcome to the Prodan Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the storage, handling, and troubleshooting of experiments involving the fluorescent probe, this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
Solid this compound should be stored at 4°C and protected from light.
Q2: What is the recommended procedure for preparing and storing this compound stock solutions?
It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[1] Due to the hygroscopic nature of DMSO, it is crucial to use a newly opened bottle to ensure accurate concentration and prevent precipitation. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[2] Always protect stock solutions from light.
Q3: In which solvents is this compound soluble?
This compound exhibits solubility in a variety of organic solvents. The approximate solubilities are summarized in the table below.
| Solvent | Solubility (mg/mL) |
| Dimethyl sulfoxide (DMSO) | 50 (with sonication) |
| Dimethylformamide (DMF) | 10 |
| Ethanol | 1 |
| DMF:PBS (pH 7.2) (1:2) | 0.3 |
Q4: What are the excitation and emission properties of this compound?
This compound is a solvatochromic dye, meaning its excitation and emission spectra are highly sensitive to the polarity of its environment.[3][4] This property makes it an excellent probe for studying changes in the microenvironment of lipid membranes and proteins. The emission maximum can shift significantly, for example, from approximately 400 nm in a nonpolar solvent like cyclohexane (B81311) to around 530 nm in a polar solvent like water.[4]
| Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| Cyclohexane | ~345 | ~401 | 0.03 |
| Toluene | 347 | 416 | - |
| Ethanol | ~360 | ~498 | 0.95 |
| Water | ~350 | ~520-531 | - |
| Methanol | 361 | 498 | - |
| N,N-Dimethylformamide | - | 450 | - |
Note: Excitation and emission maxima can vary slightly depending on the specific experimental conditions.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Low or No Fluorescence Signal
Question: I am not observing a strong fluorescence signal in my experiment. What could be the cause?
Answer: A weak or absent fluorescence signal can be due to several factors. Use the following flowchart to troubleshoot the issue.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. This compound as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New insights on the fluorescent emission spectra of this compound and Laurdan - PubMed [pubmed.ncbi.nlm.nih.gov]
Prodan Imaging Technical Support Center: Enhancing Signal-to-Noise Ratio
Welcome to the technical support center for Prodan imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio (SNR) in your experiments.
Troubleshooting Guides
This section addresses common issues encountered during this compound imaging that can lead to a low signal-to-noise ratio.
Issue 1: Weak or No Fluorescent Signal
Q: I am not observing any fluorescent signal, or the signal is very weak after staining my cells with this compound. What could be the cause?
A: A weak or absent signal in this compound imaging can stem from several factors, from suboptimal staining to incorrect microscope settings. Here’s a step-by-step guide to troubleshoot this issue:
-
Inadequate Staining:
-
Concentration: The concentration of this compound may be too low. While the optimal concentration can vary between cell types, a good starting point is crucial.[1][2][3] Titrate the this compound concentration to find the ideal balance between a strong signal and minimal background.
-
Incubation Time: Insufficient incubation time can lead to poor dye uptake. Ensure you are allowing enough time for the probe to partition into the cellular membranes.
-
Cell Health: Unhealthy or dead cells may not retain the dye properly. Ensure your cells are viable and healthy before and during the staining procedure.[4]
-
-
Incorrect Microscope Settings:
-
Filter Sets: this compound's fluorescence is highly sensitive to its environment.[5] Ensure you are using the appropriate excitation and emission filters for the expected emission spectrum in your sample. This compound's emission is blue-shifted in non-polar environments (like membranes) and red-shifted in polar environments (like the cytoplasm).
-
Light Source: The intensity of your excitation light source may be too low. While increasing intensity can boost your signal, be mindful of phototoxicity and photobleaching.[6]
-
Detector Settings: The gain or exposure time on your detector (e.g., PMT or camera) might be set too low. Increasing these settings can amplify a weak signal, but excessively high settings can also increase noise.
-
-
Photobleaching:
-
This compound, like many fluorophores, is susceptible to photobleaching (light-induced degradation).[7][8] If the signal is initially bright but fades quickly, reduce the excitation light intensity or the exposure time.[9][10] The use of anti-fade mounting media can also help mitigate this issue for fixed samples.[5][10]
-
Issue 2: High Background Fluorescence
Q: My images have high background fluorescence, which is obscuring the specific signal from the membranes. How can I reduce it?
A: High background can significantly decrease the signal-to-noise ratio.[1] Here are some common causes and solutions:
-
Excess Dye Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background fluorescence.[1][2][3] Optimize the concentration by performing a titration.
-
Inadequate Washing: After staining, it is crucial to wash the cells thoroughly to remove any unbound this compound from the medium and the surface of the coverslip.[1]
-
Autofluorescence: Cells and culture media can have intrinsic fluorescence (autofluorescence).[1][11]
-
Image cells in a phenol (B47542) red-free medium.
-
Use a low-fluorescence mounting medium for fixed cells.
-
Acquire an unstained control image to determine the level of autofluorescence and consider spectral unmixing if your imaging software supports it.
-
-
Dirty Optics: Dust or residue on microscope objectives, filters, or coverslips can scatter light and contribute to background noise. Ensure all optical components are clean.
Issue 3: Image Artifacts and Non-Uniform Staining
Q: I am observing punctate staining or uneven fluorescence across my sample. What could be causing these artifacts?
A: Artifacts and uneven staining can lead to misinterpretation of your data. Here are potential causes and solutions:
-
Dye Aggregation: this compound can aggregate in aqueous solutions, leading to bright, punctate artifacts.[7]
-
Ensure the this compound stock solution is fully dissolved in an appropriate solvent (e.g., DMSO or ethanol) before diluting it in your aqueous buffer or medium.
-
Vortex the staining solution immediately before adding it to the cells.
-
-
Cell Health and Morphology: Variations in cell health or morphology across the sample can result in uneven dye uptake and staining patterns.[3] Ensure you are imaging a healthy and confluent cell monolayer.
-
Improper Mounting: For fixed cells, ensure the mounting medium is applied evenly and without air bubbles to avoid imaging artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the optimal excitation and emission wavelength for this compound imaging?
A1: this compound's spectral properties are highly dependent on the polarity of its environment.[5] Its absorption is in the UV range (around 360 nm in methanol). The emission maximum can shift significantly, from around 440 nm in non-polar lipid environments to over 520 nm in aqueous environments. For imaging cell membranes, you will typically want to use an excitation wavelength around 350-380 nm and collect emission in two channels to capture the shift in polarity, for example, a "blue" channel (e.g., 420-460 nm) for ordered membrane domains and a "green" channel (e.g., 470-530 nm) for more disordered or aqueous environments.
Q2: What is a typical starting concentration and incubation time for staining live cells with this compound?
A2: A common starting concentration for this compound is in the range of 1-10 µM. Incubation times can vary from 15 to 60 minutes at 37°C. However, these are just starting points, and the optimal conditions should be determined empirically for your specific cell type and experimental setup.[12]
Q3: How can I prevent phototoxicity when imaging live cells with this compound?
A3: this compound requires UV or near-UV excitation, which can be phototoxic to live cells. To minimize phototoxicity:
-
Use the lowest possible excitation light intensity that provides an adequate signal.[9]
-
Minimize the exposure time for each image.
-
Reduce the frequency of image acquisition in time-lapse experiments.
-
Consider using two-photon excitation microscopy, which uses lower energy infrared light and can reduce phototoxicity.
Q4: Can I fix cells after staining with this compound?
A4: Yes, cells can be fixed after staining with this compound. A common method is to fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. However, be aware that fixation can alter membrane properties and potentially affect the distribution and fluorescence of this compound.
Q5: How do I calculate the signal-to-noise ratio (SNR) in my this compound images?
A5: The signal-to-noise ratio is a measure of the strength of your fluorescent signal relative to the background noise.[13][14][15] A simple way to estimate SNR is:
SNR = (Mean intensity of signal region - Mean intensity of background region) / Standard deviation of background region
To calculate this:
-
In your image analysis software (like FIJI/ImageJ), select a region of interest (ROI) that clearly represents your signal (e.g., a brightly stained membrane). Measure the mean intensity.
-
Select an ROI in a background area of the image that contains no cells or specific staining. Measure the mean intensity and the standard deviation.
-
Apply the formula above. A higher SNR value indicates a better quality image.
Data Presentation
Table 1: Troubleshooting Summary for Low Signal-to-Noise Ratio in this compound Imaging
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Suboptimal dye concentration | Titrate this compound concentration (e.g., 1-20 µM). |
| Insufficient incubation time | Increase incubation time (e.g., 30-60 minutes). | |
| Incorrect filter sets | Use a UV excitation filter (~360/40 nm) and two emission filters to capture the spectral shift (e.g., 440/40 nm and 510/40 nm). | |
| Photobleaching | Reduce excitation light intensity and exposure time. Use an anti-fade reagent for fixed samples.[5][9][10] | |
| High Background | Excess dye concentration | Lower the this compound concentration.[1][2][3] |
| Inadequate washing | Wash cells 2-3 times with PBS or imaging buffer after staining.[1] | |
| Autofluorescence | Use phenol red-free medium. Acquire unstained controls.[1][11] | |
| Image Artifacts | Dye aggregation | Ensure this compound is fully dissolved in stock solution. Vortex before use.[7] |
| Uneven staining | Ensure cells are healthy and evenly distributed. |
Experimental Protocols
Protocol 1: Live-Cell Staining with this compound
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and grow to the desired confluency.
-
Staining Solution Preparation: Prepare a fresh 1-10 mM stock solution of this compound in DMSO or ethanol. Dilute the stock solution in pre-warmed, serum-free, phenol red-free medium or a suitable buffer (e.g., PBS) to the final working concentration (typically 1-10 µM). Vortex the solution thoroughly.
-
Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the this compound staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells 2-3 times with warm imaging buffer (e.g., phenol red-free medium or HBSS) to remove unbound dye.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for this compound. Maintain the cells at 37°C during imaging.
Protocol 2: Staining and Fixation of Cells with this compound
-
Staining: Follow steps 1-3 of the live-cell staining protocol.
-
Washing: Remove the staining solution and wash the cells 2-3 times with warm PBS.
-
Fixation: Add 4% paraformaldehyde in PBS to the cells and incubate for 10-15 minutes at room temperature, protected from light.
-
Final Washes: Remove the fixation solution and wash the cells 2-3 times with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using a low-fluorescence mounting medium, with or without an anti-fade reagent.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate this compound filter set.
Mandatory Visualizations
Caption: Experimental workflow for this compound imaging and analysis.
Caption: Factors influencing the signal-to-noise ratio in this compound imaging.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. biotium.com [biotium.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. emsdiasum.com [emsdiasum.com]
- 6. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. biotium.com [biotium.com]
- 12. researchgate.net [researchgate.net]
- 13. help.codex.bio [help.codex.bio]
- 14. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 15. Signal-to-Noise Considerations [evidentscientific.com]
Prodan Technical Support Center: pH Considerations in Experiments
Welcome to the technical support center for Prodan. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively, with a specific focus on navigating the challenges related to pH in your experiments.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the fluorescence of this compound?
The fluorescence of this compound is sensitive to pH due to the presence of a dimethylamino group. The predicted pKa of this compound is approximately 4.31. This means that in solutions with a pH around or below this value, the dimethylamino group can become protonated. This protonation can lead to a significant decrease in fluorescence intensity, a phenomenon known as fluorescence quenching[1]. The protonation alters the electronic properties of the molecule, promoting non-radiative decay pathways over fluorescent emission. Therefore, it is crucial to control and consider the pH of your experimental buffer.
Q2: What are the expected changes in this compound's absorption and emission spectra at different pH values?
-
Acidic pH (below pKa ~4.3): Upon protonation of the dimethylamino group, a blue shift in the absorption spectrum is expected. The fluorescence emission is expected to be significantly quenched, resulting in a much lower quantum yield.
-
Neutral to Basic pH (above pKa ~4.3): In this range, the dimethylamino group is predominantly deprotonated. The absorption and emission spectra will be primarily influenced by the polarity of the surrounding environment. In aqueous solutions at neutral pH, this compound exhibits an emission maximum at approximately 520 nm[2]. Changes in the local environment, such as binding to a protein or membrane, will cause shifts in the emission wavelength, which is the intended use of this compound as a polarity-sensitive probe.
Q3: Is this compound stable across a wide pH range?
This compound's stability can be compromised under strongly acidic or basic conditions over extended periods. While specific degradation kinetics for this compound across a wide pH range are not well-documented, it is general good practice to prepare fresh solutions and minimize prolonged exposure to extreme pH values to avoid potential hydrolysis or other degradation pathways. For long-term experiments, it is advisable to conduct a preliminary stability study of this compound in your specific buffer conditions.
Q4: What buffer systems are recommended for use with this compound?
The choice of buffer is critical to ensure minimal interference with the fluorescence measurements. Here are some recommendations:
-
pH range: Select a buffer system that has a buffering range that includes your desired experimental pH.
-
Avoidance of quenching: Some buffer components can quench fluorescence. It is advisable to test for any quenching effects of your chosen buffer on this compound's fluorescence.
-
Commonly used buffers:
-
Phosphate-buffered saline (PBS) for physiological pH (~7.4).
-
Citrate (B86180) buffers for acidic pH ranges.
-
Tris buffers for slightly alkaline pH ranges.
-
Borate (B1201080) buffers for more alkaline pH ranges.
-
Always ensure that the buffer components themselves do not autofluoresce at the excitation and emission wavelengths used for this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no fluorescence signal | pH is too acidic: The pH of your solution may be at or below the pKa of this compound (~4.3), leading to protonation and quenching of the dimethylamino group. | Verify the pH of your solution. If possible, adjust the pH to be in the neutral to slightly alkaline range. If your experiment requires acidic pH, consider using a higher concentration of this compound, a more sensitive detector, or a different fluorescent probe that is stable and fluorescent in acidic conditions. |
| This compound degradation: The probe may have degraded due to prolonged exposure to extreme pH, light, or elevated temperatures. | Prepare fresh this compound stock and working solutions. Protect solutions from light and store them appropriately. | |
| Unexpected shifts in emission wavelength | Buffer polarity: The buffer composition itself may be influencing the local polarity around the this compound molecule. | Test the fluorescence of this compound in the buffer alone to establish a baseline. Consider if any buffer components are known to affect the polarity of aqueous solutions. |
| Interaction with buffer components: Specific interactions between this compound and buffer molecules could be occurring. | Try a different buffer system with a similar pH range to see if the spectral shift persists. | |
| Inconsistent or drifting fluorescence readings | pH instability: The pH of the sample may be drifting over time, affecting the protonation state of this compound. | Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment. Re-measure the pH of your sample after the experiment to check for any significant changes. |
| Precipitation of this compound: this compound may have limited solubility in your aqueous buffer, especially at high concentrations, leading to aggregation and inconsistent readings. | Prepare this compound solutions at the lowest effective concentration. Ensure the stock solution in an organic solvent is fully dissolved before diluting into the aqueous buffer. Sonication may help in dissolving aggregates. |
Data Summary
While specific data on the pH-dependence of this compound's photophysical properties is limited, the following table summarizes its characteristics in various solvents, which can provide an indication of its sensitivity to the local environment. The significant shift in emission wavelength from non-polar to polar solvents highlights its utility as a polarity probe.
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) |
| Cyclohexane | ~345 | 380 | 0.03[2] |
| Toluene | 347 | 416 | - |
| N,N-Dimethylformamide | ~360 | 450 | - |
| Methanol | 361 | 498 | - |
| Ethanol (B145695) | - | - | 0.95[2] |
| Water | ~360 | 520 | - |
| Aqueous Buffer (pH 7.3) | - | - | - |
Note: Data is compiled from various sources and may vary depending on experimental conditions. The quantum yield in water is expected to be low.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of solid this compound powder in a microfuge tube.
-
Dissolving: Dissolve the this compound powder in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol to prepare a concentrated stock solution (e.g., 1-10 mM).
-
Storage: Store the stock solution in a tightly sealed vial, protected from light, at -20°C. Under these conditions, the stock solution should be stable for several months.
Protocol 2: General Procedure for pH-Dependent Fluorescence Measurement
-
Buffer Preparation: Prepare a series of buffers at your desired pH values (e.g., citrate buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, borate buffer for pH 8-10). Ensure the final ionic strength of all buffers is consistent.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution into each buffer to the final desired working concentration (typically in the low micromolar range, e.g., 1-10 µM). Prepare a "no-dye" control for each buffer to measure background fluorescence.
-
Equilibration: Allow the this compound working solutions to equilibrate at the desired experimental temperature for a set period (e.g., 15-30 minutes), protected from light.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to the absorption maximum of this compound in a solvent similar to your buffer (e.g., ~360 nm).
-
Record the emission spectrum over a suitable wavelength range (e.g., 400-650 nm).
-
Measure the fluorescence intensity of the "no-dye" control for each buffer and subtract this background from the corresponding this compound sample spectra.
-
-
Data Analysis: Determine the emission maximum (λ_em) and the integrated fluorescence intensity for each pH. If a reference standard with a known quantum yield is used, the quantum yield of this compound at each pH can be calculated.
Visualizations
Caption: Protonation equilibrium of this compound.
Caption: Experimental workflow for pH studies.
References
Technical Support Center: Analysis of PRODAN's Complex Fluorescence Decay
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for analyzing the complex fluorescence decay of PRODAN (6-propionyl-2-dimethylaminonaphthalene).
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it exhibit a complex, multi-exponential fluorescence decay?
A1: this compound is an environmentally sensitive fluorescent probe. Its structure, featuring an electron-donating dimethylamino group and an electron-withdrawing propionyl group, makes its emission properties highly dependent on solvent polarity.[1]
Upon excitation with light, this compound initially forms a Locally Excited (LE) state. In polar solvents, this state can relax to a lower-energy Intramolecular Charge Transfer (ICT) state.[2][3] This relaxation process is coupled with the reorientation of solvent molecules around the excited probe, a phenomenon known as solvent relaxation. The complex interplay between the LE state, the ICT state, and the relaxing solvent environment results in a fluorescence decay that is not a single exponential process. Instead, it is characterized by multiple decay lifetimes, reflecting the different excited state populations and their de-excitation pathways.[3]
Q2: My this compound fluorescence decay data doesn't fit a single exponential model. What should I do?
A2: It is expected that this compound's fluorescence decay will not fit a single exponential model, especially in polar or heterogeneous environments. The presence of multiple excited states and relaxation processes necessitates a more complex model.
You should attempt to fit your data using a multi-exponential decay model :
-
Bi-exponential or Tri-exponential Fits: These are the most common models used. The decay is described as a sum of two or three individual exponential decays.
-
I(t) = Σ αᵢ exp(-t/τᵢ)
-
Where I(t) is the intensity at time t, αᵢ is the pre-exponential factor (amplitude) of the i-th component, and τᵢ is its corresponding lifetime.
-
-
Lifetime Distributions: In highly complex systems like biological membranes, there may be a continuous distribution of environments for this compound. In such cases, fitting to a continuous distribution of lifetimes may be more appropriate than using a discrete number of components.[4]
It is crucial to use the model with the minimum number of components that provides a good fit, as judged by statistical parameters like a reduced chi-squared (χ²) value close to 1.0 and randomly distributed weighted residuals.[5]
Q3: How do I interpret the different lifetime components from a multi-exponential fit?
A3: Interpreting the lifetime components requires careful consideration of the system under study. There are two primary interpretations for the multiple lifetimes observed for this compound:
-
Distinct Probe Populations: The different lifetimes may correspond to this compound molecules in distinct microenvironments. For example, in a lipid vesicle, a shorter lifetime component might be attributed to this compound in a more polar, water-exposed region, while a longer lifetime component could represent this compound embedded in the non-polar, hydrophobic core of the membrane.[6]
-
Different Excited States: The decay components could also represent emissions from different excited states (e.g., LE and ICT states) that are not in equilibrium.[6][7]
Decay-Associated Spectra (DAS) analysis can be a powerful tool to help assign lifetimes to specific spectral features, aiding in their physical interpretation.[7]
Q4: Can I use steady-state fluorescence instead of time-resolved measurements for my analysis?
A4: Steady-state and time-resolved fluorescence provide complementary information.
-
Steady-State Fluorescence: Measures the average emission properties and is sensitive to the overall polarity of the environment. The emission maximum of this compound shows a significant red-shift (to longer wavelengths) as solvent polarity increases.[6][8] This is a simple and rapid way to assess environmental polarity.
-
Time-Resolved Fluorescence: Provides detailed information about the excited-state dynamics and the heterogeneity of the probe's environment.[9] It allows you to resolve the different lifetime components that are averaged out in steady-state measurements.
For a complete understanding of this compound's behavior in a complex system, performing both steady-state and time-resolved measurements is highly recommended. Time-resolved data is essential for dissecting complex decay kinetics.
Part 2: Troubleshooting Guide
This section addresses common issues encountered during this compound fluorescence decay experiments.
Table 1: Troubleshooting Common Issues in this compound Fluorescence Experiments
| Symptom / Observation | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | 1. Incorrect Excitation/Emission Wavelengths: Not set to this compound's absorption/emission maxima. 2. Low Probe Concentration: Insufficient this compound in the sample. 3. Photobleaching: The probe has been degraded by prolonged exposure to excitation light.[10][11] 4. Quenching: Presence of dissolved oxygen or other quenching species.[12] | 1. Set excitation around 360-390 nm and observe emission across 420-550 nm.[13][14] 2. Optimize this compound concentration. Be cautious of aggregation at high concentrations. 3. Minimize light exposure. Use antifade reagents in fixed samples.[15] 4. Degas your solutions (e.g., by nitrogen bubbling or freeze-pump-thaw cycles).[14] |
| Poor Fit Quality (High χ²) | 1. Incorrect Model Selection: Using a single exponential fit for a multi-exponential decay.[16] 2. Inaccurate Instrument Response Function (IRF): The measured IRF does not accurately represent the instrument's time response.[14] 3. Background Signal: Failure to subtract background fluorescence or scattered light. | 1. Start with a bi-exponential model and add components if justified by improved fit statistics.[17] 2. Re-measure the IRF using a scattering solution (e.g., dilute Ludox or non-dairy creamer) at the same wavelength as your emission.[14] 3. Measure and subtract the decay from a "blank" sample (containing everything except this compound). |
| Inconsistent/Irreproducible Results | 1. Sample Instability: this compound aggregation or precipitation over time. 2. Temperature Fluctuations: this compound's fluorescence is sensitive to temperature. 3. Photodegradation: The sample is degrading during the measurement. | 1. Check for sample turbidity. Consider filtering the sample or preparing it fresh. 2. Use a temperature-controlled sample holder for all measurements.[13] 3. Reduce excitation intensity or acquisition time. Acquire a series of short measurements to check for changes over time. |
| Lifetime Values Seem Unphysical | 1. Fitting Artifacts: Overfitting the data with too many exponential components. 2. Wavelength-Dependent Effects: The IRF can shift slightly with wavelength ("color effect"). | 1. Use the simplest model that adequately describes the data. Check the confidence intervals of the fitted parameters. 2. If collecting data across a wide emission range, consider using a wavelength-corrected IRF or analyzing data in narrower spectral windows. |
Part 3: Experimental Protocols
Protocol 1: Sample Preparation for this compound Fluorescence
-
Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1-5 mM) in a high-purity organic solvent like ethanol (B145695) or DMSO. Store in the dark at -20°C.
-
Working Solution: Dilute the stock solution into your buffer or solvent of choice to the final desired concentration (typically in the low micromolar range). The final concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength should be < 0.1).
-
Labeling (if applicable): For labeling proteins or membranes, incubate the biomolecule with a slight molar excess of this compound. The optimal ratio and incubation time must be determined empirically.
-
Removal of Free Probe: After labeling, remove any unbound this compound using size-exclusion chromatography or dialysis.
-
Degassing: Before measurement, degas the sample to remove dissolved oxygen, which is a known quencher of fluorescence.
Protocol 2: Time-Correlated Single Photon Counting (TCSPC) Data Acquisition
-
Instrument Warm-up: Allow the light source (e.g., pulsed laser or LED) and detectors to warm up for at least 30 minutes to ensure stability.
-
Wavelength Selection: Set the excitation wavelength (e.g., 375 nm) and emission wavelength using monochromators or bandpass filters. For anisotropy measurements, use polarizers in the excitation and emission paths.[14]
-
Measure Instrument Response Function (IRF):
-
Fill a cuvette with a scattering solution (e.g., a dilute suspension of Ludox or non-dairy creamer in water).
-
Set the emission monochromator to the excitation wavelength.
-
Acquire data until a sufficient number of counts are in the peak channel (e.g., 10,000-20,000). This is your IRF.
-
-
Measure Sample Decay:
-
Replace the scattering solution with your this compound sample.
-
Set the emission monochromator to the desired wavelength.
-
Acquire data until the peak channel has at least 10,000 counts and the decay has been followed for at least three decades of intensity.
-
-
Measure Background:
-
Replace the sample with a blank solution (buffer/solvent without this compound).
-
Acquire a background decay for the same duration as the sample measurement.
-
Part 4: Data Analysis & Visualizations
Data Analysis Workflow
The process of analyzing time-resolved fluorescence data involves deconvolution of the sample decay with the IRF and fitting the result to a decay model.
Caption: Workflow for analyzing time-resolved fluorescence decay data.
This compound Photophysics
This compound's complex decay originates from its distinct excited states, which are sensitive to the polarity of the surrounding solvent.
Caption: Simplified Jablonski diagram for this compound's photophysics.
Logical Flow for Model Selection
Choosing the correct decay model is critical for accurate analysis. This diagram outlines the decision-making process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solvent-Dependent Excited-State Evolution of this compound Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interpretation of Fluorescence Decays using a Power-like Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Investigations on Average Fluorescence Lifetimes for Visualizing Multi-Exponential Decays [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. New insights on the fluorescent emission spectra of this compound and Laurdan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultrafast Formation of the Charge Transfer State of this compound Reveals Unique Aspects of the Chromophore Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. biotium.com [biotium.com]
- 16. researchgate.net [researchgate.net]
- 17. Fast fitting of multi-exponential decay curves: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Technical Support Center: Calibrating Prodan Fluorescence for Polarity Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Prodan to measure environmental polarity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for polarity measurements?
This compound (6-propionyl-2-dimethylaminonaphthalene) is a fluorescent dye highly sensitive to the polarity of its environment.[1][2] Its utility stems from a large excited-state dipole moment, which causes a significant shift in its fluorescence emission spectrum in response to changes in the polarity of the surrounding solvent or medium.[1][3] This solvatochromic shift, where the emission wavelength changes with solvent polarity, allows for the quantitative assessment of the local environment's polarity in systems like cell membranes and proteins.[1][2]
Q2: How does the fluorescence of this compound change with polarity?
This compound exhibits a notable red shift in its emission spectrum as the polarity of the environment increases. For instance, its emission maximum can shift from approximately 380-401 nm in nonpolar environments like cyclohexane (B81311) to around 520-531 nm in highly polar environments like water.[1][2] This large spectral shift provides a sensitive measure of the local polarity.
Q3: What are the typical excitation and emission wavelengths for this compound?
The absorption (excitation) maximum of this compound is typically in the UV range, around 361 nm in methanol.[1] The emission wavelength is highly dependent on the solvent polarity, ranging from approximately 380 nm to 530 nm.[1][2] For experiments, it is common to excite this compound at or near its absorption maximum and collect the entire emission spectrum to determine the peak wavelength.
Q4: What is Generalized Polarization (GP) and how is it used with this compound?
Generalized Polarization (GP) is a ratiometric method used to quantify the spectral shift of polarity-sensitive dyes like this compound and its derivative, Laurdan. It is calculated from the fluorescence intensities at two different emission wavelengths, typically corresponding to the emission from nonpolar (blue-shifted) and polar (red-shifted) environments. While originally developed for Laurdan, the principle can be adapted for this compound to provide a quantitative measure of membrane fluidity and polarity. A three-wavelength GP method has also been developed for this compound to account for its fluorescence contribution from the aqueous phase.[4]
Q5: Can this compound be used to label proteins?
Yes, this compound and its derivatives, such as Badan and Acrylodan, can be used to label proteins.[1] Acrylodan, for example, can selectively label thiol groups in proteins.[2] The polarity-sensitive fluorescence of these probes can then provide information about the local environment of the labeling site, which can be useful for studying protein conformation and interactions.[5][6]
Troubleshooting Guides
This section addresses common problems encountered during the calibration and use of this compound for polarity measurements.
Problem 1: Low or No Fluorescence Signal
Possible Causes:
-
Incorrect Excitation or Emission Settings: Ensure your fluorometer is set to the correct excitation wavelength (around 360 nm) and is scanning an appropriate emission range (e.g., 380-600 nm).
-
Probe Degradation (Photobleaching): this compound's photostability is limited, especially in low-polarity environments.[1] Minimize light exposure to the sample and use fresh solutions. Consider using photostability-enhancing agents if compatible with your system.[7][8][9][10]
-
Quenching: The fluorescence of this compound can be quenched by other molecules in the sample. Tryptophan, in particular, is a known quencher of this compound and its derivatives.[1][11][12][13] If working with proteins, check for nearby tryptophan residues. Other quenchers can also be present in your buffer or sample.
-
Low Probe Concentration: The concentration of this compound may be too low to produce a detectable signal. However, be aware that high concentrations can lead to other issues like aggregation and the inner filter effect.
-
Precipitation/Aggregation: this compound is a hydrophobic molecule and can aggregate in aqueous solutions at higher concentrations, which can affect its fluorescence properties.[14][15] Ensure the probe is fully dissolved and consider using a stock solution in an organic solvent like DMSO or ethanol.
Solutions:
-
Verify all instrument settings.
-
Prepare fresh this compound solutions and protect them from light.
-
Analyze your sample for potential quenchers. If quenching is suspected, you may need to use a different probe or modify your experimental design.
-
Optimize the this compound concentration.
-
Ensure complete solubilization of the probe.
Problem 2: Unexpected or Inconsistent Spectral Shifts
Possible Causes:
-
Contamination: Impurities in solvents or buffers can affect the local polarity and thus the emission spectrum of this compound. Use high-purity solvents and reagents.
-
Inner Filter Effect: At high concentrations of this compound or other absorbing species in the sample, the excitation light may be attenuated, and the emitted fluorescence may be reabsorbed.[16][17][18][19][20] This can distort the emission spectrum and lead to inaccurate polarity readings.
-
Probe Partitioning: In multiphasic systems, such as membranes in an aqueous buffer, this compound can partition between the different environments (e.g., the membrane and the water).[4][21] The resulting spectrum will be a composite of the emission from this compound in each environment.
-
pH Effects: The fluorescence of some probes can be sensitive to pH. While not a primary concern for this compound, it's good practice to maintain a constant pH in your experiments.
Solutions:
-
Use fresh, high-purity solvents.
-
To minimize the inner filter effect, keep the absorbance of the sample at the excitation wavelength below 0.1.[19] If necessary, apply a correction formula.
-
For membrane studies, consider methods to deconvolute the spectra from the membrane-bound and aqueous-phase this compound, such as the three-wavelength GP method.[4]
-
Buffer your samples to a stable pH.
Problem 3: Data Reproducibility Issues
Possible Causes:
-
Temperature Fluctuations: this compound's fluorescence can be temperature-sensitive.[22] Ensure your sample holder is temperature-controlled and that all measurements are performed at a consistent temperature.
-
Inconsistent Sample Preparation: Variations in probe concentration, incubation time, or sample handling can lead to variability in the results.
-
Instrument Instability: Fluctuations in the lamp intensity of the fluorometer can affect the measured fluorescence.
Solutions:
-
Use a temperature-controlled cuvette holder.
-
Develop and adhere to a standardized sample preparation protocol.
-
Allow the fluorometer lamp to warm up and stabilize before taking measurements. Use a reference standard to check for instrument drift.
Data Presentation
Table 1: Emission Maxima of this compound in Various Solvents
| Solvent | Polarity (Dielectric Constant) | Emission Maximum (nm) | Reference |
| Cyclohexane | 2.02 | ~380-401 | [1][2] |
| Dodecane | 2.0 | ~380 | [3] |
| Diethyl Ether | 4.34 | - | |
| Chloroform | 4.81 | - | |
| Ethyl Acetate | 6.02 | - | |
| Tetrahydrofuran (THF) | 7.58 | - | |
| Dichloromethane (DCM) | 8.93 | - | |
| Acetone | 20.7 | - | |
| Ethanol | 24.55 | ~495 | [1] |
| Methanol | 32.7 | ~498 | [1] |
| Acetonitrile | 37.5 | - | |
| N,N-Dimethylformamide (DMF) | 38.25 | ~450 | [1] |
| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | ~460 | [3] |
| Water | 80.1 | ~520-531 | [1][2] |
Note: The exact emission maximum can vary slightly depending on the specific experimental conditions and instrument.
Experimental Protocols
Protocol 1: General Procedure for Measuring this compound Fluorescence in Solution
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a non-polar organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Store the stock solution in a dark, tightly sealed container at -20°C.
-
-
Sample Preparation:
-
Dilute the this compound stock solution into the solvent or buffer of interest to the final desired concentration (typically in the low micromolar range).
-
Ensure the final concentration of the organic solvent from the stock solution is minimal (e.g., <1%) to avoid affecting the polarity of the medium.
-
-
Fluorescence Measurement:
-
Transfer the sample to a quartz cuvette.
-
Place the cuvette in a temperature-controlled fluorometer.
-
Set the excitation wavelength to approximately 360 nm.
-
Record the fluorescence emission spectrum over a range of approximately 380 nm to 600 nm.
-
Determine the wavelength of maximum emission.
-
-
Data Analysis:
-
Plot the emission maximum as a function of solvent polarity to generate a calibration curve.
-
For unknown samples, the emission maximum can be used to estimate the local polarity by interpolation from the calibration curve.
-
Protocol 2: Correction for the Inner Filter Effect
The inner filter effect (IFE) can be corrected using the following formula:
Fcorr = Fobs * 10((Aex + Aem) / 2)[17][19]
Where:
-
Fcorr is the corrected fluorescence intensity.
-
Fobs is the observed fluorescence intensity.
-
Aex is the absorbance of the sample at the excitation wavelength.
-
Aem is the absorbance of the sample at the emission wavelength.
Procedure:
-
Measure the absorbance spectrum of your sample using a UV-Vis spectrophotometer.
-
Record the absorbance at the excitation wavelength (Aex) and the emission maximum (Aem).
-
Measure the fluorescence emission of the sample (Fobs).
-
Apply the correction formula to obtain the corrected fluorescence intensity (Fcorr).
Note: This correction is an approximation and becomes less accurate at high absorbances (e.g., > 1.0).[19] It is always best to minimize the IFE by using dilute samples where possible.
Visualizations
Caption: Workflow for this compound fluorescence polarity measurement.
Caption: Troubleshooting logic for this compound fluorescence experiments.
References
- 1. This compound (dye) - Wikipedia [en.wikipedia.org]
- 2. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. This compound as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Directed Fluorescence Labeling of a Membrane Protein with BADAN: Probing Protein Topology and Local Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-directed fluorescence labeling of a membrane protein with BADAN: probing protein topology and local environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photostability Testing Issues – Pharma Stability [pharmastability.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Fluorescence Quenching of (Dimethylamino)naphthalene Dyes Badan and this compound by Tryptophan in Cytochromes P450 and Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Optical characterization of this compound aggregates in water medium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Experimental method to correct fluorescence intensities for the inner filter effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. srs.tcu.edu [srs.tcu.edu]
- 21. New insights on the photophysical behavior of this compound in anionic and cationic reverse micelles: from which state or states does it emit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. New insights on the fluorescent emission spectra of this compound and Laurdan - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing background fluorescence in Prodan experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the fluorescent probe Prodan. Our aim is to help you minimize background fluorescence and obtain high-quality, reproducible data.
Troubleshooting Guide: Minimizing Background Fluorescence
High background fluorescence is a common issue in experiments utilizing this compound, which can obscure the desired signal and complicate data analysis. The following table outlines potential causes and recommended solutions to mitigate this problem.
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence in aqueous compartments (e.g., cytoplasm, extracellular medium) | This compound aggregation in aqueous environments: this compound is known to form aggregates in water, which can lead to non-specific fluorescence.[1] | - Optimize this compound concentration: Use the lowest effective concentration of this compound. Titrate the concentration to find the optimal balance between signal and background. - Ensure complete solubilization: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) before diluting it in an aqueous buffer or cell culture medium.[2][3] - Thorough washing: After labeling, wash the cells or sample multiple times with a suitable buffer (e.g., PBS) to remove unbound and aggregated this compound.[4][5] |
| Diffuse, non-specific staining across the entire sample | Excess unbound this compound: Insufficient washing or too high a labeling concentration can leave a significant amount of unbound this compound that contributes to background.[5][6] | - Increase the number and duration of wash steps: After incubation with this compound, perform at least three wash steps with a gentle buffer.[7] - Reduce this compound concentration: A lower concentration during labeling can result in less unbound probe.[6][8] |
| High background from the sample itself | Autofluorescence: Many biological samples, including cells and tissues, exhibit natural fluorescence (autofluorescence), especially when excited with UV or blue light, which overlaps with this compound's excitation range.[8][9][10] | - Use appropriate controls: Image an unstained sample under the same conditions to determine the level of autofluorescence.[8] - Spectral unmixing: If your imaging system supports it, use spectral unmixing algorithms to separate the this compound signal from the autofluorescence spectrum. - Choose appropriate filters: Use narrow bandpass filters to specifically collect the emission from this compound while excluding autofluorescence wavelengths.[11] - Background subtraction: In image analysis, subtract the average intensity of a background region from your image.[5] |
| Signal degradation and increased background over time | Photobleaching: this compound can be susceptible to photobleaching, especially in low-polarity environments, which can lead to a decrease in the specific signal and a relative increase in the background.[12][13] | - Minimize exposure to excitation light: Use neutral density filters to reduce illumination intensity and keep exposure times as short as possible.[14][15][16] - Use antifade reagents: For fixed samples, use a mounting medium containing an antifade agent.[14][16][17] - Image in a low-oxygen environment: If possible, use an oxygen-scavenging system, as photobleaching is often mediated by reactive oxygen species.[14] |
| High background from imaging media or vessel | Fluorescent components in media or plasticware: Some cell culture media and plastic-bottom dishes can be fluorescent.[6] | - Use imaging-specific media: For live-cell imaging, switch to an optically clear, buffered saline solution or a phenol (B47542) red-free medium during imaging.[6] - Use glass-bottom dishes: Image cells in glass-bottom dishes or plates to avoid fluorescence from plastic.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
This compound's spectral properties are highly sensitive to the polarity of its environment.[12][18] In a nonpolar environment like cyclohexane, the emission maximum is around 380 nm, while in a polar environment like water, it shifts to approximately 520 nm.[12] For membrane studies, excitation is typically performed around 360 nm. It is recommended to acquire emission spectra over a broad range (e.g., 400-600 nm) to capture the environment-sensitive shift.
Q2: How does the local environment affect this compound's fluorescence?
This compound is a "push-pull" dye with a large excited-state dipole moment, making its fluorescence highly sensitive to the polarity of its surroundings.[12] In nonpolar environments, such as the hydrophobic core of a lipid bilayer, this compound exhibits a blue-shifted emission. In more polar environments, like the headgroup region of a membrane or in water, the emission is red-shifted.[2][12][19] This property allows this compound to be used as a probe for membrane fluidity and polarity.
Q3: How can I reduce photobleaching during my this compound experiment?
To minimize photobleaching, you should:
-
Reduce the intensity of the excitation light to the lowest level that provides an adequate signal.[15]
-
Minimize the duration of exposure to the excitation light.[15][16]
-
For fixed samples, use a mounting medium containing an antifade reagent.[16]
-
Choose a more photostable dye if photobleaching remains a significant issue.[15]
Q4: Can I use this compound for quantitative measurements?
Yes, this compound can be used for ratiometric measurements to quantify changes in membrane polarity. This is often done by calculating the Generalized Polarization (GP) value, which is a ratio of the fluorescence intensities at two different emission wavelengths (one corresponding to the nonpolar environment and one to the polar environment).[20]
Q5: What concentration of this compound should I use for cell labeling?
The optimal concentration of this compound can vary depending on the cell type and experimental conditions. A starting concentration in the range of 1-10 µM is often recommended. It is crucial to perform a concentration titration to find the lowest concentration that gives a sufficient signal-to-background ratio for your specific application.
Quantitative Data: this compound Spectral Properties
The following table summarizes the approximate excitation and emission maxima of this compound in different solvents and membrane environments, illustrating its sensitivity to environmental polarity.
| Environment | Excitation Max (nm) | Emission Max (nm) | Reference |
| Cyclohexane | ~360 | ~380 | [12] |
| Toluene | 347 | 416 | [2] |
| N,N-Dimethylformamide | ~360 | ~450 | [12] |
| Methanol | 361 | 498 | [12] |
| Water | ~360 | ~520 | [12] |
| DPPC Vesicles (Gel Phase) | ~360 | ~440 | [2] |
| DPPC Vesicles (Liquid Crystalline Phase) | ~360 | ~490 | [2] |
Experimental Protocol: Live-Cell Labeling with this compound
This protocol provides a general guideline for labeling live mammalian cells with this compound for fluorescence microscopy.
Materials:
-
This compound powder
-
High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM or an optically clear buffered saline solution)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes suitable for microscopy
Procedure:
-
Prepare a this compound Stock Solution:
-
Dissolve this compound powder in DMSO to make a 1-5 mM stock solution.
-
Vortex thoroughly to ensure the dye is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.[3]
-
-
Cell Preparation:
-
Culture cells to a suitable confluency (typically 50-70%) on glass-bottom dishes. High cell density can sometimes lead to higher background.[21]
-
-
This compound Labeling:
-
Warm the live-cell imaging medium and PBS to 37°C.
-
Prepare the this compound labeling solution by diluting the stock solution in the pre-warmed imaging medium to the final desired concentration (e.g., 1-10 µM). It is critical to add the this compound stock solution to the medium while vortexing to prevent precipitation.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound labeling solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three times with pre-warmed live-cell imaging medium or PBS to remove unbound this compound.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Proceed with imaging on a fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation ~360 nm, emission collected at ~440 nm and ~490 nm for ratiometric imaging).
-
Minimize light exposure to reduce photobleaching.
-
Visualizations
Caption: Troubleshooting workflow for minimizing background fluorescence.
References
- 1. New insights on the behavior of this compound in homogeneous media and in large unilamellar vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. biotium.com [biotium.com]
- 9. Long-Wavelength Analogue of this compound: Synthesis and Properties of Anthradan, a Fluorophore with a 2,6-Donor—Acceptor Anthracene Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. austinblanco.com [austinblanco.com]
- 11. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 12. This compound (dye) - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 15. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 16. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Fluorescence microscopy: reduced photobleaching of rhodamine and fluorescein protein conjugates by n-propyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Semiempirical studies of solvent effects on the intramolecular charge transfer of the fluorescence probe this compound - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 19. This compound as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Labeling protocol for Tubulin, Actin and DNA in living specimens [abberior.rocks]
Prodan Technical Support Center: Filter Selection and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate excitation and emission filters for the fluorescent probe Prodan. It includes a troubleshooting guide in a question-and-answer format, key spectral data, and a detailed experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What are the excitation and emission wavelengths of this compound?
This compound is a solvatochromic dye, meaning its emission spectrum is highly sensitive to the polarity of its environment. Its absorption (excitation) maximum is in the ultraviolet (UV) range, typically around 360 nm. The emission maximum, however, shifts significantly from blue in nonpolar environments to green in polar environments. For example, the emission peak can range from approximately 380 nm in a nonpolar solvent like cyclohexane (B81311) to 520 nm in a polar solvent like water.[1]
Q2: How do I choose the right excitation filter for this compound?
To optimally excite this compound, your excitation filter should have a center wavelength (CWL) as close as possible to this compound's absorption maximum, which is around 360 nm. A bandpass filter with a bandwidth (FWHM) of 20-40 nm is generally a good starting point. For example, a 360/40 nm (CWL/FWHM) excitation filter is a suitable choice.
Q3: How do I choose the right emission filter for this compound, given its solvatochromism?
The choice of emission filter is critical and depends on the specific environment you are studying.
-
For nonpolar environments (e.g., lipid bilayers, nonpolar solvents): this compound's emission will be in the blue region of the spectrum. A bandpass filter that captures this emission, such as a 440/40 nm or 450/50 nm filter, would be appropriate.
-
For polar environments (e.g., aqueous solutions, cytoplasm): this compound's emission will be shifted to longer wavelengths (green). In this case, a bandpass filter like a 510/40 nm or 520/50 nm filter would be more suitable.
-
For ratiometric imaging: To quantify changes in polarity, you may need to use two different emission filters and calculate the ratio of the intensities. For example, you could use a 440/40 nm filter for the nonpolar environment and a 510/40 nm filter for the polar environment.
Q4: What is a dichroic filter, and which one should I use for this compound?
A dichroic filter (or beamsplitter) is an optical element that reflects light of certain wavelengths and transmits light of other wavelengths. In fluorescence microscopy, it reflects the excitation light towards the sample and transmits the emitted fluorescence towards the detector. For this compound, with an excitation around 360 nm, a dichroic mirror with a cutoff wavelength around 400 nm is generally recommended. This will efficiently reflect the excitation light while allowing the blue-to-green emission to pass through to the detector.
Troubleshooting Guide
Problem: I am not seeing any fluorescence signal from my this compound-labeled sample.
-
Incorrect filter set: Double-check that your excitation filter is centered around 360 nm. Ensure your emission filter is appropriate for the expected polarity of your sample's environment.
-
Lamp issues: Verify that your fluorescence light source (e.g., mercury or xenon arc lamp, LED) has sufficient output in the UV range (around 360 nm).
-
Photobleaching: this compound can be susceptible to photobleaching, especially in low-polarity environments.[1] Reduce the excitation light intensity or the exposure time. The use of an anti-fade mounting medium can also help.
-
Low this compound concentration: Ensure you are using an adequate concentration of this compound for labeling.
-
Quenching: In protein studies, this compound fluorescence can be quenched by tryptophan residues.[1]
Problem: My this compound signal is very weak.
-
Suboptimal filter selection: The bandpass of your excitation or emission filters may be too narrow, limiting the amount of light reaching the detector. Consider using filters with a wider bandpass if background noise is not an issue.
-
Low quantum yield: The fluorescence quantum yield of this compound is significantly lower in nonpolar environments compared to polar ones.[1] This means you can expect a weaker signal in very nonpolar samples. You may need to increase the excitation intensity or use a more sensitive detector.
-
Incorrect dichroic mirror: An inappropriate dichroic mirror can lead to inefficient reflection of excitation light or transmission of emission light.
Problem: The background in my images is too high.
-
Autofluorescence: Biological samples often exhibit autofluorescence, particularly in the blue and green regions of the spectrum. To minimize this, use a bandpass emission filter that is as narrow as possible while still capturing the this compound signal. You can also acquire an image of an unlabeled control sample to assess the level of autofluorescence.
-
Filter bleed-through: If the blocking of your filters is insufficient, some of the excitation light may "bleed through" to the detector. Ensure your filters have a high optical density (OD) outside of their transmission bands.
Data Presentation
The following table summarizes the approximate excitation and emission maxima of this compound in various solvents, illustrating its solvatochromic properties.
| Solvent | Polarity | Excitation Max (nm) | Emission Max (nm) |
| Cyclohexane | Nonpolar | ~360 | ~380[1] |
| Toluene | Nonpolar | ~360 | ~410 |
| Chloroform | Intermediate | ~360 | ~430 |
| N,N-Dimethylformamide | Polar Aprotic | ~360 | ~450[1] |
| Acetonitrile | Polar Aprotic | ~360 | ~460 |
| Ethanol | Polar Protic | ~360 | ~490 |
| Methanol | Polar Protic | ~361[1] | ~498[1] |
| Water | Polar Protic | ~350 | ~520[1] |
Note: These values are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol: Measuring the Fluorescence Emission Spectrum of this compound
This protocol outlines the steps to measure the fluorescence emission spectrum of this compound in a specific solvent or buffer using a spectrofluorometer.
Materials:
-
This compound
-
Spectroscopy-grade solvent or buffer of interest
-
Spectrofluorometer
-
Quartz cuvettes
-
Micropipettes
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in a suitable solvent (e.g., DMSO or ethanol) to create a concentrated stock solution (e.g., 1 mM). Store the stock solution protected from light at -20°C.
-
Prepare the working solution: Dilute the this compound stock solution in the solvent or buffer of interest to a final concentration in the low micromolar range (e.g., 1-10 µM). The optimal concentration should be determined empirically to avoid inner filter effects.
-
Configure the spectrofluorometer:
-
Turn on the instrument and allow the lamp to warm up as per the manufacturer's instructions.
-
Set the excitation wavelength to the absorption maximum of this compound (approximately 360 nm).
-
Set the emission scan range. A range of 380 nm to 650 nm is typically sufficient to capture the entire emission spectrum of this compound in various environments.
-
Set the excitation and emission slit widths. Start with a moderate slit width (e.g., 5 nm) and adjust as needed to optimize the signal-to-noise ratio.
-
-
Measure the blank: Fill a quartz cuvette with the solvent or buffer of interest (without this compound). Place the cuvette in the spectrofluorometer and record a blank scan. This will be subtracted from the sample scan to correct for background fluorescence.
-
Measure the this compound sample:
-
Rinse the cuvette with the this compound working solution and then fill it.
-
Place the cuvette in the spectrofluorometer and record the emission spectrum.
-
-
Data analysis:
-
Subtract the blank spectrum from the sample spectrum.
-
Identify the wavelength of maximum fluorescence emission.
-
Visualizations
Caption: Workflow for selecting the appropriate filters for this compound fluorescence experiments.
Caption: A flowchart for troubleshooting common issues in this compound fluorescence imaging.
References
Interpreting shifts in Prodan's emission spectrum correctly
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescent probe Prodan.
Frequently Asked Questions (FAQs)
Q1: My this compound emission spectrum shows a significant blue shift. What does this indicate?
A blue shift, or a shift to a shorter wavelength, in this compound's emission spectrum typically indicates that the probe is in a non-polar or hydrophobic environment. This compound is a solvatochromic dye, meaning its fluorescence is highly sensitive to the polarity of its surroundings.[1][2] When this compound moves from a polar to a non-polar environment, its emission maximum will shift to a shorter wavelength. For example, the emission wavelength shifts from 520 nm in water to 380 nm in the non-polar solvent cyclohexane (B81311).[1] This property is often exploited to study the binding of ligands to hydrophobic pockets in proteins or the partitioning of this compound into the lipid core of membranes.
Q2: I am observing a red shift in my this compound emission spectrum. What is the likely cause?
A red shift, or a shift to a longer wavelength, suggests that this compound is in a more polar or hydrophilic environment.[2][3] This is the opposite effect of a blue shift. An increase in the polarity of the solvent surrounding the this compound molecule leads to a bathochromic shift.[3] For instance, this compound's emission maximum is around 498 nm in methanol (B129727) and 520 nm in water, both of which are polar solvents.[1] If you are studying protein-ligand interactions, a red shift could indicate that this compound is moving from a hydrophobic binding site to a more solvent-exposed position.
Q3: The fluorescence intensity of my this compound sample is very low. What are the potential reasons?
Several factors can lead to low fluorescence intensity, a phenomenon known as quenching.[4][5] Common causes include:
-
High Probe Concentration: At high concentrations, this compound can self-quench, leading to a decrease in fluorescence intensity. It is important to work within a concentration range where fluorescence intensity is linearly dependent on the this compound concentration.[6]
-
Presence of Quenchers: Certain molecules can quench this compound's fluorescence. Tryptophan, an amino acid found in proteins, is a known quencher of this compound fluorescence through an electron transfer mechanism.[4][7][8] The presence of oxygen can also decrease fluorescence intensity.[5]
-
Solvent Effects: While this compound is fluorescent in many solvents, its quantum yield can vary significantly. For example, the quantum yield is high in ethanol (B145695) (0.95) but very low in cyclohexane (0.03).[1]
-
Photobleaching: Prolonged exposure to the excitation light source can lead to the photochemical destruction of the this compound molecule, resulting in a loss of fluorescence.[9][10]
-
Aggregation: In aqueous solutions, this compound has a tendency to aggregate, which can alter its fluorescence properties and lead to lower than expected intensity from the monomeric form.[11]
Q4: My this compound spectrum shows two emission bands. Is this normal?
Yes, the emission spectrum of this compound is often described as being composed of two overlapping emission bands.[12][13] The relative intensities of these two bands are sensitive to the polarity of the environment.[12] While historically the lower energy band was attributed to a solvent-relaxed state, more recent research suggests the two bands may arise from two independent excited states.[12][13] The key takeaway for experimental interpretation is that the overall spectral shape and maximum will shift depending on the environment, and deconvolution of the spectrum into two bands can provide more detailed information about the probe's surroundings.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected Spectral Shift | Change in local environment polarity. | - Verify the polarity of your buffer or solvent. - Ensure there are no contaminants that could alter the polarity. - If studying a biological system, consider if a conformational change has altered the environment around the probe. |
| pH change. | - Check and buffer the pH of your solution, as extreme pH values can affect fluorescence.[5] | |
| Low Fluorescence Intensity | Quenching by sample components. | - Identify potential quenchers in your sample (e.g., tryptophan residues).[4][7] - If possible, use a mutant protein lacking the quenching residue as a control. |
| Probe aggregation. | - Work at lower this compound concentrations. - Ensure this compound is fully dissolved in the stock solvent before diluting into the aqueous buffer.[11] | |
| Photobleaching. | - Reduce the excitation light intensity or exposure time. - Use an anti-fade reagent if compatible with your experiment. | |
| Poor Signal-to-Noise Ratio | High background fluorescence. | - Use high-purity solvents and reagents to minimize background. - Subtract a blank measurement (buffer without this compound) from your sample measurement.[9] |
| Low probe concentration. | - Optimize the this compound concentration to maximize signal without causing significant self-quenching. | |
| Inconsistent Results | Temperature fluctuations. | - Ensure all measurements are performed at a constant and controlled temperature, as temperature can influence fluorescence.[5] |
| Pipetting errors. | - Use calibrated pipettes and ensure accurate and consistent addition of all reagents. |
Quantitative Data Presentation
This compound Emission Maxima in Different Solvents
| Solvent | Polarity | Emission Maximum (nm) |
| Cyclohexane | Non-polar | 380 - 401 |
| Toluene | Non-polar | ~425 |
| N,N-Dimethylformamide | Polar aprotic | 450 |
| Ethanol | Polar protic | ~495 |
| Methanol | Polar protic | 498 |
| Water | Polar protic | 520 - 531 |
Note: The exact emission maximum can vary slightly depending on the specific experimental conditions and instrumentation.[1][2]
Experimental Protocols
Detailed Methodology for Monitoring Protein-Ligand Binding Using this compound
This protocol describes a general procedure for using this compound to monitor the binding of a ligand to a protein, assuming the binding event causes a change in the polarity of the environment around the this compound binding site.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or ethanol)
-
Purified protein of interest in a suitable buffer (e.g., PBS or Tris buffer)
-
Ligand stock solution of known concentration
-
Buffer solution used for protein and ligand dilution
-
Fluorometer with excitation and emission monochromators
-
Cuvettes suitable for fluorescence measurements
Procedure:
-
Determine Optimal Excitation and Emission Wavelengths:
-
Prepare a dilute solution of this compound in the experimental buffer.
-
Scan the excitation spectrum while monitoring emission at the expected peak (e.g., 520 nm in a polar buffer). The excitation maximum is typically around 360 nm.
-
Scan the emission spectrum while exciting at the determined maximum excitation wavelength.
-
-
Prepare Protein-Prodan Complex:
-
Add a small aliquot of the this compound stock solution to a solution of the protein in the cuvette to achieve the desired final concentration (typically in the low micromolar range).
-
Incubate the mixture for a sufficient time to allow for binding to reach equilibrium. This time should be determined empirically.
-
-
Perform Ligand Titration:
-
Record the fluorescence emission spectrum of the protein-Prodan complex.
-
Add successive small aliquots of the concentrated ligand stock solution to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate before recording the fluorescence emission spectrum.
-
Continue the titration until no further changes in the fluorescence spectrum are observed, indicating saturation of the binding sites.
-
-
Data Analysis:
-
For each titration point, determine the change in fluorescence intensity at the emission maximum or the shift in the emission maximum.
-
Plot the change in fluorescence as a function of the ligand concentration.
-
Fit the resulting binding curve to an appropriate binding model (e.g., a single-site binding isotherm) to determine the dissociation constant (Kd).
-
Visualizations
References
- 1. This compound (dye) - Wikipedia [en.wikipedia.org]
- 2. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvatochromism - Wikipedia [en.wikipedia.org]
- 4. Fluorescence Quenching of (Dimethylamino)naphthalene Dyes Badan and this compound by Tryptophan in Cytochromes P450 and Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the factors that cause fluorescence quenching? | AAT Bioquest [aatbio.com]
- 6. Resolved fluorescence emission spectra of this compound in ethanol/buffer solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Troubleshooting | Thermo Fisher Scientific - RU [thermofisher.com]
- 10. Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. New insights on the behavior of this compound in homogeneous media and in large unilamellar vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New insights on the fluorescent emission spectra of this compound and Laurdan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Prodan vs. Laurdan: A Comparative Guide for Studying Membrane Properties
For Researchers, Scientists, and Drug Development Professionals
The study of cellular membranes is fundamental to understanding a vast array of biological processes, from signal transduction to drug-membrane interactions. Fluorescent probes are indispensable tools in this field, offering insights into the dynamic and heterogeneous nature of lipid bilayers. Among the most widely used and informative probes are Prodan (6-propionyl-2-dimethylaminonaphthalene) and Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene). Both are sensitive to the polarity of their environment, but their distinct structural differences lead to different localization within the membrane, providing complementary information about membrane properties. This guide provides an objective comparison of this compound and Laurdan, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal probe for their specific research questions.
At a Glance: Key Differences
| Feature | This compound | Laurdan |
| Acyl Chain Length | Propionyl (short) | Lauroyl (long) |
| Membrane Localization | Closer to the membrane surface, near the headgroups | Deeper within the hydrophobic core of the bilayer |
| Primary Application | Studying membrane surface polarity and hydration | Assessing lipid packing, phase behavior, and fluidity |
| Sensitivity | Highly sensitive to polar headgroup pre-transitions | Sensitive to gel vs. liquid-crystalline phase transitions |
| Partitioning | Preferentially partitions into the liquid-crystalline phase | Partitions into both gel and liquid-crystalline phases |
Performance Comparison: Photophysical Properties
The utility of this compound and Laurdan as membrane probes stems from their sensitivity to the local environment, which is reflected in their photophysical properties. A summary of these key characteristics is presented below.
| Property | This compound | Laurdan |
| Molar Mass | 227.31 g/mol [1] | 353.55 g/mol [2] |
| Excitation Max (in Methanol) | ~361 nm[1] | ~366 nm[3] |
| Emission Max (in Cyclohexane) | ~380 nm[1] | - |
| Emission Max (in Methanol) | ~498 nm[1] | - |
| Emission Max (in Water) | ~520 nm[1] | - |
| Emission Max (Gel Phase) | ~440 nm[4] | ~440 nm[2] |
| Emission Max (Liquid-Crystalline Phase) | ~490 nm[4] | ~490 nm[2] |
| Quantum Yield (in Ethanol) | 0.95[1] | 0.61[3] |
| Quantum Yield (in Cyclohexane) | 0.03[1] | - |
| Extinction Coefficient (ε) | - | 19,500 M⁻¹cm⁻¹[2][3] |
| Fluorescence Lifetime (in POPC) | - | 3.19 ns[5] |
| Fluorescence Lifetime (in DOPC) | - | 3.04 ns[5] |
Experimental Protocols
I. Preparation of Large Unilamellar Vesicles (LUVs)
A common model system for studying membrane properties is the use of lipid vesicles. The following is a general protocol for preparing LUVs by extrusion.
Materials:
-
Desired lipids (e.g., DPPC, POPC) in chloroform (B151607)
-
Chloroform
-
Buffer (e.g., PBS, Tris-HCl)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas stream
-
Water bath sonicator
-
Syringes
Procedure:
-
Lipid Film Formation:
-
In a clean round-bottom flask, add the desired amount of lipid stock solution(s) in chloroform.
-
Evaporate the chloroform using a gentle stream of nitrogen gas while rotating the flask to create a thin, even lipid film on the bottom.
-
To ensure complete removal of the solvent, place the flask under a high vacuum for at least 1-2 hours.
-
-
Hydration:
-
Hydrate the lipid film by adding the desired buffer to achieve the final lipid concentration (e.g., 1 mg/mL).
-
Vortex the flask for several minutes until the lipid film is fully suspended, creating a milky suspension of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with the polycarbonate membrane according to the manufacturer's instructions.
-
Draw the MLV suspension into a syringe and pass it through the extruder into a clean syringe. Repeat this process 10-20 times to form LUVs of a uniform size.
-
The resulting LUV suspension should appear translucent.
-
II. Measuring Membrane Polarity with this compound
This protocol describes how to use this compound to assess the polarity of the membrane surface. Due to this compound's significant fluorescence in water, a three-wavelength generalized polarization method is often employed to isolate the signal from the membrane-bound probe.[6][7]
Materials:
-
This compound stock solution (e.g., 1 mM in ethanol)
-
LUV suspension
-
Fluorometer with excitation and emission monochromators
-
Cuvettes
Procedure:
-
Probe Labeling:
-
Add a small aliquot of the this compound stock solution to the LUV suspension to achieve a final probe-to-lipid molar ratio of approximately 1:500.
-
Incubate the mixture in the dark at room temperature for at least 30 minutes to allow for probe incorporation into the vesicles.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to 360 nm.
-
Record the fluorescence emission spectrum from 400 nm to 600 nm.
-
-
Generalized Polarization (GP) Calculation:
-
For this compound, a three-wavelength GP (GP3λ) is calculated to account for the fluorescence from the aqueous phase using the following equation: GP_3λ = (I_440 - I_515) / (I_440 + I_515 + I_w) where I440 is the intensity at the emission maximum in the gel phase, I515 is the intensity at the emission maximum in the liquid-crystalline phase and in water, and Iw is the fluorescence intensity of this compound in the buffer alone at 515 nm.
-
III. Assessing Membrane Fluidity with Laurdan
Laurdan is a powerful tool for investigating membrane fluidity and lipid phases by measuring the Generalized Polarization (GP).
Materials:
-
Laurdan stock solution (e.g., 1 mM in ethanol)
-
LUV suspension
-
Fluorometer with excitation and emission monochromators
-
Cuvettes
Procedure:
-
Probe Labeling:
-
Add a small aliquot of the Laurdan stock solution to the LUV suspension to achieve a final probe-to-lipid molar ratio of approximately 1:500.
-
Incubate the mixture in the dark at the desired temperature for at least 30 minutes.
-
-
Fluorescence Measurement:
-
Generalized Polarization (GP) Calculation:
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps involved in using this compound and Laurdan to study membrane properties.
Conclusion: Choosing the Right Probe
The choice between this compound and Laurdan ultimately depends on the specific research question.
-
Choose this compound when investigating phenomena at the membrane surface, such as the effects of drugs on headgroup packing, membrane hydration, or pre-transition phases of lipids. Its shallower penetration makes it an excellent reporter for the hydrophilic/hydrophobic interface.
-
Choose Laurdan for studies focused on the hydrophobic core of the membrane. It is the probe of choice for characterizing lipid phases (gel vs. liquid-crystalline), determining membrane fluidity, and visualizing lipid rafts.
By understanding the distinct properties and applications of this compound and Laurdan, researchers can leverage these powerful fluorescent tools to gain deeper insights into the complex and dynamic world of cellular membranes.
References
- 1. This compound (dye) - Wikipedia [en.wikipedia.org]
- 2. Laurdan | Fluorescent Lipids Probes and Cell Membrane Stains: R&D Systems [rndsystems.com]
- 3. Laurdan | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Characterization of M-laurdan, a versatile probe to explore order in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Laurdan Generalized Polarization (GP) [bio-protocol.org]
- 10. Laurdan - Wikipedia [en.wikipedia.org]
Prodan vs. Nile Red: A Comparative Guide for Lipid Droplet Staining
For researchers, scientists, and drug development professionals engaged in the study of cellular lipid dynamics, the selection of an appropriate fluorescent probe is paramount for accurate visualization and quantification of lipid droplets. This guide provides an objective comparison of two commonly referenced fluorescent dyes, Prodan and Nile Red, detailing their spectral properties, performance characteristics, and established experimental protocols to assist in making an informed choice for your specific research needs.
While both dyes are sensitive to lipid environments, their primary applications and performance metrics differ significantly. Nile Red is a well-established, solvatochromic stain widely used for identifying and quantifying neutral lipid cores within intracellular lipid droplets. This compound, conversely, is primarily utilized as a membrane probe, sensitive to the polarity of the lipid bilayer surface, rather than for staining the entirety of a lipid droplet.
Quantitative Data Summary
The performance of a fluorescent dye is dictated by its photophysical properties. The following table summarizes key quantitative data for this compound and Nile Red, offering a direct comparison of their spectral characteristics and efficiency.
| Property | This compound | Nile Red |
| Excitation Max (λex) | ~361 nm (in Methanol)[1] | ~515 nm (in neutral lipids); ~552-559 nm (general/in Methanol)[2][3][4] |
| Emission Max (λem) | 380-520 nm (highly solvatochromic, shifts from non-polar to polar environments)[1] | ~585 nm (in neutral lipids); ~636 nm (in polar lipids/Methanol)[2][5][4] |
| Quantum Yield (Φ) | 0.03 (in Cyclohexane) to 0.95 (in Ethanol)[1] | ~0.7 (in Dioxane); ~0.12 (in Ethanol); generally low in polar/aqueous media[6][7][8] |
| Photostability | Limited in low-polarity environments[1] | Prone to rapid photobleaching under continuous irradiation[9] |
| Primary Application | Membrane probe for sensing environmental polarity[1][10] | Staining of intracellular neutral lipid droplets[2][4][11] |
| Specificity | Concentrates at the membrane surface[1][10] | Stains neutral lipid cores; may show non-specific staining of other lipid structures[12] |
Experimental Protocols
Accurate and reproducible staining is contingent on meticulously followed protocols. Below are detailed methodologies for staining lipid droplets using Nile Red. As this compound is not a conventional stain for the bulk of lipid droplets, a specific protocol for this application is not standard; it is typically used for membrane studies.
Nile Red Staining Protocol for Live or Fixed Cells
This protocol is a generalized procedure and should be optimized for your specific cell type and experimental conditions.
1. Reagent Preparation:
-
Nile Red Stock Solution (1 mM): Prepare a 1 mM stock solution of Nile Red in high-quality, anhydrous DMSO.[11]
-
Storage: Aliquot the stock solution and store it at -20°C, protected from light and repeated freeze-thaw cycles.[11]
-
Nile Red Working Solution (100-1000 nM): Immediately before use, dilute the 1 mM DMSO stock solution in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution with 20 mM HEPES) to a final concentration between 100 nM and 1000 nM.[11][13]
2. Cellular Staining:
-
For Adherent Cells:
-
For Suspension Cells:
3. (Optional) Fixation:
-
Nile Red staining can be performed on live cells or on cells fixed before or after staining.[11][13]
-
Post-Staining Fixation: After incubation with Nile Red, wash the cells with PBS and then fix with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[14][15]
-
Pre-Staining Fixation: Fix cells with 4% PFA for 15-20 minutes, wash with PBS, and then proceed with the staining protocol (Step 2).
4. Imaging:
-
After the final incubation and washing steps, mount the coverslips or image the plates directly.
-
Visualize using a fluorescence microscope. For selective detection of neutral lipid droplets, use filter sets appropriate for yellow-gold fluorescence (e.g., excitation ~450-500 nm; emission >528 nm).[11] For general lipid staining, use red fluorescence filter sets (e.g., excitation ~515-560 nm; emission >590 nm).[11]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for staining intracellular lipid droplets with a fluorescent probe like Nile Red.
Concluding Comparison
Nile Red remains a standard and widely utilized tool for the vital staining of intracellular lipid droplets due to its strong fluorescence in hydrophobic environments.[2][11] Its key advantage is the spectral shift that can distinguish between neutral lipids (in droplets) and polar lipids (in membranes).[2] However, researchers must be aware of its limitations, including potential for non-specific background fluorescence and its susceptibility to photobleaching, which can be a drawback for long-term time-lapse imaging.[9][12]
This compound , while also a polarity-sensitive dye, is not an appropriate alternative for general lipid droplet staining. Its fluorescence originates from its position at the surface of lipid membranes, making it an excellent probe for studying membrane structure, phase transitions, and surface polarity.[1][10] Its absorption in the UV range and its primary function as a membrane probe make it unsuitable for the specific task of imaging the neutral lipid core of droplets, a task for which Nile Red is explicitly used.
References
- 1. This compound (dye) - Wikipedia [en.wikipedia.org]
- 2. Nile red - Wikipedia [en.wikipedia.org]
- 3. Spectrum [Nile Red] | AAT Bioquest [aatbio.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Nile Red | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. emulatebio.com [emulatebio.com]
- 15. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
Probing Cellular Environments: The Advantages of Prodan Over Other Solvatochromic Dyes
In the intricate world of cellular biology and drug development, understanding the nuanced microenvironments of cellular structures is paramount. Solvatochromic dyes, fluorescent molecules whose absorption and emission spectra are sensitive to the polarity of their surroundings, have emerged as indispensable tools for visualizing these environments. Among these, 6-propionyl-2-dimethylaminonaphthalene (Prodan) has been a long-standing and widely used probe. This guide provides a comprehensive comparison of this compound with other solvatochromic dyes, highlighting its advantages through experimental data and detailed methodologies, to assist researchers in selecting the optimal tool for their specific applications.
Unveiling the Merits of this compound: A Comparative Analysis
This compound's primary advantage lies in its pronounced sensitivity to solvent polarity, which allows for the detection of subtle changes in the local environment of biological membranes and proteins.[1][2] This sensitivity manifests as a significant shift in its fluorescence emission spectrum, a phenomenon known as solvatochromism.[3][4] While other dyes also exhibit this property, this compound offers a unique combination of features that make it a compelling choice for many applications.
A key attribute of this compound is its large Stokes shift in polar environments, which is the difference between the maximum wavelengths of absorption and emission. This large shift minimizes the overlap between the excitation and emission spectra, thereby reducing inner filter effects and enhancing the signal-to-noise ratio in fluorescence measurements.
However, this compound is not without its limitations. Its excitation occurs in the UV region (around 350 nm), which can be damaging to living cells and can cause autofluorescence from endogenous molecules.[5] Furthermore, its photostability can be a concern for long-term imaging experiments.[5] In recent years, newer generations of solvatochromic dyes have been developed to address these shortcomings, offering features like longer excitation wavelengths and improved photostability.[5]
Quantitative Comparison of Solvatochromic Dyes
To provide a clear and objective comparison, the following tables summarize the key photophysical properties of this compound and other commonly used solvatochromic dyes in various solvents.
Table 1: Stokes Shift (nm) of Solvatochromic Dyes in Different Solvents
| Solvent | This compound | Laurdan | Nile Red |
| n-Hexane | 60 | ~60 | 60-80 |
| Toluene (B28343) | 85 | ~85 | 80-100 |
| Dichloromethane | 115 | ~115 | 100-120 |
| Acetonitrile | 130 | ~130 | 110-130 |
| Ethanol | 145 | ~145 | 120-140 |
| Methanol | 150 | ~150 | 130-150 |
| Water | 170 | ~170 | ~150 |
Note: The Stokes shift for Laurdan is very similar to this compound as they share the same fluorophore.[1] Data for Nile Red is compiled from various sources and can show some variability.
Table 2: Fluorescence Quantum Yield (Φ) of Solvatochromic Dyes in Different Solvents
| Solvent | This compound | Laurdan | Nile Red |
| n-Hexane | 0.02 | 0.03 | ~0.7 |
| Toluene | 0.55 | 0.47 | ~0.8 |
| Dichloromethane | 0.78 | - | ~0.7 |
| Acetonitrile | 0.65 | - | ~0.6 |
| Ethanol | 0.53 | - | ~0.4 |
| Methanol | 0.45 | - | ~0.3 |
| Water | ~0.1 | - | Very Low |
Note: this compound's quantum yield is notably low in nonpolar solvents but increases significantly in more polar environments.[5] Laurdan's quantum yield in apolar toluene is 0.47.[6] Nile Red generally exhibits high quantum yields in nonpolar to moderately polar solvents.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are provided below.
Measurement of Stokes Shift and Quantum Yield
Objective: To determine the Stokes shift and fluorescence quantum yield of a solvatochromic dye in various solvents.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvatochromic dye (e.g., this compound)
-
A series of solvents with varying polarity (e.g., n-hexane, toluene, dichloromethane, acetonitrile, ethanol, methanol)
-
Reference standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the solvatochromic dye in a suitable solvent (e.g., ethanol).
-
Prepare a series of dilute solutions of the dye in each of the selected solvents. The absorbance of these solutions at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
Prepare a solution of the reference standard with an absorbance at the excitation wavelength similar to the sample solutions.
-
-
Absorption Spectra Measurement:
-
Record the UV-Vis absorption spectrum of each dye solution to determine the wavelength of maximum absorption (λ_abs).
-
-
Fluorescence Emission Spectra Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the λ_abs of the dye in each solvent.
-
Record the fluorescence emission spectrum and determine the wavelength of maximum emission (λ_em).
-
Calculate the Stokes shift as: Stokes Shift = λ_em - λ_abs.
-
-
Quantum Yield Calculation:
-
Measure the integrated fluorescence intensity of both the sample and the reference standard solutions under the same experimental conditions (excitation wavelength, slit widths).
-
Measure the absorbance of the sample and reference solutions at the excitation wavelength.
-
Calculate the quantum yield (Φ_sample) using the following equation:
Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
where:
-
Φ_ref is the quantum yield of the reference standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Visualizing the Solvatochromic Landscape
To better understand the relationships and trade-offs between different solvatochromic dyes, the following diagrams created using Graphviz (DOT language) illustrate key concepts.
Caption: A comparison of the key advantages and disadvantages of this compound, Nile Red, and Laurdan.
Caption: A simplified workflow for the experimental determination of Stokes shift and quantum yield.
Conclusion
This compound remains a valuable and widely used solvatochromic dye due to its exceptional sensitivity to the polarity of its microenvironment. While newer dyes have been developed to overcome some of its limitations, particularly its UV excitation and moderate photostability, this compound's robust performance and the extensive body of literature supporting its use make it a reliable choice for many applications in cell biology and drug discovery.[7][8][9] By carefully considering the experimental requirements and the specific properties of different solvatochromic probes, researchers can select the most appropriate tool to illuminate the intricate workings of the cellular world.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent-Dependent Excited-State Evolution of this compound Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Tools shaping drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
Laurdan vs. Prodan: A Comparative Guide for Membrane Studies
For researchers, scientists, and drug development professionals, the choice of fluorescent probes is critical for accurately characterizing lipid bilayer properties. This guide provides an objective comparison of Laurdan (B1674558) and its structural analog, Prodan, for membrane studies, supported by experimental data and detailed protocols.
Laurdan and this compound are powerful tools for investigating membrane fluidity, polarity, and the organization of lipid domains, often referred to as lipid rafts. Both molecules exhibit environment-sensitive fluorescence, meaning their emission spectra shift in response to the polarity of their surroundings. This property is exploited to report on the degree of water penetration into the lipid bilayer, which in turn correlates with the membrane's physical state (e.g., gel vs. liquid-crystalline phase).
The primary structural difference between the two probes lies in their hydrophobic tails: Laurdan possesses a 12-carbon lauroyl chain, while this compound has a much shorter 3-carbon propionyl chain. This seemingly small variation leads to significant differences in their localization within the membrane and their sensitivity to different membrane phenomena.
At a Glance: Key Differences Between Laurdan and this compound
| Feature | Laurdan | This compound |
| Structure | Naphthalene (B1677914) moiety with a 12-carbon lauroyl fatty acid tail. | Naphthalene moiety with a 3-carbon propionyl acyl chain. |
| Membrane Localization | Deeper within the bilayer, with the naphthalene group at the level of the glycerol (B35011) backbone.[1] | More superficial, closer to the aqueous interface and phospholipid headgroups.[2][3] |
| Sensitivity | Reports on water penetration and polarity in the glycerol backbone region of the bilayer.[1] | Sensitive to polarity variations and water dynamics occurring closer to the bilayer surface.[2][4] |
| Phase Preference | Widely used to study both gel and liquid-crystalline phases. | Preferentially partitions into the more disordered liquid-crystalline phase over the gel phase.[2][4] |
| Key Application | Characterizing lipid order, fluidity, and imaging lipid rafts, particularly with two-photon microscopy.[5] | Studying membrane surface properties and detecting the pre-transition of phospholipid headgroups.[3] |
| Potential Artifacts | Prone to photobleaching in conventional fluorescence microscopy, often necessitating two-photon techniques.[5] | Can perturb the local membrane structure due to its presence; its partitioning into the aqueous phase can complicate data analysis.[2] |
Quantitative Data Comparison
The following tables summarize the key photophysical properties of Laurdan and this compound. These values are crucial for designing experiments and interpreting fluorescence data.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Laurdan | This compound |
| Chemical Formula | C₂₄H₃₅NO | C₁₅H₁₇NO |
| Molar Mass | 353.55 g/mol | 227.30 g/mol |
| Excitation Max (λex) | ~340-360 nm[5][6] | ~361 nm (in Methanol)[7] |
| Emission Max (λem) in Gel Phase | ~440 nm[6] | ~440 nm[3] |
| Emission Max (λem) in Liquid Phase | ~490 nm[6] | ~490-515 nm[3] |
| Quantum Yield (Φ) | 0.61 (in membranes)[8] | 0.95 (in Ethanol), 0.03 (in Cyclohexane) |
| Solubility | Soluble in DMF, acetonitrile, methanol. | Soluble in DMF, DMSO, Ethanol. |
Table 2: Generalized Polarization (GP) Values in Model Membranes
Generalized Polarization (GP) is a ratiometric measurement used to quantify the spectral shift of Laurdan and this compound, providing a numerical value for membrane order. Higher GP values indicate a more ordered, less hydrated membrane environment (gel phase), while lower GP values signify a more fluid, hydrated environment (liquid-crystalline phase).
| Membrane Phase | Typical Laurdan GP Value | Typical this compound GP Value |
| Solid Ordered (Gel) Phase | +0.6 to +0.7[1][9] | Sensitive to pre-transition; values can be complex due to water partitioning.[3] |
| Liquid Disordered (Ld) Phase | -0.14 to +0.14[1][9] | Lower GP values, but analysis requires accounting for aqueous fluorescence.[2] |
Note: this compound's partitioning into the aqueous phase can influence GP calculations. A three-wavelength GP method has been developed to correct for this.[2][4]
Experimental Protocols
Accurate and reproducible results depend on meticulous experimental execution. Below are detailed protocols for labeling membranes with Laurdan and this compound and for calculating the Generalized Polarization.
Protocol 1: Labeling Live Cells with Laurdan/Prodan
-
Stock Solution Preparation:
-
Prepare a 1-2 mM stock solution of Laurdan or this compound in Dimethylformamide (DMF) or Ethanol.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Preparation:
-
Culture cells to the desired confluency on coverslips or in imaging dishes.
-
-
Staining:
-
Washing:
-
Wash the cells 2-4 times with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove unincorporated dye.[10]
-
-
Imaging:
-
Image the cells immediately in fresh PBS or medium.
-
For Laurdan, two-photon microscopy is recommended to minimize photobleaching.[5]
-
Set excitation to ~350-360 nm.
-
Simultaneously collect emission in two channels:
-
Channel 1 (Gel Phase): 420-460 nm (centered around 440 nm).
-
Channel 2 (Liquid Phase): 470-510 nm (centered around 490 nm).
-
-
Protocol 2: Generalized Polarization (GP) Calculation and Imaging
The GP value is calculated on a pixel-by-pixel basis from the images acquired in the two emission channels.
-
Background Subtraction:
-
Acquire a background image (from a region with no cells) for both channels and subtract this from the corresponding cell images.
-
-
GP Calculation Formula:
-
GP Image Generation:
-
Use imaging software (e.g., ImageJ, MATLAB) to apply this formula to the entire image, generating a pseudo-colored GP map.
-
Typically, GP values range from -1 to +1. A color lookup table is applied where, for example, high GP values (ordered) are red/orange and low GP values (disordered) are blue/green.[6]
-
Visualizing Experimental Concepts
Diagrams generated using Graphviz can help illustrate the underlying principles and workflows.
Caption: Comparative localization of Laurdan and this compound within the lipid bilayer.
Caption: Workflow for Generalized Polarization (GP) imaging and calculation.
Conclusion: Which Probe to Choose?
Laurdan stands as a robust and widely utilized probe for assessing lipid order and visualizing domains deep within the hydrophobic core of the membrane.[13] Its primary limitation is photostability, which is often overcome by using two-photon microscopy.[5]
This compound, with its more superficial localization, offers a unique window into the dynamics at the membrane-water interface.[2] It is particularly advantageous for detecting changes in the phospholipid headgroup region, such as the pre-transition.[3] However, researchers using this compound must be mindful of its potential to perturb the membrane and its significant partitioning into the aqueous phase, which can complicate quantitative analysis unless appropriate corrections are applied.[2]
Ultimately, the choice between Laurdan and this compound depends on the specific research question. For interrogating the hydrophobic core and lipid raft organization, Laurdan is generally the more established alternative . For studies focused on the membrane surface and headgroup dynamics, This compound provides unique insights , provided its potential drawbacks are carefully considered and addressed in the experimental design and data analysis.
References
- 1. u-cursos.cl [u-cursos.cl]
- 2. This compound as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. This compound as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocols [moorescancercenter.ucsd.edu]
- 9. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Imaging lipid lateral organization in membranes with C-laurdan in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Membrane Polarity: Validating Prodan and its Alternatives
For researchers, scientists, and drug development professionals, understanding the subtle changes in cell membrane polarity is crucial. These changes can signify shifts in membrane fluidity, lipid organization, and protein function, all of which are pivotal in cellular signaling, disease progression, and drug-membrane interactions. Fluorescent probes are indispensable tools for elucidating these dynamics. This guide provides a comprehensive comparison of Prodan, a widely used polarity-sensitive probe, with its key alternatives, Laurdan and di-4-ANEPPDHQ, supported by experimental data and detailed protocols.
Introduction to Membrane Polarity and its Measurement
The cell membrane is not a homogenous entity but a dynamic mosaic of lipids and proteins. The arrangement and packing of these molecules create microenvironments with varying degrees of polarity, largely influenced by the extent of water penetration into the lipid bilayer. In more ordered membrane phases, such as the liquid-ordered (Lo) phase, lipid tails are tightly packed, restricting water access and creating a non-polar environment. Conversely, in the liquid-disordered (Ld) phase, lipids are more loosely packed, allowing for greater water penetration and a more polar environment.
Fluorescent probes like this compound, Laurdan, and di-4-ANEPPDHQ are designed to report on these changes in local polarity. Their fluorescence emission spectra are sensitive to the polarity of their immediate surroundings. In a non-polar environment, their emission is typically blue-shifted (shorter wavelength), while in a polar environment, it is red-shifted (longer wavelength). This spectral shift can be quantified using the concept of Generalized Polarization (GP), which provides a ratiometric measure of membrane polarity, independent of probe concentration.
Comparative Analysis of Fluorescent Probes
This section provides a detailed comparison of the photophysical properties, membrane partitioning, and performance of this compound, Laurdan, and di-4-ANEPPDHQ.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each probe. It is important to note that direct comparisons of quantum yields and lifetimes can be challenging as these values are highly dependent on the specific lipid composition and experimental conditions. The data presented here are compiled from various sources to provide a representative comparison.
| Property | This compound | Laurdan | di-4-ANEPPDHQ |
| Excitation Max (nm) | ~360[1] | ~340-385[2][3] | ~470-488[2][3][4] |
| Emission Max (nm) - Lo Phase | Not clearly defined, partitions preferentially to Ld[5] | ~440[2][6] | ~560[2][6] |
| Emission Max (nm) - Ld Phase | ~520 (in water)[7] | ~490[2][6] | ~610-650[2][6] |
| Fluorescence Lifetime (ns) - Lo Phase | - | ~6.9[8] | ~3.55[9][10] |
| Fluorescence Lifetime (ns) - Ld Phase | - | ~4.3[8] | ~1.85[9][10] |
| Quantum Yield | Moderate | High | High[4] |
| Photostability | Moderate | Low (prone to photobleaching)[11] | High[12] |
Probe Characteristics and Performance
This compound (6-propionyl-2-dimethylaminonaphthalene)
This compound is a useful probe for sensing the polarity of the membrane surface.[5] Due to its shorter acyl chain, it does not penetrate as deeply into the hydrophobic core of the membrane as Laurdan.[5] An important characteristic of this compound is its preferential partitioning into the more fluid, liquid-disordered phase of the membrane.[5] This property can be advantageous when specifically studying these domains. However, its fluorescence in aqueous solution can interfere with measurements, necessitating careful experimental design and data analysis, such as the use of a three-wavelength generalized polarization method to separate the contributions from the probe in the lipid and water phases.[5]
-
Advantages:
-
Disadvantages:
-
Fluorescence from the aqueous phase can be a confounding factor.[5]
-
Less suitable for studying the hydrophobic core of the membrane.
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)
Laurdan is one of the most widely used fluorescent probes for studying membrane polarity and lipid rafts. Its longer lauroyl tail anchors it more deeply within the hydrophobic core of the lipid bilayer, at the level of the glycerol (B35011) backbone.[11] This positioning makes it highly sensitive to water penetration at this interface, providing a good measure of lipid packing. Laurdan partitions almost equally between the liquid-ordered and liquid-disordered phases, allowing for the visualization and quantification of both domains.[11] A significant drawback of Laurdan is its susceptibility to photobleaching, which often necessitates the use of two-photon microscopy for imaging studies to minimize photodamage and improve signal-to-noise.[11][13]
-
Advantages:
-
Excellent sensitivity to lipid packing in the hydrophobic core.
-
Partitions into both Lo and Ld phases.
-
Extensive literature and well-established protocols available.
-
-
Disadvantages:
di-4-ANEPPDHQ
di-4-ANEPPDHQ is a more recent addition to the toolkit of membrane polarity probes and offers several advantages over this compound and Laurdan. It exhibits a significant spectral shift between ordered and disordered membrane phases and is considerably more photostable than Laurdan, making it well-suited for conventional confocal microscopy.[12] Studies have shown that while Laurdan's fluorescence is more sensitive to temperature changes, di-4-ANEPPDHQ is more sensitive to the cholesterol content of the membrane.[2][12] It is important to note that di-4-ANEPPDHQ and Laurdan may report on different aspects of the membrane environment, as their fluorescence responses to various factors are not identical.[2]
-
Advantages:
-
Disadvantages:
-
May report on different membrane properties compared to Laurdan.[2]
-
Less extensive body of literature compared to Laurdan.
-
Experimental Protocols
This section provides a detailed methodology for measuring membrane polarity using fluorescent probes. The protocol is generalized to be applicable to this compound, Laurdan, and di-4-ANEPPDHQ, with probe-specific details highlighted.
I. Preparation of Large Unilamellar Vesicles (LUVs)
LUVs are commonly used as model membrane systems for studying the behavior of fluorescent probes.
-
Lipid Film Preparation:
-
Prepare a lipid mixture of the desired composition (e.g., POPC for a liquid-disordered phase or a mixture of DPPC and cholesterol for a liquid-ordered phase) in a round-bottom flask.
-
Add the fluorescent probe (this compound, Laurdan, or di-4-ANEPPDHQ) to the lipid mixture at a molar ratio of 1:100 to 1:500 (probe:lipid).
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Extrusion:
-
Hydrate the lipid film with a buffer of choice (e.g., HEPES-buffered saline) by vortexing for 30 minutes at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
To form LUVs with a uniform size, subject the MLV suspension to several freeze-thaw cycles.
-
Extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 11-21 times to ensure a homogenous population of LUVs.
-
II. Staining of Live Cells
-
Cell Culture:
-
Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture them to the desired confluency.
-
-
Probe Staining:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO or ethanol).
-
Dilute the stock solution in cell culture medium to the final working concentration (typically 1-10 µM).
-
Remove the old medium from the cells and add the probe-containing medium.
-
Incubate the cells for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically for each cell type and probe.
-
Wash the cells twice with fresh, pre-warmed medium to remove excess probe before imaging.
-
III. Data Acquisition using Fluorescence Microscopy
-
Microscope Setup:
-
Use a fluorescence microscope equipped with the appropriate excitation source and emission filters for the chosen probe (see table above). For Laurdan, a two-photon microscope is recommended to minimize photobleaching.[11][13]
-
Set the temperature of the sample stage to the desired experimental temperature.
-
-
Image Acquisition:
-
Acquire two simultaneous images at two different emission wavelengths: one in the blue-shifted region (characteristic of the Lo phase) and one in the red-shifted region (characteristic of the Ld phase).
-
For Laurdan, these channels are typically centered around 440 nm and 490 nm.[2]
-
For di-4-ANEPPDHQ, the channels are typically around 560 nm and 650 nm.[2]
-
For this compound, a three-wavelength approach might be necessary to correct for the aqueous signal.[5]
-
IV. Data Analysis: Calculation of Generalized Polarization (GP)
The GP value is calculated for each pixel in the image using the following formula:
GP = (I_blue - G * I_red) / (I_blue + G * I_red)
Where:
-
I_blue is the intensity in the blue-shifted emission channel.
-
I_red is the intensity in the red-shifted emission channel.
-
G is a calibration factor (the G-factor) that corrects for the different sensitivity of the detection system at the two emission wavelengths. The G-factor is determined by measuring the fluorescence of a standard solution (e.g., the probe in a non-polar solvent like DMSO) where the GP is known to be a certain value.
The resulting GP image provides a map of membrane polarity, with higher GP values indicating a more ordered, non-polar environment and lower GP values indicating a more disordered, polar environment.
Visualizations
To further clarify the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for measuring membrane polarity.
Caption: Principle of membrane polarity sensing by fluorescent probes.
References
- 1. researchgate.net [researchgate.net]
- 2. Laurdan and Di-4-ANEPPDHQ probe different properties of the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using Time-Resolved Fluorescence Anisotropy of di-4-ANEPPDHQ and F2N12S to Analyze Lipid Packing Dynamics in Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. znaturforsch.com [znaturforsch.com]
- 8. home.physics.wisc.edu [home.physics.wisc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence Lifetime Imaging Provides Enhanced Contrast when Imaging the Phase-Sensitive Dye di-4-ANEPPDHQ in Model Membranes and Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Laurdan Discerns Lipid Membrane Hydration and Cholesterol Content - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence generalized polarization of cell membranes: a two-photon scanning microscopy approach - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating Prodan Data with Other Biophysical Techniques
For researchers, scientists, and drug development professionals, the robust characterization of protein stability and protein-ligand interactions is paramount. The fluorescent probe Prodan (6-propionyl-2-(dimethylamino)naphthalene) offers a versatile, fluorescence-based method to investigate these properties by leveraging its sensitivity to the polarity of the surrounding environment. However, to ensure the accuracy and reliability of this compound-based data, cross-validation with established, orthogonal biophysical techniques is crucial. This guide provides a comprehensive comparison of this compound fluorescence data with results obtained from Differential Scanning Calorimetry (DSC), Circular Dichroism (CD), and Isothermal Titration Calorimetry (ITC), supported by experimental data and detailed protocols.
Principles of this compound Fluorescence in Protein Analysis
This compound is a solvatochromic fluorescent dye, meaning its emission spectrum is highly dependent on the polarity of its solvent environment. In an aqueous solution, this compound exhibits a fluorescence emission maximum at approximately 520 nm. When it binds to hydrophobic pockets on the surface of a protein, the less polar environment causes a blue shift in its emission spectrum to around 430-450 nm. This spectral shift is the foundation for its use in protein characterization.
-
Protein Stability and Unfolding: During thermal denaturation, a protein unfolds, exposing its hydrophobic core. This compound can then bind to these newly exposed regions, leading to an increase in fluorescence intensity at shorter wavelengths and a decrease at longer wavelengths. The midpoint of this transition, the melting temperature (Tm), is a key indicator of the protein's thermal stability. This principle is utilized in a technique often referred to as a thermal shift assay or differential scanning fluorimetry (DSF).
-
Ligand Binding: The binding of a ligand to a protein can induce conformational changes that may alter the number or accessibility of hydrophobic pockets on the protein surface. This can lead to a change in this compound's fluorescence signal, either an increase or a decrease, depending on whether the binding event exposes or sequesters hydrophobic regions. By titrating a ligand and monitoring the change in this compound's fluorescence, the dissociation constant (Kd), a measure of binding affinity, can be determined.
Cross-Validation of Protein Thermal Stability: this compound Fluorescence vs. DSC and CD
A direct comparison of a fluorescent dye-based thermal shift assay with Differential Scanning Calorimetry (DSC) highlights the strengths and potential limitations of the fluorescence method. DSC is considered a "gold-standard" for measuring protein thermal stability as it directly measures the heat capacity changes associated with protein unfolding.
Quantitative Comparison of Melting Temperatures (Tm)
A study comparing a SYPRO Orange-based fluorescent thermal shift assay (conceptually similar to a this compound-based assay) with DSC for various proteins of different sizes revealed that while the fluorescent method is a convenient, high-throughput technique, its accuracy can be influenced by protein concentration and size[1].
| Protein | Molecular Weight (kDa) | Method | Tm (°C) |
| Lysozyme | 14.3 | DSF (2 µM) | 72.5 |
| DSC | 75.0 | ||
| Carbonic Anhydrase | 29 | DSF (2 µM) | 60.0 |
| DSC | 62.5 | ||
| Bovine Serum Albumin | 66.5 | DSF (2 µM) | 65.0 |
| DSC | 68.0 | ||
| Monoclonal Antibody | 150 | DSF (2 µM) | 70.0 |
| DSC | 75.0 |
Data adapted from a comparative study of a fluorescent dye-based assay and DSC. The DSF data shows a general trend of slightly lower Tm values compared to DSC, with larger discrepancies observed for the larger, multi-domain monoclonal antibody.[1]
Circular Dichroism (CD) spectroscopy provides another orthogonal method to monitor protein unfolding by tracking changes in the protein's secondary structure as a function of temperature. While direct quantitative comparisons in the literature between this compound fluorescence and CD for Tm determination are less common in a tabular format, both techniques are widely used to generate sigmoidal unfolding curves from which a Tm can be derived. Discrepancies can arise from the fact that this compound monitors the exposure of hydrophobic tertiary structure, while far-UV CD tracks the loss of secondary structure; these events are often coupled but may not be perfectly synchronous.
Cross-Validation of Ligand Binding Affinity: this compound Fluorescence vs. ITC
Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the thermodynamics of binding interactions, providing a direct measurement of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of binding in a single experiment. This compound fluorescence can also be used to determine the Kd by monitoring the change in fluorescence upon titration with a ligand.
-
Indirect vs. Direct Measurement: this compound fluorescence is an indirect method that relies on a conformational change upon ligand binding to produce a signal. If a ligand binds without inducing a significant change in the protein's surface hydrophobicity, the this compound assay may not be sensitive to the binding event. ITC, on the other hand, directly measures the heat of binding, making it a more universally applicable method.
-
Probe Interference: The binding of this compound itself to the protein could potentially interfere with ligand binding, leading to an inaccurate determination of the Kd.
-
Assay Conditions: Differences in protein and ligand concentrations, buffer composition, and temperature between the two assays can lead to variations in the measured Kd.
A discussion on a research forum highlighted a case where a 1000-fold difference was observed between a fluorescence polarization (FP) assay and ITC for the same protein-ligand pair, underscoring the importance of careful experimental design and data interpretation when comparing these techniques.
Experimental Protocols
This compound-Based Thermal Shift Assay for Protein Stability
-
Reagent Preparation:
-
Prepare a stock solution of the protein of interest in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). The final protein concentration in the assay is typically in the low micromolar range (e.g., 2-10 µM).
-
Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO or ethanol (B145695) (e.g., 10 mM).
-
-
Assay Setup:
-
In a 96-well PCR plate, prepare replicate reactions containing the protein at the desired final concentration.
-
Add this compound to each well to a final concentration of 10-50 µM. Include a no-protein control to measure the background fluorescence of this compound.
-
Seal the plate with an optically clear seal.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to acquire fluorescence data over a temperature range (e.g., 25 °C to 95 °C) with a ramp rate of 1 °C/minute.
-
Set the excitation wavelength to ~360 nm and collect emission data at two wavelengths, one corresponding to the bound state (~440 nm) and one to the unbound state (~520 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity at 440 nm (or the ratio of 440 nm/520 nm) as a function of temperature.
-
Fit the resulting sigmoidal curve to a Boltzmann equation to determine the melting temperature (Tm), which is the midpoint of the transition.
-
This compound-Based Assay for Ligand Binding Affinity (Kd)
-
Reagent Preparation:
-
Prepare stock solutions of the protein and this compound as described for the thermal shift assay.
-
Prepare a concentrated stock solution of the ligand in a compatible buffer.
-
-
Assay Setup:
-
In a 96-well plate or a cuvette, prepare a solution containing the protein (e.g., 1 µM) and this compound (e.g., 10 µM).
-
Allow the protein and this compound to equilibrate for 15-30 minutes at a constant temperature.
-
-
Data Acquisition:
-
Measure the baseline fluorescence spectrum of the protein-Prodan mixture using a fluorometer (excitation at ~360 nm, emission scan from 400 nm to 600 nm).
-
Perform a serial titration by adding increasing concentrations of the ligand to the protein-Prodan solution. After each addition, allow the system to equilibrate for a few minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Determine the change in fluorescence intensity at the emission maximum of bound this compound (~440 nm) as a function of the ligand concentration.
-
Plot the change in fluorescence (ΔF) against the ligand concentration.
-
Fit the data to a one-site binding model to determine the dissociation constant (Kd).
-
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation:
-
Prepare the protein solution at a concentration of 0.5-2 mg/mL in the desired buffer.
-
Prepare a matching buffer solution for the reference cell. Degas both solutions before loading.
-
-
Instrument Setup:
-
Load the protein solution into the sample cell and the matching buffer into the reference cell of the DSC instrument.
-
-
Data Acquisition:
-
Set the instrument to scan over a desired temperature range (e.g., 20 °C to 100 °C) at a constant scan rate (e.g., 60 °C/hour).
-
Record the differential heat capacity (Cp) as a function of temperature.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the protein scan to obtain the excess heat capacity.
-
The peak of the resulting thermogram corresponds to the melting temperature (Tm).
-
Circular Dichroism (CD) Spectroscopy for Thermal Denaturation
-
Sample Preparation:
-
Prepare the protein solution at a concentration of 0.1-0.5 mg/mL in a suitable buffer (avoiding high concentrations of chloride ions which absorb in the far-UV).
-
-
Instrument Setup:
-
Place the protein solution in a quartz cuvette with a defined path length (e.g., 1 mm).
-
Set the CD spectropolarimeter to monitor the ellipticity at a wavelength sensitive to secondary structure changes (e.g., 222 nm for α-helical proteins).
-
-
Data Acquisition:
-
Increase the temperature of the sample in a controlled manner (e.g., 1 °C/minute) and record the CD signal at the chosen wavelength.
-
-
Data Analysis:
-
Plot the CD signal as a function of temperature.
-
Fit the resulting sigmoidal curve to determine the melting temperature (Tm).
-
Isothermal Titration Calorimetry (ITC) Protocol
-
Sample Preparation:
-
Prepare the protein solution (typically 10-50 µM) and the ligand solution (typically 10-20 times the protein concentration) in the same, precisely matched buffer. Degas both solutions.
-
-
Instrument Setup:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
-
Data Acquisition:
-
Set the desired temperature for the experiment.
-
Perform a series of small injections (e.g., 2-10 µL) of the ligand into the protein solution, allowing the system to reach equilibrium after each injection. The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat flow for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change per injection against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Visualizing the Workflow
References
A Comparative Guide to Prodan Derivatives with Enhanced Photophysical Properties for Advanced Research Applications
For researchers, scientists, and professionals in drug development seeking advanced fluorescent probes, this guide offers a detailed comparison of Prodan and two of its promising derivatives: a fluorene-based analogue (FR0) and an anthracene-based analogue (Anthradan). This document provides a comprehensive overview of their photophysical properties, supported by experimental data, to facilitate the selection of the most suitable probe for specific research needs.
This compound (6-propionyl-2-(dimethylamino)naphthalene) is a widely utilized fluorescent dye valued for its sensitivity to the polarity of its environment.[1] However, the demands of modern research, particularly in cellular imaging and drug delivery, necessitate probes with improved characteristics such as brighter fluorescence, enhanced photostability, and absorption at longer wavelengths to minimize cellular autofluorescence and light scattering. This guide focuses on fluorene (B118485) and anthracene (B1667546) analogues of this compound, which have been specifically engineered to address these limitations.
Comparative Photophysical Data
The following table summarizes the key photophysical properties of this compound, its fluorene analogue (FR0), and its anthracene analogue (Anthradan) in toluene, a nonpolar aprotic solvent. Toluene has been chosen as a representative solvent to provide a standardized baseline for comparison of the intrinsic properties of these fluorophores.
| Property | This compound | Fluorene Analogue (FR0) | Anthradan |
| Maximum Absorption Wavelength (λ_abs) | 347 nm[2] | ~400 nm[3] | 441 nm[4][5] |
| Maximum Emission Wavelength (λ_em) | 416 nm[2] | ~530 nm (in DMF) | 494 nm[4][5] |
| Stokes Shift | 69 nm | ~130 nm (in DMF) | 53 nm |
| Molar Extinction Coefficient (ε) | ~20,000 M⁻¹cm⁻¹ | 43,000 M⁻¹cm⁻¹[3] | Not explicitly found |
| Fluorescence Quantum Yield (Φ_F) | Not explicitly found in Toluene | High[3] | 0.70[4][5] |
| Fluorescence Lifetime (τ_F) | Not explicitly found in Toluene | Not explicitly found in Toluene | Not explicitly found in Toluene |
| Two-Photon Absorption Cross-Section (σ_2PA) | ~75 GM[6] | ~400 GM[3] | Not explicitly found |
Key Observations:
-
Red-Shifted Spectra: Both the fluorene and anthracene analogues exhibit significant red-shifts in their absorption and emission spectra compared to this compound.[3][4][5] This is a crucial advantage for biological imaging as it allows for excitation at longer wavelengths, reducing photodamage and background fluorescence from endogenous cellular components.
-
Increased Brightness: The fluorene analogue shows a more than two-fold increase in molar extinction coefficient, indicating a higher probability of light absorption and consequently, brighter fluorescence.[3] Anthradan also displays a high quantum yield, signifying efficient conversion of absorbed light into emitted fluorescence.[4][5]
-
Enhanced Two-Photon Absorption: The fluorene analogue possesses a dramatically larger two-photon absorption cross-section (~400 GM) compared to this compound (~75 GM).[3][6] This makes it an exceptional candidate for two-photon microscopy, which enables deeper tissue imaging with reduced scattering and localized excitation.
Structural Modifications and Their Impact
The enhanced photophysical properties of the this compound derivatives stem from strategic modifications to the core aromatic structure. The following diagram illustrates the structural evolution from this compound to its fluorene and anthracene analogues.
Figure 1. Structural relationship between this compound and its derivatives with improved photophysical properties.
Replacing the naphthalene (B1677914) core of this compound with the more extended π-systems of fluorene and anthracene leads to a smaller energy gap between the ground and excited states, resulting in the observed red-shift in their spectra. The increased conjugation also enhances the transition dipole moment, contributing to higher molar absorptivity and two-photon absorption cross-sections.
Experimental Protocols
This section provides an overview of the general synthetic and photophysical characterization methods for this compound and its derivatives, based on information from the cited literature.
Synthesis
Synthesis of this compound: this compound can be synthesized through a Friedel-Crafts acylation of N,N-dimethyl-2-naphthylamine with propionyl chloride in the presence of a Lewis acid catalyst.
Synthesis of Fluorene Analogue (FR0 - 2-propionyl-7-(diethylamino)-9,9-dimethylfluorene): The synthesis of the fluorene analogue involves a multi-step process starting from 2-bromofluorene. The key steps include the dimethylation at the C9 position, nitration, reduction of the nitro group to an amine, and subsequent functionalization to introduce the propionyl and diethylamino groups.[7]
Synthesis of Anthradan (2-propionyl-6-dihexylaminoanthracene): The synthesis of Anthradan begins with 2,6-diaminoanthraquinone.[8][9] The synthetic route involves a series of reactions including bromination, nucleophilic substitution with dihexylamine, reduction of the anthraquinone (B42736) core to anthracene, and finally, conversion of a cyano group to the propionyl group via a Grignard reaction.[8]
Photophysical Measurements
UV-Vis Absorption Spectroscopy: Absorption spectra are typically recorded on a dual-beam UV-Vis spectrophotometer. Solutions of the dyes are prepared in a spectroscopic grade solvent (e.g., toluene) in a quartz cuvette with a 1 cm path length. The absorbance is measured over a relevant wavelength range to determine the maximum absorption wavelength (λ_abs) and the molar extinction coefficient (ε), which is calculated using the Beer-Lambert law.
Fluorescence Spectroscopy: Steady-state fluorescence emission spectra are recorded using a spectrofluorometer. The sample, in a quartz cuvette, is excited at its absorption maximum (λ_abs), and the emission is collected, typically at a 90-degree angle to the excitation beam. This measurement provides the maximum emission wavelength (λ_em) and allows for the calculation of the Stokes shift (the difference in wavelength between λ_em and λ_abs).
Fluorescence Quantum Yield (Φ_F) Determination: The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. The absorbance of both the sample and standard solutions at the excitation wavelength is kept low (typically < 0.1) to avoid inner filter effects. The quantum yield is calculated using the following equation:
Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample / n_standard)²
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Fluorescence Lifetime (τ_F) Measurement: Fluorescence lifetimes are measured using Time-Correlated Single Photon Counting (TCSPC). The sample is excited by a pulsed light source (e.g., a picosecond laser), and the time delay between the excitation pulse and the detection of the first emitted photon is recorded. By repeating this process, a histogram of photon arrival times is generated, which can be fitted to an exponential decay function to determine the fluorescence lifetime.
Two-Photon Absorption (2PA) Cross-Section (σ_2PA) Measurement: The 2PA cross-section is often measured using the two-photon excited fluorescence (TPEF) method. This involves comparing the TPEF intensity of the sample to that of a reference standard with a known 2PA cross-section under the same experimental conditions (excitation wavelength and laser power). The 2PA cross-section can be calculated using the following equation:
σ_2PA(sample) = σ_2PA(reference) * (I_sample / I_reference) * (Φ_F(reference) / Φ_F(sample)) * (C_reference / C_sample)
where I is the integrated two-photon excited fluorescence intensity, Φ_F is the fluorescence quantum yield, and C is the concentration of the fluorophore.
Conclusion
The fluorene and anthracene-based derivatives of this compound offer significant advantages in terms of their photophysical properties. Their red-shifted absorption and emission, increased brightness, and enhanced two-photon absorption capabilities make them superior alternatives to the parent this compound molecule for a wide range of applications in modern biological and materials research. The choice between the fluorene and anthracene analogues will depend on the specific requirements of the experiment, such as the desired excitation wavelength and the importance of two-photon excitation. This guide provides the necessary comparative data and procedural outlines to assist researchers in making an informed decision for their advanced fluorescence applications.
References
- 1. This compound (dye) - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Long-Wavelength Analogue of this compound: Synthesis and Properties of Anthradan, a Fluorophore with a 2,6-Donor—Acceptor Anthracene Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. scispace.com [scispace.com]
- 9. Long-wavelength analogue of this compound: synthesis and properties of Anthradan, a fluorophore with a 2,6-donor-acceptor anthracene structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Prodan vs. FRET-Based Sensors: A Comparative Guide for Cellular and Molecular Analysis
For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes, the choice between an environmental sensor like Prodan and a proximity-based sensor like a Förster Resonance Energy Transfer (FRET) system is pivotal. This guide provides an objective comparison to inform the selection of the optimal tool for specific research applications, supported by experimental data and detailed protocols.
At a Glance: this compound vs. FRET-Based Sensors
| Feature | This compound | FRET-Based Sensor |
| Sensing Mechanism | Solvatochromism: Fluorescence emission spectrum is sensitive to the polarity of the local environment. | Förster Resonance Energy Transfer: Non-radiative energy transfer between a donor and an acceptor fluorophore, dependent on the distance (1-10 nm) and orientation between them.[1] |
| Primary Application | Measuring changes in environmental polarity, such as membrane fluidity, hydration, and lipid packing.[2][3] | Detecting and quantifying molecular interactions, such as protein-protein binding, protein conformational changes, and enzymatic activity.[4][5] |
| Molecular Requirement | A single fluorescent dye (this compound or its derivatives). | A pair of fluorophores (donor and acceptor) attached to the molecule(s) of interest. |
| Output Signal | Shift in the emission wavelength or change in fluorescence lifetime. | Change in the ratio of donor to acceptor fluorescence intensity, or a change in the donor's fluorescence lifetime. |
| Quantitative Analysis | Generalized Polarization (GP) for spectral shifts; Fluorescence Lifetime Imaging Microscopy (FLIM) for lifetime changes.[6] | Ratiometric imaging (intensity-based); FLIM-FRET for lifetime measurements.[3][6] |
| Key Advantage | Simplicity (single probe); direct reporter of environmental properties. | High specificity for molecular proximity; can act as a "spectroscopic ruler".[1] |
| Key Limitation | Signal can be influenced by multiple environmental factors; potential for membrane perturbation.[7] | Requires labeling with two fluorophores, which can be complex; susceptible to issues like spectral bleed-through and incorrect fluorophore orientation. |
When to Choose this compound
This compound and its derivatives are the sensors of choice when the primary goal is to investigate the physicochemical properties of a cellular microenvironment, particularly within biological membranes. Its fluorescence is highly sensitive to the polarity and hydration of its surroundings.
Choose this compound for:
-
Assessing Membrane Fluidity and Phase Transitions: this compound's emission spectrum shifts significantly between the gel and liquid-crystalline phases of lipid bilayers, making it an excellent tool for studying membrane fluidity.[2]
-
Investigating Protein-Lipid Interactions: By observing changes in the local environment around a membrane protein, this compound can report on how the protein alters lipid packing and hydration.
-
Screening for Drugs that Modulate Membrane Properties: Compounds that alter membrane characteristics can be identified by their effect on this compound's fluorescence within the cell membrane.
-
Studying Membrane Hydration: The extent of water penetration into the lipid bilayer can be quantified by analyzing the spectral shift of this compound.
When to Choose a FRET-Based Sensor
FRET-based sensors excel in providing specific information about the proximity and interaction of molecules on a nanometer scale. They are engineered to report on specific molecular events.
Choose a FRET-based sensor for:
-
Detecting Protein-Protein Interactions: By labeling two proteins with a FRET donor and acceptor pair, their association can be directly monitored in living cells.[4]
-
Monitoring Protein Conformational Changes: Placing a FRET pair at two different locations within a single protein allows for the detection of conformational shifts that alter the distance between the fluorophores.[8]
-
Developing Biosensors for Specific Analytes: FRET sensors can be designed to change conformation upon binding to a specific ion, metabolite, or signaling molecule, leading to a FRET signal change.
-
High-Throughput Screening for Modulators of Protein Interactions: FRET-based assays are well-suited for screening large compound libraries to find molecules that either disrupt or stabilize protein complexes.[9]
Experimental Data and Performance
Direct quantitative comparison in a single study is rare. However, we can infer performance from typical applications.
| Parameter | This compound | FRET-Based Sensor |
| Sensitivity | Highly sensitive to small changes in environmental polarity. The limit of detection is dependent on the specific application and instrumentation. | Can detect interactions with high sensitivity, often in the picomolar to nanomolar range for binding events.[1] |
| Signal-to-Noise Ratio (SNR) | Generally good, but can be affected by background fluorescence and the quantum yield of this compound in different environments. | Can be lower due to spectral bleed-through and the need to detect changes in two fluorescence channels. Techniques like FLIM-FRET can improve SNR. |
| Spatial Resolution | Diffraction-limited, similar to standard fluorescence microscopy. | Can provide information on molecular proximity below the diffraction limit of the microscope (1-10 nm range).[1] |
| Temporal Resolution | Can be used for real-time imaging of dynamic changes in membrane properties. | Capable of monitoring rapid molecular events in real-time. |
Signaling Pathways and Experimental Workflows
This compound: Monitoring Membrane Environment Changes
This compound's utility lies in its ability to report on the local environment. For instance, in a signaling pathway that involves changes in membrane lipid composition, this compound can be used to monitor these changes.
Caption: this compound reports on membrane polarity changes induced by signaling events.
FRET-Based Sensor: Detecting Protein Kinase Activity
A common application for FRET-based sensors is to monitor the activity of an enzyme, such as a protein kinase. The sensor is a fusion protein containing a donor fluorophore, an acceptor fluorophore, a kinase substrate peptide, and a phosphopeptide-binding domain.
Caption: A FRET-based kinase sensor reports on activity through a conformational change.
Experimental Protocols
Using this compound to Measure Membrane Polarity
This protocol describes the use of this compound to measure changes in cell membrane polarity using fluorescence microscopy.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cells of interest cultured on glass-bottom dishes
-
Balanced salt solution (e.g., HBSS) or cell culture medium without phenol (B47542) red
-
Fluorescence microscope with DAPI filter set (or similar, excitation ~360 nm, emission collected at two wavelengths, e.g., 440 nm and 510 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes.
-
This compound Labeling:
-
Prepare a working solution of this compound by diluting the stock solution in the imaging buffer to a final concentration of 5-10 µM.
-
Wash the cells once with the imaging buffer.
-
Incubate the cells with the this compound working solution for 15-30 minutes at 37°C.
-
-
Washing: Wash the cells twice with the imaging buffer to remove excess this compound.
-
Imaging:
-
Acquire fluorescence images using the DAPI filter set.
-
Collect two images simultaneously or sequentially at two different emission wavelengths, one in the blue region (e.g., 420-460 nm) and one in the green region (e.g., 500-540 nm).
-
-
Data Analysis:
-
Calculate the Generalized Polarization (GP) value for each pixel using the formula: GP = (I_blue - I_green) / (I_blue + I_green) where I_blue and I_green are the fluorescence intensities in the blue and green channels, respectively.
-
Generate a GP map of the cells. Higher GP values indicate a more ordered, less polar environment, while lower GP values indicate a more fluid, polar environment.
-
Using a FRET-Based Sensor for Protein-Protein Interactions
This protocol outlines a general procedure for measuring protein-protein interactions in live cells using a genetically encoded FRET-based sensor.
Materials:
-
Plasmids encoding the two proteins of interest fused to a FRET donor (e.g., CFP) and acceptor (e.g., YFP) fluorophore.
-
Mammalian cell line suitable for transfection.
-
Transfection reagent.
-
Fluorescence microscope with filter sets for the donor and acceptor fluorophores, and a FRET filter set (e.g., excitation of the donor, emission of the acceptor).
Procedure:
-
Transfection: Co-transfect the cells with the donor- and acceptor-labeled protein plasmids using a suitable transfection reagent. Incubate for 24-48 hours to allow for protein expression.
-
Cell Preparation for Imaging: Replace the culture medium with an imaging buffer without phenol red.
-
Image Acquisition:
-
Acquire an image of the donor fluorescence by exciting with the donor excitation wavelength and collecting with the donor emission filter (Donor channel).
-
Acquire an image of the acceptor fluorescence by exciting with the acceptor excitation wavelength and collecting with the acceptor emission filter (Acceptor channel).
-
Acquire a FRET image by exciting with the donor excitation wavelength and collecting with the acceptor emission filter (FRET channel).
-
-
Data Analysis (Ratiometric):
-
Perform background subtraction on all images.
-
Correct for spectral bleed-through of the donor emission into the FRET channel and the direct excitation of the acceptor by the donor excitation light.
-
Calculate a corrected FRET (cFRET) or FRET efficiency (E) map on a pixel-by-pixel basis. A common method is the three-cube FRET calculation.
-
Analyze the FRET ratio or efficiency in different cellular compartments or in response to a stimulus. An increase in the FRET signal indicates that the two proteins are in close proximity.
-
Conclusion
The decision to use this compound or a FRET-based sensor should be driven by the specific biological question at hand. This compound is a powerful and relatively simple tool for probing the physical state of cellular environments, especially membranes. In contrast, FRET-based sensors offer a highly specific and versatile platform for investigating the intricate dance of molecular interactions within the cell. By understanding the fundamental principles, advantages, and limitations of each, researchers can make an informed choice to effectively illuminate the cellular processes they aim to study.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorescence-lifetime imaging microscopy - Wikipedia [en.wikipedia.org]
- 3. ibidi.com [ibidi.com]
- 4. Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions [mdpi.com]
- 5. Review of FRET biosensing and its application in biomolecular detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laurdan Fluorescence Lifetime Discriminates Cholesterol Content from Changes in Fluidity in Living Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Visualizing the Conformational Dynamics of Membrane Receptors Using Single-Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FRET and BRET-Based Biosensors in Live Cell Compound Screens - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Cellular Envelope: A Comparative Guide to Prodan Fluorescence for Measuring Membrane Order
For researchers, scientists, and drug development professionals, understanding the biophysical properties of cell membranes is paramount. Membrane order, or fluidity, plays a critical role in cellular processes ranging from signal transduction to drug-membrane interactions. This guide provides a comprehensive comparison of Prodan, a fluorescent probe, with alternative methods for determining membrane order, supported by experimental data and detailed protocols.
The fluorescent probe this compound (6-propionyl-2-dimethylaminonaphthalene) has emerged as a valuable tool for investigating the organization of lipid bilayers. Its spectral properties are highly sensitive to the polarity of its immediate environment, making it an effective sensor of the hydration and packing of membrane lipids. This sensitivity allows for the quantification of membrane order, a key parameter in understanding membrane function.
The Principle of Polarity-Sensitive Probes
This compound's utility stems from its large excited-state dipole moment. When this compound is in a non-polar environment, such as the tightly packed acyl chains of an ordered membrane, its fluorescence emission is blue-shifted. Conversely, in a more polar environment, like the loosely packed and hydrated interface of a disordered membrane, water molecules can reorient around the excited-state dipole. This process, known as solvent relaxation, lowers the energy of the excited state and results in a red-shifted fluorescence emission.[1]
This spectral shift is the foundation for correlating this compound's fluorescence with membrane order. A widely used metric to quantify this shift is the Generalized Polarization (GP) value.[2]
Experimental Workflow: From Labeling to Analysis
The process of using this compound to measure membrane order involves several key steps, from preparing the probe and labeling the membranes to acquiring fluorescence data and calculating the GP value.
Experimental Protocol for GP Measurement
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a high-purity organic solvent such as ethanol or DMSO at a concentration of 1-5 mM. Store in the dark at -20°C.
-
Labeling of Membranes:
-
For lipid vesicles, add the this compound stock solution to the vesicle suspension while vortexing to achieve a final probe-to-lipid molar ratio of approximately 1:200 to 1:500.
-
For cells, incubate the cell suspension with a final this compound concentration of 1-10 µM for 15-30 minutes at the desired temperature.
-
-
Fluorescence Measurement:
-
Calculation of Generalized Polarization (GP):
-
GP is calculated using the following formula: GP = (I_B - I_R) / (I_B + I_R) where I_B is the fluorescence intensity at a "blue" wavelength (e.g., 440 nm, characteristic of an ordered environment) and I_R is the intensity at a "red" wavelength (e.g., 490 nm, characteristic of a disordered environment).[2]
-
GP values range from +1 (highly ordered) to -1 (highly disordered).[4]
-
This compound in Comparison: Performance and Alternatives
While this compound is a powerful tool, it is essential to consider its performance in the context of other available methods for assessing membrane order.
This compound vs. Laurdan
Laurdan, a close analog of this compound with a longer lauroyl acyl chain, is arguably the most widely used probe for membrane order studies.[4][5]
| Feature | This compound | Laurdan |
| Structure | 6-propionyl-2-dimethylaminonaphthalene | 6-lauroyl-2-dimethylaminonaphthalene |
| Membrane Location | Closer to the bilayer surface[6] | Deeper within the membrane interface |
| Sensitivity | More sensitive to the polar head pretransition[6] | Less sensitive to surface phenomena |
| Aqueous Solubility | Higher, can lead to background fluorescence[1] | Lower, partitions more readily into the membrane |
| Typical GP Range | Similar to Laurdan, but absolute values may differ | -0.3 to +0.6 in model membranes[7] |
The choice between this compound and Laurdan often depends on the specific region of the membrane under investigation. This compound's shallower location makes it more suitable for studying phenomena at the membrane-water interface.[6]
Alternative Techniques for Measuring Membrane Order
Fluorescence-based methods are not the only approach to quantifying membrane order. Other biophysical techniques provide complementary information, though often with different experimental requirements.
| Technique | Principle | Advantages | Disadvantages |
| Fluorescence Anisotropy (e.g., DPH, TMA-DPH) | Measures the rotational mobility of a fluorescent probe within the membrane.[2] | Provides information on the "wobbling" and rotational freedom of lipids. | Can be influenced by factors other than membrane order, such as probe binding. |
| ²H Solid-State NMR Spectroscopy | Measures the molecular order of specific segments of deuterated lipid acyl chains.[8] | Provides a direct, quantitative measure of acyl chain order. | Requires specialized equipment and deuterated lipids; not suitable for live-cell imaging. |
| Atomic Force Microscopy (AFM) | Measures the force required to indent the lipid bilayer.[8] | Provides high-resolution topographical and mechanical information. | Can be invasive and may perturb the membrane; typically not used on live cells. |
| Fluorescence Correlation Spectroscopy (FCS) | Measures the diffusion of fluorescently labeled lipids or probes.[8] | Provides information on the translational mobility of membrane components. | Analysis can be complex, and results can be affected by membrane topography. |
It is important to note that different techniques probe different aspects of membrane organization and may not always yield perfectly correlated results.[2][8] The choice of method should be guided by the specific scientific question being addressed.
Concluding Remarks
This compound is a valuable fluorescent probe for assessing membrane order, offering a relatively straightforward and sensitive method that can be applied to both model systems and living cells. Its sensitivity to the membrane surface environment provides a unique perspective compared to its deeper-penetrating analog, Laurdan. When choosing a method to measure membrane order, researchers should consider the specific location within the membrane they wish to probe, the experimental feasibility, and the potential for complementary information from alternative techniques. By carefully selecting and applying these tools, a more complete picture of the complex and dynamic nature of biological membranes can be achieved.
References
- 1. escholarship.org [escholarship.org]
- 2. Different membrane order measurement techniques are not mutually consistent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase Imaging of Phosphatidylcholine Bilayer Membranes by this compound Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laurdan - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different membrane order measurement techniques are not mutually consistent - PubMed [pubmed.ncbi.nlm.nih.gov]
Prodan on the Wane: A Comparative Guide to Superior Fluorescent Probes
For researchers, scientists, and drug development professionals navigating the complex landscape of cellular imaging, the selection of an appropriate fluorescent probe is paramount. Prodan, a once-popular environmentally sensitive dye, is increasingly being surpassed by newer alternatives that offer significant improvements in performance and reliability. This guide provides an objective comparison of this compound with next-generation fluorescent probes, supported by experimental data, to inform the selection of the optimal tool for your research needs.
This compound's utility is hampered by several intrinsic limitations. Its absorption spectrum lies in the ultraviolet (UV) range (around 361 nm in methanol), which can be damaging to living cells and overlaps with cellular autofluorescence, complicating signal interpretation.[1] Furthermore, this compound exhibits limited photostability, particularly in non-polar environments, and its fluorescence can be quenched by tryptophan residues in proteins.[1] Critically, this compound itself can perturb the structure of the membranes it is intended to study and shows preferential interactions with cholesterol, leading to non-uniform distribution.[1] Its quantum yield, a measure of fluorescence efficiency, drops significantly in non-polar environments, further limiting its sensitivity.[1]
In contrast, a new generation of fluorescent probes, primarily based on fluorene (B118485) and pyrene (B120774) scaffolds, offers substantial advantages in key performance metrics. These modern probes exhibit red-shifted absorption and emission spectra, reducing phototoxicity and spectral overlap with cellular components. They boast higher molar extinction coefficients, leading to brighter signals, and significantly improved photostability, enabling longer and more robust imaging experiments. Moreover, many of these newer probes maintain a high quantum yield across a range of solvent polarities, providing more consistent and reliable data.
Quantitative Comparison of Fluorescent Probes
The following tables summarize the key photophysical properties of this compound and its modern alternatives. The data highlights the superior performance of the newer probes in terms of brightness, photostability, and solvatochromic range.
Table 1: Photophysical Properties of this compound and Newer Fluorescent Probes
| Probe | Max Absorption (λabs, nm) | Max Emission (λem, nm) | Stokes Shift (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | ~361 (Methanol) | ~498 (Methanol) | ~137 | ~18,000 | 0.95 (Ethanol), 0.03 (Cyclohexane)[1] |
| FR0 | ~400 | >550 (in polar solvents) | >150 | ~43,000 | High |
| PA | ~430 | >500 (in polar solvents) | >70 | High | ~0.88 (n-hexane) to ~0.85 (Methanol)[2] |
| FπCM | ~410 | >550 (in polar solvents) | >140 | High | High |
Table 2: Photostability Comparison
| Probe | Relative Photostability | Key Observations |
| This compound | Low | Prone to photobleaching, especially under continuous illumination.[3] |
| FR0 | High | Significantly more photostable than this compound. |
| PA | High | Exhibits good photostability suitable for long-term imaging. |
| FπCM | Very High | Exceptionally photostable, enabling video-rate imaging with minimal signal loss.[3] |
Experimental Protocols
To facilitate the rigorous evaluation of fluorescent probes, detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)
This protocol outlines the determination of the fluorescence quantum yield of a test probe relative to a well-characterized standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvents of spectroscopic grade
-
Fluorescent standard with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Test fluorescent probe
Procedure:
-
Prepare a series of dilutions for both the standard and the test probe in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the standard and the test probe.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test probe.
-
Calculate the quantum yield of the test probe (Φ_X) using the following equation:
Φ_X = Φ_ST * (Slope_X / Slope_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Slope_X and Slope_ST are the slopes of the linear fits from the plots of integrated fluorescence intensity vs. absorbance for the test and standard samples, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the test and standard samples, respectively (if different).
-
Protocol 2: Assessment of Photostability
This protocol describes a method to compare the photostability of different fluorescent probes.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or stabilized lamp) and a sensitive detector.
-
Chambered cover glass or microscope slides.
-
Solutions of the fluorescent probes to be tested at a working concentration.
-
Imaging software capable of time-lapse acquisition and intensity measurement.
Procedure:
-
Sample Preparation: Prepare cells or other samples stained with the fluorescent probes and mount them on the microscope.
-
Image Acquisition:
-
Select a region of interest (ROI).
-
Set the imaging parameters (excitation intensity, exposure time, etc.) to be consistent across all probes.
-
Acquire a time-lapse series of images of the ROI under continuous illumination.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the intensity values to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of fluorescence decay is indicative of the probe's photostability. A slower decay rate signifies higher photostability.
-
Protocol 3: Imaging of Lipid Rafts using Solvatochromic Dyes and Confocal Microscopy
This protocol details the use of solvatochromic dyes to visualize lipid microdomains (rafts) in the plasma membrane of living cells.
Materials:
-
Confocal laser scanning microscope with at least two spectral detection channels.
-
Live-cell imaging chamber.
-
Cell culture medium.
-
Solvatochromic fluorescent probe (e.g., Laurdan, FπCM).
-
Cells of interest cultured on glass-bottom dishes.
Procedure:
-
Cell Preparation and Staining:
-
Culture cells to an appropriate confluency on glass-bottom dishes.
-
Prepare a stock solution of the solvatochromic dye in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM).
-
Replace the medium in the culture dish with the staining solution and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove excess probe.
-
-
Image Acquisition:
-
Mount the dish on the confocal microscope stage within a live-cell imaging chamber maintained at 37°C and 5% CO₂.
-
Excite the probe at its appropriate wavelength (e.g., ~405 nm for many solvatochromic dyes).
-
Simultaneously acquire fluorescence emission in two separate channels corresponding to the emission maxima in ordered (e.g., 420-460 nm) and disordered (e.g., 470-510 nm) lipid environments.
-
-
Data Analysis: Generalized Polarization (GP) Calculation:
-
For each pixel in the acquired images, calculate the Generalized Polarization (GP) value using the following formula:[4][5][6]
GP = (I_ordered - I_disordered) / (I_ordered + I_disordered)
Where:
-
I_ordered is the intensity in the emission channel for the ordered phase.
-
I_disordered is the intensity in the emission channel for the disordered phase.
-
-
Generate a GP image where the pixel intensity or color represents the calculated GP value. Higher GP values (typically approaching +1) indicate a more ordered (raft-like) environment, while lower GP values (approaching -1) indicate a more disordered environment.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Jablonski diagram illustrating photobleaching pathways.
Caption: Workflow for imaging lipid rafts with solvatochromic dyes.
References
- 1. Fluorescence Lifetime Imaging of Membrane Lipid Order with a Ratiometric Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent probes for superresolution imaging of lipid domains on the plasma membrane - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Imaging lipid lateral organization in membranes with C-laurdan in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Membrane fluidity properties of lipid-coated polylactic acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Probing the Dynamic Landscape of Cell Membranes: A Comparative Guide to Prodan and Pyrene Excimer Formation
For researchers, scientists, and drug development professionals, understanding the fluidity of cell membranes is paramount. This biophysical property governs a multitude of cellular processes, from signaling to transport, and its alteration is implicated in various disease states. Fluorescent probes are indispensable tools for elucidating membrane dynamics, with Prodan and pyrene (B120774) being two of the most established reporters. This guide provides an in-depth, objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
At a Glance: this compound vs. Pyrene Excimer Formation
| Feature | This compound | Pyrene Excimer Formation |
| Principle | Solvatochromism: Emission spectrum shifts based on the polarity of the local environment. | Diffusion-dependent excimer formation: An excited pyrene molecule forms a dimer (excimer) with a ground-state pyrene, leading to a red-shifted emission. |
| Measurement | Generalized Polarization (GP) | Excimer-to-Monomer (E/M) Intensity Ratio |
| Information Provided | Reports on local membrane polarity and hydration, which correlates with lipid packing and order.[1][2][3][4] | Reports on the lateral diffusion of the probe within the membrane, directly reflecting fluidity.[5][6] |
| Typical Values (DPPC Liposomes) | Gel Phase (ordered): High GP ( | Gel Phase (ordered): Low E/M ratio Liquid Crystalline Phase (fluid): High E/M ratio |
| Probe Location | Membrane-water interface, sensitive to the properties of the lipid headgroup region.[2] | Embedded within the hydrophobic core of the membrane. |
| Advantages | High sensitivity to phase transitions; ratiometric measurement minimizes artifacts from probe concentration or photobleaching.[8] | Directly measures lateral diffusion; long fluorescence lifetime allows for time-resolved studies.[9] |
| Disadvantages | Indirect measure of fluidity; fluorescence can be influenced by factors other than fluidity, such as cholesterol presence.[4] | Requires higher probe concentrations which can perturb the membrane; excimer formation can be complex and not purely diffusion-controlled.[6] |
Delving Deeper: The Underlying Principles
The utility of any fluorescent probe lies in its predictable response to changes in its immediate environment. This compound and pyrene exploit different photophysical phenomena to report on membrane fluidity.
This compound: A Reporter of Environmental Polarity
This compound (6-propionyl-2-dimethylaminonaphthalene) is a polarity-sensitive fluorescent dye.[8] Its fluorescence emission spectrum is highly dependent on the polarity of the surrounding solvent molecules. In a non-polar environment, such as the ordered, tightly packed lipid acyl chains of a gel-phase membrane, this compound emits light at a shorter wavelength (blue shift). Conversely, in a more polar environment, like the hydrated and disordered liquid-crystalline phase, its emission is red-shifted.[3][4]
This spectral shift is quantified by calculating the Generalized Polarization (GP) , a ratiometric measurement that is independent of probe concentration and excitation intensity. A high GP value indicates a more ordered, less fluid membrane, while a low GP value signifies a more fluid, disordered membrane environment.[7]
Pyrene Excimer Formation: A Measure of Molecular Proximity
Pyrene is a polycyclic aromatic hydrocarbon that, when excited by light, can interact with a neighboring ground-state pyrene molecule to form an "excited dimer" or excimer . This excimer has a distinct, red-shifted fluorescence emission compared to the pyrene monomer.[6]
The formation of excimers is a diffusion-controlled process; the rate of excimer formation is directly proportional to the lateral diffusion coefficient of the pyrene probes within the membrane.[5] In a highly fluid membrane, pyrene molecules can move freely, leading to a higher probability of encounter and thus a higher excimer-to-monomer (E/M) fluorescence intensity ratio. In a more viscous, gel-like membrane, diffusion is restricted, resulting in a lower E/M ratio.
References
- 1. This compound as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laurdan and this compound as Polarity-Sensitive Fluorescent Membrane Probes [escholarship.org]
- 4. Preferential interactions of fluorescent probe this compound with cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temperature, pressure and cholesterol effects on bilayer fluidity; a comparison of pyrene excimer/monomer ratios with the steady-state fluorescence polarization of diphenylhexatriene in liposomes and microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence that pyrene excimer formation in membranes is not diffusion-controlled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. home.physics.wisc.edu [home.physics.wisc.edu]
- 8. This compound (dye) - Wikipedia [en.wikipedia.org]
- 9. Pyrene Excimer Signaling Molecular Beacons for Probing Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Protein Labeling with Prodan and its Alternatives using Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in protein analysis, the precise labeling of proteins is a critical step for a multitude of applications, from studying protein conformation to tracking their interactions. Prodan and its derivatives are popular fluorescent probes for this purpose, offering sensitivity to the local environment. However, validating the success and specificity of this labeling is paramount. This guide provides a comprehensive comparison of validating protein labeling with this compound (specifically its thiol-reactive derivative, Acrylodan) against two common alternatives, IAEDANS and maleimide-based dyes, with a focus on mass spectrometry-based validation.
This guide will delve into the experimental protocols, present comparative data, and offer visual workflows to assist in making informed decisions for your protein labeling and validation strategies.
Performance Comparison of Thiol-Reactive Probes
The choice of a fluorescent probe for protein labeling depends on several factors, including reactivity, specificity, and the impact on downstream analysis, such as mass spectrometry. Here, we compare Acrylodan (a this compound derivative), IAEDANS, and Maleimide Dyes.
| Feature | Acrylodan | IAEDANS (5-((((2-Iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid) | Maleimide Dyes (e.g., Alexa Fluor C5 Maleimide) |
| Primary Reactivity | Primarily thiol-reactive (cysteine)[1][2] | Primarily thiol-reactive (cysteine)[2][3] | Highly specific for thiols (cysteine)[4] |
| Secondary Reactivity | Can react with primary amines (lysine) at higher pH[1][2] | Generally considered more specific to thiols than acrylodan. | Minimal off-target reactions under optimal conditions. |
| Mass Shift (Da) | ~227.3 (this compound) | ~391.2 | Varies by dye (e.g., ~500-1000 for Alexa Fluor dyes) |
| Reported Labeling Efficiency | Variable, dependent on reaction conditions. | Generally high. | Often high, can be >90% under optimal conditions. |
| MS Compatibility | Labeled peptides can be analyzed by MS. | Labeled peptides are amenable to MS analysis. | Widely used in MS-based proteomics; labeled peptides are readily detected.[5] |
| Fragmentation Behavior | Information on specific fragmentation patterns is limited. | Can produce interpretable product ion spectra with the label intact. | Can yield characteristic fragmentation patterns.[5] |
| Environmental Sensitivity | High; fluorescence is sensitive to local polarity.[2][3] | Moderate; shows changes in fluorescence upon environmental changes. | Generally low; fluorescence is largely independent of the local environment. |
Experimental Protocols
Detailed and reproducible protocols are essential for successful protein labeling and subsequent validation by mass spectrometry.
Protocol 1: Protein Labeling with Thiol-Reactive Probes
This protocol provides a general framework for labeling a protein with a single accessible cysteine residue. Optimization of reagent concentrations, incubation time, and temperature may be necessary for specific proteins.
1. Protein Preparation:
-
Start with a purified protein of interest in a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4).
-
If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol, incubate the protein with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature. TCEP is often preferred as it does not contain a thiol group that can react with the labeling reagent.[6]
-
Remove the reducing agent by dialysis against a degassed, nitrogen-purged buffer or by using a desalting column.[2][6]
2. Labeling Reaction:
-
Prepare a stock solution of the thiol-reactive probe (Acrylodan, IAEDANS, or Maleimide dye) in an anhydrous solvent like DMSO or DMF (e.g., 10 mM).
-
Add a 10- to 20-fold molar excess of the probe stock solution to the protein solution.[2][6] The final concentration of the organic solvent should be kept low (typically <5% v/v) to minimize protein denaturation.[6]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[2][6]
3. Quenching the Reaction:
-
Stop the reaction by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of approximately 100-fold molar excess over the labeling reagent.[6] Incubate for 1 hour to quench any unreacted probe.
4. Removal of Unreacted Probe:
-
Purify the labeled protein from the unreacted probe and quenching reagent using size-exclusion chromatography or dialysis.[2]
5. Determination of Labeling Efficiency (Spectrophotometric):
-
Calculate the degree of labeling by measuring the absorbance of the protein at 280 nm and the absorbance of the specific dye at its maximum absorbance wavelength.[1][6]
Protocol 2: Validation of Protein Labeling by Mass Spectrometry
This protocol outlines the general workflow for confirming the covalent modification of the protein and identifying the specific labeled residue(s).
1. Sample Preparation:
-
Take an aliquot of the purified labeled protein.
-
For a comparative analysis, also prepare an unlabeled control sample of the same protein.
2. Protein Digestion:
-
Denature the protein sample using a denaturing agent like urea (B33335) or by heat.
-
Reduce any remaining disulfide bonds with DTT or TCEP.
-
Alkylate the free cysteines with a reagent like iodoacetamide (B48618) (this step is crucial for the unlabeled control and can also be used to cap any unreacted cysteines in the labeled sample).
-
Digest the protein into smaller peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine (B10760008) and arginine residues.
3. LC-MS/MS Analysis:
-
Separate the resulting peptide mixture using liquid chromatography (LC).
-
Analyze the eluted peptides using tandem mass spectrometry (MS/MS). The mass spectrometer will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment selected peptides to determine their amino acid sequence (MS2 scan).
4. Data Analysis:
-
Search the acquired MS/MS data against a protein sequence database to identify the peptides.
-
For the labeled sample, search for the expected mass shift on cysteine-containing peptides corresponding to the mass of the fluorescent probe.
-
Compare the MS1 spectra of the labeled and unlabeled samples to identify the appearance of new peaks corresponding to the labeled peptides.
-
Analyze the MS2 spectra of the labeled peptides to confirm the site of modification. The fragmentation pattern will show a mass shift on the fragment ions containing the labeled cysteine residue.
Visualizing the Workflow and Concepts
To better illustrate the processes described, the following diagrams are provided in Graphviz DOT language.
Conclusion
Validating protein labeling is a crucial step to ensure the reliability of downstream experiments. Mass spectrometry offers a powerful and direct method to confirm covalent modification, identify the site of labeling, and assess the efficiency of the reaction. While this compound derivatives like Acrylodan are valuable tools due to their environmental sensitivity, researchers should be aware of potential side reactions. For applications requiring high specificity, maleimide-based dyes are often a better choice. IAEDANS provides a balance of reactivity and specificity.
By carefully selecting the appropriate labeling reagent and employing a robust mass spectrometry-based validation workflow, researchers can confidently proceed with their studies, knowing their protein of interest is correctly and specifically labeled. This guide provides the foundational knowledge and protocols to achieve this, empowering scientists in their pursuit of understanding complex biological systems.
References
- 1. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Top-down quantitation and characterization of SILAC-labeled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Structural Analysis via Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Probing the Dance of Membranes: A Comparative Guide to Prodan Fluorescence and Computational Modeling
For researchers, scientists, and professionals in drug development, understanding the intricate dynamics of cell membranes is paramount. The fluorescent probe Prodan has long been a valuable experimental tool for elucidating membrane properties. In parallel, the rise of powerful computational models, particularly molecular dynamics (MD) simulations, offers a granular, in-silico view of these same processes. This guide provides a detailed comparison of this compound's experimental performance against the insights gained from computational models, offering a comprehensive look at their synergies and respective strengths in the study of membrane dynamics.
This guide delves into the experimental methodologies for using this compound and the computational approaches for simulating lipid bilayers. It presents a side-by-side comparison of the data derived from each method, demonstrating how these two powerful techniques can be used in concert to provide a more complete picture of membrane behavior.
Unveiling Membrane Properties: this compound vs. In-Silico Models
This compound (6-propionyl-2-dimethylaminonaphthalene) is a fluorescent dye renowned for its sensitivity to the polarity of its environment.[1][2][3] This property makes it an exceptional tool for probing the physical state of lipid membranes. When inserted into a lipid bilayer, this compound's fluorescence emission spectrum shifts in response to changes in the local water content and lipid packing. Specifically, its emission is blue-shifted in non-polar environments (ordered, gel-phase membranes) and red-shifted in polar environments (disordered, liquid-crystalline phase membranes where water penetration is higher).[2][4]
Computational models, primarily all-atom and coarse-grained molecular dynamics (MD) simulations, provide a theoretical framework for understanding membrane dynamics at the atomic level.[5][6] These simulations model the interactions between individual lipid molecules, water, and embedded probes like this compound, offering insights into membrane structure, fluidity, and the precise molecular environment experienced by the probe.[7] By combining quantum mechanical calculations with classical MD simulations, it is possible to predict the absorption and fluorescence spectra of this compound within a simulated lipid bilayer, allowing for a direct comparison with experimental data.[1][8][9]
Quantitative Comparison of Experimental and Simulated Spectral Data
A key study by Cwiklik et al. provides a direct benchmark by comparing the experimentally measured absorption and fluorescence spectra of this compound in different environments with spectra calculated from combined quantum mechanics and molecular dynamics (QM/MD) simulations.[1][8][9] The results are summarized in the table below.
| Environment | Experimental Absorption Max (nm) | Simulated Absorption Max (nm) | Experimental Emission Max (nm) | Simulated Emission Max (nm) |
| Cyclohexane | ~350 | ~355 | ~400 | ~405 |
| Water | ~360 | ~365 | ~520 | ~525 |
| Phospholipid Vesicles | ~360 | ~365 | ~440 (gel phase) / ~490 (liquid phase) | ~450 (planar) / ~510 (twisted) |
Data compiled from Cwiklik et al. (2011).[1][8][9] The simulated emission in the lipid bilayer is presented as a combination of emissions from planar and twisted intramolecular charge transfer (TICT) states of this compound, which are stabilized in polar environments.[1][8]
Experimental and Computational Workflows
The synergy between experimental fluorescence spectroscopy and computational simulations lies in their complementary nature. The experimental setup provides real-world measurements of membrane properties, while simulations offer a molecular-level interpretation of these observations.
Detailed Methodologies
Experimental Protocol: this compound Fluorescence Spectroscopy
-
Vesicle Preparation: Small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) are typically prepared from phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC) or dioleoylphosphatidylcholine (DOPC). This is often achieved by hydrating a dry lipid film followed by extrusion through a polycarbonate membrane to obtain vesicles of a defined size.
-
This compound Incorporation: A stock solution of this compound in a solvent like ethanol (B145695) or DMSO is added to the vesicle suspension. The mixture is incubated to allow the probe to partition into the lipid bilayers.
-
Fluorescence Measurements: The fluorescence emission spectrum of this compound is recorded using a spectrofluorometer. The excitation wavelength is typically set around 360 nm. Spectra are often recorded at different temperatures to study phase transitions.
-
Generalized Polarization (GP) Calculation: To quantify the spectral shift, the Generalized Polarization (GP) is calculated using the intensities at two emission wavelengths, typically corresponding to the emission maxima in the gel and liquid-crystalline phases (e.g., 440 nm and 490 nm). The formula is:
GP = (I_440 - I_490) / (I_440 + I_490)
A higher GP value indicates a more ordered membrane environment.[10][11]
Computational Methodology: Combined QM/MD Simulations
-
System Building: A model lipid bilayer (e.g., DPPC) is constructed using molecular modeling software. A this compound molecule is then inserted into the bilayer at a location informed by experimental evidence (typically near the lipid headgroup region). The system is then solvated with a water model.
-
Molecular Dynamics Simulation: The system is subjected to MD simulations using a force field (e.g., CHARMM, GROMOS). The simulation is run for a sufficient time (nanoseconds to microseconds) to allow the system to equilibrate and to sample a range of conformations of this compound within the membrane.
-
Trajectory Analysis: The trajectory from the MD simulation is analyzed to determine the location, orientation, and local environment of the this compound molecule over time. This includes analyzing water penetration into the bilayer and the order of the surrounding lipid acyl chains.
-
Quantum Mechanics Calculations: Snapshots from the MD trajectory are used as input for quantum mechanics (QM) calculations (e.g., using time-dependent density functional theory, TD-DFT). These calculations are used to predict the absorption and emission spectra of this compound in the specific molecular environment of each snapshot.
-
Spectral Averaging: The spectra from multiple snapshots are averaged to produce a final simulated spectrum that can be compared with experimental results.
Conclusion: A Powerful Partnership
The benchmarking of this compound's fluorescence against computational models reveals a strong qualitative and semi-quantitative agreement.[6] While experimental approaches provide robust, real-world data on membrane properties, computational simulations offer an unparalleled level of molecular detail that can explain the underlying photophysical phenomena. The combination of these two methodologies provides a powerful toolkit for researchers. Experimental data can be used to validate and refine computational models, while simulations can help to interpret experimental results and guide the design of new experiments. For professionals in drug development, this integrated approach can offer critical insights into drug-membrane interactions, the mechanisms of action of membrane-active drugs, and the design of novel drug delivery systems.
References
- 1. Absorption and fluorescence of this compound in phospholipid bilayers: a combined quantum mechanics and classical molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Orientation of Laurdan in Phospholipid Bilayers Influences Its Fluorescence: Quantum Mechanics and Classical Molecular Dynamics Study [mdpi.com]
- 7. Recent Developments in Molecular Dynamics Simulations of Fluorescent Membrane Probes | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Absorption and fluorescence of this compound in phospholipid bilayers: a combined quantum mechanics and classical molecular dynamics study. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. [2502.13091] Generalized Polarization and time-resolved fluorescence provide evidence for different populations of Laurdan in lipid vesicles [arxiv.org]
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